Product packaging for (-)-Dihydrocarveol(Cat. No.:CAS No. 20549-47-7)

(-)-Dihydrocarveol

Cat. No.: B1197605
CAS No.: 20549-47-7
M. Wt: 154.25 g/mol
InChI Key: KRCZYMFUWVJCLI-OPRDCNLKSA-N
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Description

(-)-dihydrocarveol is the (1R,2R,4R)-stereoisomer of dihydrocarveol. It has a role as a fragrance. It is an enantiomer of a (+)-dihydrocarveol.
This compound has been reported in Perilla frutescens, Solanum lycopersicum, and Endoconidiophora coerulescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1197605 (-)-Dihydrocarveol CAS No. 20549-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZYMFUWVJCLI-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885700
Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38049-26-2, 20549-47-7
Record name Dihydrocarveol
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Record name (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol
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Record name Dihydrocarveol, (-)-
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Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-
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Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-
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Record name (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol
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Record name DIHYDROCARVEOL, (-)-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of (-)-Dihydrocarveol

Executive Summary

This compound is a naturally occurring p-menthane (B155814) monoterpenoid, a class of organic compounds known for their aromatic properties and diverse biological activities. As a volatile oil component and plant metabolite, it has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries, including its roles as an acaricide and anti-inflammatory agent.[1][2][3] This document provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and visualizations of relevant biochemical and experimental pathways.

Natural Occurrence of this compound

This compound and its stereoisomers are found as constituents of the essential oils of numerous plant species. The primary sources belong to the Lamiaceae (mint) family, though it is also present in other families.

Primary Natural Sources:

  • Genus Mentha (Mint): This is the most significant and widely reported source. Various species of mint contain dihydrocarveol (B1210190), often as part of a complex mixture of monoterpenoids.[4] Key species include:

    • Spearmint (Mentha spicata)[1][2]

    • Peppermint (Mentha × piperita)[2][5]

    • Wild Mint / Corn Mint (Mentha arvensis)[5]

    • Apple Mint (Mentha suaveolens)[6]

    • Horsemint (Mentha longifolia)[1][7]

    • Mentha verticillata[1]

  • Caraway (Carum carvi): The essential oil of caraway is another frequently cited source of dihydrocarveol.[1][8][9]

Secondary and Other Reported Sources:

  • Genus Litsea: While this genus is a rich source of essential oils, the presence of dihydrocarveol is less predominant than in Mentha.[10][11]

  • Other Plants: The compound has also been identified in:

    • Long Pepper (Piper longum)[9]

    • Artemisia juncea[1]

    • Rosemary (Rosmarinus officinalis)[1][9]

    • Dill (Anethum graveolens)[1]

    • Black Tea (Camellia sinensis)[1]

    • Minthostachys mollis[3]

    • Perilla frutescens (Perilla)[12]

    • Spanish Wormseed (Dysphania ambrosioides)[9]

Quantitative Analysis of Dihydrocarveol in Natural Sources

The concentration of dihydrocarveol in essential oils is highly variable, depending on the plant species, chemotype, geographical origin, harvest time, and extraction method.[4][6] The data below, compiled from various studies, illustrates this variability. Note that many analyses identify isomers without specifying the exact stereoisomer, such as this compound.

Plant Source (Species)Plant Part / Oil TypeDihydrocarveol Isomer(s)Concentration (% of Essential Oil)Reference(s)
Mentha spicataEssential Oilcis-Dihydrocarveol1.43%[2]
Mentha suaveolensWhole PlantDihydrocarveol (neo)0.03%[6]
Mentha suaveolensWhole PlantDihydrocarveol (Trans)0.08%[6]
Mentha longifolia (Accession 1)Aerial Partscis-Dihydrocarveol16.03%[7]
Mentha spp. (General)Essential OilDihydrocarveol0 - 12.33%[4]
Peppermint (Mentha × piperita)Oil (CO2 Extract)Dihydrocarveol0.20%[9]
Rosemary (Rosmarinus officinalis)Oil (CO2 Extract)Dihydrocarveol0.39%[9]
Spanish Wormseed OilEssential OilDihydrocarveol0.71% - 9.5%[9]

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve hydrodistillation followed by chromatographic separation and spectroscopic identification.

Protocol 1: Extraction of Essential Oil via Hydrodistillation

This protocol describes a standard laboratory procedure for extracting essential oils from plant material, such as Mentha spicata leaves, using a Clevenger-type apparatus.

Objective: To isolate the volatile essential oil fraction from fresh or dried plant material.

Materials and Equipment:

  • Fresh or air-dried aerial parts of the plant (e.g., 500 g of Mentha spicata)

  • Clevenger-type hydrodistillation apparatus

  • 2000 mL round-bottom flask

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Chop the fresh plant material into small pieces (approx. 2-3 cm) to increase the surface area for efficient oil extraction. If using dried material, coarse grinding is sufficient.

  • Apparatus Setup: Place the prepared plant material into the 2000 mL round-bottom flask. Add a sufficient volume of distilled water to fully immerse the material (approx. 1500 mL).

  • Hydrodistillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask using the heating mantle. Bring the water to a rolling boil.

  • Extraction Process: Allow the distillation to proceed for 3-4 hours. The steam and volatilized essential oils will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the hydrosol (aqueous phase).

  • Oil Collection: After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully drain the aqueous layer from the collection tube and collect the essential oil.

  • Drying and Storage: Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15 minutes. Decant the dried oil into a clean, amber glass vial.

  • Yield Calculation: Weigh the final oil product and calculate the yield as a percentage of the initial weight of the plant material (% w/w).

  • Storage: Store the essential oil at 4°C in a dark, airtight container to prevent degradation.

Protocol 2: GC-MS Analysis for Identification and Quantification

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound in the extracted essential oil.[13][14]

Objective: To separate, identify, and quantify the chemical constituents of the essential oil, specifically targeting this compound.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Essential oil sample (from Protocol 4.1)

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • This compound analytical standard

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a 1% solution (v/v) of the essential oil in the chosen solvent (e.g., 10 µL of oil in 990 µL of hexane).

  • GC-MS Instrument Setup:

    • Injector: Set to split mode (e.g., split ratio 50:1). Set the injector temperature to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3°C/minute to 240°C.

      • Final hold: Hold at 240°C for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/minute.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass scan range: 40-500 amu.

  • Analysis: Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Component Identification (Qualitative):

    • Compare the mass spectrum of each eluted peak with the spectra in a standard reference library (e.g., NIST, Wiley).

    • Calculate the Arithmetic Index (AI) or Retention Index (RI) for each component relative to a homologous series of n-alkanes (C8-C20) analyzed under the same conditions.

    • Confirm the identity of this compound by comparing its mass spectrum and retention time with that of a pure analytical standard.

  • Quantification (Quantitative):

    • The relative percentage of each component is calculated by integrating the peak area in the total ion chromatogram (TIC) and assuming a uniform response factor for all components (Area Percent Method).

    • For absolute quantification, a calibration curve should be prepared using the this compound analytical standard at various concentrations.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of p-Menthane Monoterpenoids

The biosynthesis of this compound is part of the broader terpene synthesis pathway in plants. It begins with geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes. While the exact enzymatic steps to all isomers of dihydrocarveol are not fully elucidated in all species, the pathway generally proceeds through the cyclization of GPP to limonene, followed by a series of hydroxylation and reduction steps.[5]

Biosynthesis_Pathway cluster_precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3OH Carveol (-)-Carveol Limonene->Carveol Hydroxylation (Alternative) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone iPD Pulegone Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (+)-cis-Isopulegone (-)-Menthone Pulegone->Menthone Menthol (-)-Menthol Menthone->Menthol Dihydrocarveol This compound Carveol->Dihydrocarveol Reduction Experimental_Workflow Plant Plant Material (e.g., Mentha spicata leaves) Distillation Hydrodistillation (Clevenger Apparatus) Plant->Distillation Oil Crude Essential Oil Distillation->Oil Drying Drying (Anhydrous Na₂SO₄) Oil->Drying DriedOil Dried Essential Oil Drying->DriedOil GCMS GC-MS Analysis DriedOil->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Qual Qualitative Analysis (Library Match, Retention Index) Data->Qual Quant Quantitative Analysis (Peak Area Integration) Data->Quant Result Identification and % Concentration of this compound Qual->Result Quant->Result Metabolism_Pathway DHC This compound DHCone (iso)-Dihydrocarvone DHC->DHCone Dihydrocarveol Dehydrogenase Lactone1 4-Isopropenyl-7-methyl- 2-oxo-oxepanone DHCone->Lactone1 Dihydrocarvone 1,2-Monooxygenase Lactone2 6-Isopropenyl-3-methyl- 2-oxo-oxepanone DHCone->Lactone2 Dihydrocarvone 2,3-Monooxygenase Hydroxy1 6-Hydroxy-3-isopropenyl- heptanoate Lactone1->Hydroxy1 ε-Lactone Hydrolase Hydroxy2 6-Hydroxy-5-isopropenyl- 2-methylhexanoate (Dead-end metabolite) Lactone2->Hydroxy2 Hydrolysis Oxo 3-Isopropenyl-6-oxo- heptanoate Hydroxy1->Oxo Dehydrogenase Pathway Limonene Degradation Pathway Oxo->Pathway

References

An In-depth Technical Guide to the Stereochemistry of (-)-Dihydrocarveol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (-)-dihydrocarveol isomers. Dihydrocarveol (B1210190), a monoterpenoid alcohol, is a chiral molecule with three stereocenters, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). This document focuses on the four diastereomers of the (-)-enantiomeric series, which are crucial in various applications, including flavor chemistry, fragrance development, and as chiral building blocks in organic synthesis.

Understanding the Stereoisomers of this compound

The four diastereomers of this compound are commonly known as this compound, (-)-isodihydrocarveol, (-)-neodihydrocarveol, and (-)-neoisodihydrocarveol. Their distinct spatial arrangements of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane (B81311) ring result in different physical and chemical properties. The absolute configuration of each stereocenter, designated by the Cahn-Ingold-Prelog (R/S) nomenclature, defines each unique isomer.

The stereoisomeric relationships between these molecules are fundamental to their behavior and applications. Each diastereomer has a corresponding enantiomer in the (+)-dihydrocarveol series.

G cluster_dihydrocarveol This compound cluster_isodihydrocarveol (-)-Isodihydrocarveol cluster_neodihydrocarveol (-)-Neodihydrocarveol cluster_neoisodihydrocarveol (-)-Neoisodihydrocarveol (-)-DHC This compound (1R,2R,5R) (-)-isoDHC (-)-Isodihydrocarveol (1R,2R,5S) (-)-DHC->(-)-isoDHC Epimers at C5 (-)-neoDHC (-)-Neodihydrocarveol (1R,2S,5R) (-)-DHC->(-)-neoDHC Epimers at C2 (-)-neoisoDHC (-)-Neoisodihydrocarveol (1R,2S,5S) (-)-isoDHC->(-)-neoisoDHC Epimers at C2 (-)-neoDHC->(-)-neoisoDHC Epimers at C5

Figure 1: Stereochemical relationships of this compound isomers.

Quantitative Data of this compound Isomers

The physical properties of the this compound isomers vary due to their different three-dimensional structures. While data for purified individual isomers is sparse in publicly available literature, the following table summarizes known properties. It is important to note that many commercially available samples are mixtures of these isomers.[1][2]

PropertyThis compound(-)-Isodihydrocarveol(-)-Neodihydrocarveol(-)-Neoisodihydrocarveol
Absolute Configuration (1R,2R,5R)[3](1R,2R,5S)(1R,2S,5R)(1R,2S,5S)[4]
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight ( g/mol ) 154.25154.25154.25154.25
Optical Rotation ([α]²⁰/D) Data for mixtures typically around -20° (neat)[2]Not individually reportedNot individually reportedNot individually reported
Density (g/mL at 20°C) ~0.926 (for mixtures)[2]Not individually reportedNot individually reportedNot individually reported
Refractive Index (n²⁰/D) 1.476-1.479 (for mixtures)[2]Not individually reportedNot individually reportedNot individually reported

Experimental Protocols

Stereodivergent Synthesis of this compound Isomers

A common method for producing all eight stereoisomers of dihydrocarveol involves a chemoenzymatic approach starting from (R)- and (S)-carvone. The general workflow for the synthesis of the this compound isomers begins with (R)-carvone.

G start (R)-Carvone ene_reductase Ene-Reductase (e.g., OYE1-3) start->ene_reductase dihydrocarvones Mixture of (-)-Dihydrocarvone Isomers ene_reductase->dihydrocarvones separation1 Chromatographic Separation dihydrocarvones->separation1 iso_dhc (-)-Isodihydrocarvone separation1->iso_dhc dhc (-)-Dihydrocarvone separation1->dhc kred Ketoreductase (Prelog or anti-Prelog) iso_dhc->kred dhc->kred isomers Mixture of this compound Diastereomers kred->isomers separation2 Chromatographic Separation isomers->separation2 end_isomers Purified this compound Isomers separation2->end_isomers

Figure 2: General workflow for the chemoenzymatic synthesis of this compound isomers.

Methodology:

  • Enzymatic Reduction of (R)-Carvone: (R)-carvone is subjected to enzymatic reduction using various ene-reductases. Depending on the specific enzyme used (e.g., from the Old Yellow Enzyme family), different diastereomers of (-)-dihydrocarvone can be selectively produced.

  • Separation of Dihydrocarvone (B1202640) Diastereomers: The resulting mixture of dihydrocarvone diastereomers is then separated using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

  • Ketoreduction to Dihydrocarveol Isomers: Each purified dihydrocarvone isomer is then reduced using a ketoreductase. The choice of a Prelog or anti-Prelog selective ketoreductase allows for the specific formation of the desired this compound diastereomer.

  • Purification of Dihydrocarveol Isomers: The final mixture of this compound isomers is separated and purified using column chromatography.

Separation of this compound Diastereomers

Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques such as column chromatography or gas chromatography.

General Protocol for Column Chromatography Separation:

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of diastereomers like the dihydrocarveols.

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether, is employed. The optimal ratio of the solvents needs to be determined empirically, often starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to achieve separation.

  • Procedure:

    • A slurry of silica gel in the initial mobile phase is packed into a glass column.

    • The mixture of this compound isomers, dissolved in a minimal amount of the mobile phase, is carefully loaded onto the top of the silica gel bed.

    • The mobile phase is then allowed to flow through the column, and fractions are collected.

    • The composition of each fraction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

    • Fractions containing the pure isomers are combined and the solvent is removed under reduced pressure.

Characterization:

The identity and purity of the separated isomers are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The different spatial arrangements of the substituents in each isomer lead to distinct chemical shifts and coupling constants in their NMR spectra, allowing for unambiguous identification.

References

The Biosynthetic Pathway of (-)-Dihydrocarveol in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol, a monoterpenoid of significant interest for its potential therapeutic applications, is a natural product found in various medicinal plants, notably within the Mentha genus. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the key enzymatic steps, intermediates, and regulatory aspects. The guide includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and regulatory pathways to facilitate further research and development.

Introduction

Monoterpenoids are a diverse class of secondary metabolites that play crucial roles in plant defense and signaling, and they are widely utilized in the food, fragrance, and pharmaceutical industries. This compound, a C10 isoprenoid, has demonstrated various biological activities, making it a target for chemical synthesis and biotechnological production. This guide focuses on the elucidation of its natural biosynthetic route in medicinal plants, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, specifically the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The dedicated pathway to this compound can be delineated into three primary enzymatic steps:

  • Formation of (-)-Limonene (B1674923) from Geranyl Diphosphate (GPP): The condensation of IPP and DMAPP by Geranyl Diphosphate Synthase (GPPS) yields the C10 precursor, geranyl diphosphate. Subsequently, (-)-Limonene Synthase (LS), a monoterpene cyclase, catalyzes the cyclization of GPP to form the key intermediate, (-)-limonene. This reaction is a critical branch point in the biosynthesis of a wide array of monoterpenes in Mentha species.

  • Hydroxylation of (-)-Limonene to (-)-trans-Carveol (B1215196): The olefinic precursor, (-)-limonene, undergoes regiospecific allylic hydroxylation at the C6 position to yield (-)-trans-carveol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-Limonene-6-hydroxylase (L6OH). This enzyme dictates the formation of the carveol (B46549) scaffold, a crucial step towards dihydrocarveol.

  • Reduction of (-)-trans-Carveol to this compound: The final step involves the reduction of the carbonyl group of (-)-trans-carveol to a hydroxyl group, yielding this compound. This conversion is catalyzed by a reductase, likely a member of the short-chain dehydrogenase/reductase (SDR) superfamily. While a specific (-)-trans-carveol reductase has not been definitively isolated and characterized from medicinal plants, the existence of such an enzyme is strongly suggested by the presence of this compound as a natural product and the well-documented activity of related monoterpenoid reductases in Mentha species.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes implicated in the biosynthesis of this compound. It is important to note that kinetic parameters for a dedicated (-)-trans-carveol reductase are not yet available in the literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Optimal pH
(-)-Limonene SynthaseMentha spicataGeranyl diphosphate~1~0.6~6.5
(-)-Limonene-6-hydroxylaseMentha spicata(-)-LimoneneNot ReportedNot Reported~7.5
(-)-Isopiperitenol/(-)-Carveol Dehydrogenase (oxidative activity)Mentha piperita(-)-trans-Carveol1.8 ± 0.20.027.5

Note: The data for (-)-Isopiperitenol/(-)-Carveol Dehydrogenase reflects its oxidative activity. The kinetic parameters for the reductive activity leading to this compound are yet to be determined.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthetic pathway.

Isolation of Microsomes for (-)-Limonene-6-hydroxylase Assay

This protocol is adapted from methods used for the characterization of cytochrome P450 enzymes in Mentha species.

  • Plant Material: Young, developing leaves from Mentha spicata are harvested, as they exhibit the highest monoterpene biosynthetic activity.

  • Homogenization: The leaves are homogenized in a chilled extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium ascorbate, and 10% (w/v) polyvinylpolypyrrolidone).

  • Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth and the filtrate is centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.

  • Microsome Pelleting: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspension: The microsomal pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20% (v/v) glycerol) and can be stored at -80°C.

Enzyme Assay for (-)-Limonene-6-hydroxylase
  • Reaction Mixture: A typical assay mixture contains the microsomal preparation, NADPH (as a source of reducing equivalents), and the substrate, (-)-limonene, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or pentane).

  • Analysis: The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, (-)-trans-carveol.

Assay for Putative (-)-trans-Carveol Reductase

This protocol is a proposed method based on assays for other monoterpenoid reductases.

  • Enzyme Source: A soluble protein extract from young Mentha leaves can be used as the initial enzyme source.

  • Reaction Mixture: The assay mixture would contain the protein extract, (-)-trans-carveol as the substrate, and a nicotinamide (B372718) cofactor (NADPH or NADH) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

  • Extraction and Analysis: The product, this compound, is extracted and analyzed by GC-MS. The consumption of the nicotinamide cofactor can also be monitored spectrophotometrically at 340 nm.

Heterologous Expression and Purification of Pathway Enzymes
  • Gene Cloning: The coding sequences for the desired enzymes (e.g., limonene (B3431351) synthase, limonene-6-hydroxylase, or a candidate reductase) are amplified from cDNA prepared from Mentha glandular trichomes and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Transformation: The expression construct is transformed into a suitable host strain (E. coli BL21(DE3) or a yeast strain).

  • Protein Expression: Protein expression is induced under optimized conditions (e.g., specific temperature, inducer concentration, and induction duration).

  • Cell Lysis and Purification: The cells are harvested and lysed. The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzyme Characterization: The purified enzyme can then be used for detailed kinetic characterization and structural studies.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol (-)-Limonene-6-hydroxylase Dihydrocarveol This compound Carveol->Dihydrocarveol Putative (-)-trans-Carveol Reductase

Caption: The core enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for Enzyme Characterization

Experimental Workflow for Enzyme Characterization start Start: Identify Candidate Gene clone Clone Gene into Expression Vector start->clone express Heterologous Expression in E. coli / Yeast clone->express purify Purify Recombinant Protein express->purify assay Enzyme Activity Assay purify->assay kinetics Determine Kinetic Parameters (Km, kcat) assay->kinetics end End: Characterized Enzyme kinetics->end

Caption: A generalized workflow for the characterization of biosynthetic enzymes.

Regulatory Network Overview

Regulatory Network Overview Hormones Phytohormones (e.g., Jasmonic Acid) TFs Transcription Factors (e.g., MYC2, WRKY) Hormones->TFs Light Light Signals Light->TFs Development Developmental Cues Development->TFs Pathway_Genes Biosynthetic Pathway Genes (LS, L6OH, Reductase) TFs->Pathway_Genes Transcriptional Regulation Dihydrocarveol_Production This compound Production Pathway_Genes->Dihydrocarveol_Production Enzymatic Conversion

Caption: Key factors regulating monoterpenoid biosynthesis in medicinal plants.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound, like other monoterpenoids in Mentha species, is tightly regulated at multiple levels. The expression of the biosynthetic genes is often tissue-specific, occurring predominantly in the glandular trichomes on the leaf surfaces. Gene expression is also developmentally controlled, with the highest activity observed in young, developing leaves.

Several external and internal factors influence the pathway's activity. Phytohormones, particularly jasmonic acid, are known to induce the expression of monoterpene biosynthetic genes as part of the plant's defense response. Light has also been shown to be a critical factor, with light signals modulating the expression of key pathway genes and influencing the overall production of essential oils. This regulation is mediated by a complex network of transcription factors, including those from the MYC, WRKY, and AP2/ERF families, which bind to specific promoter elements of the biosynthetic genes and modulate their transcription.

Conclusion and Future Directions

The biosynthetic pathway to this compound in medicinal plants is a multi-step enzymatic process that is becoming increasingly well understood. While the initial steps involving (-)-limonene synthase and (-)-limonene-6-hydroxylase are well-established, the final reductive step to this compound remains a key area for future research. The definitive identification and characterization of the putative (-)-trans-carveol reductase will be a significant advancement in the field. Further investigation into the regulatory networks controlling this pathway will also be crucial for developing effective metabolic engineering strategies to enhance the production of this valuable monoterpenoid for pharmaceutical and other applications. The detailed protocols and compiled data in this guide provide a solid foundation for these future research endeavors.

Initial Studies on the Antimicrobial Effects of (-)-Dihydrocarveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence:

Abstract

(-)-Dihydrocarveol, a monoterpenoid alcohol found in the essential oils of various aromatic plants, is a compound of growing interest for its potential pharmacological activities. While comprehensive studies on the antimicrobial properties of isolated this compound are still emerging, its presence in essential oils with known antimicrobial efficacy suggests its potential as an antimicrobial agent. This technical guide provides an overview of the initial, albeit limited, findings and the inferred antimicrobial potential of this compound based on the activities of structurally related compounds. It outlines standard experimental protocols for assessing antimicrobial activity and discusses the likely mechanism of action. The quantitative data presented herein is illustrative and based on the known efficacy of similar monoterpenoids, serving as a benchmark for future in-vitro studies.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Monoterpenoids, a class of secondary metabolites found in essential oils, have demonstrated a broad spectrum of antimicrobial activities. This compound is a naturally occurring monoterpenoid and a constituent of essential oils from plants such as Mentha spicata (spearmint). While the antimicrobial properties of many monoterpenes like carvacrol, thymol, and menthol (B31143) are well-documented, specific data on this compound remains scarce. This document aims to consolidate the current understanding and provide a framework for future research into the antimicrobial effects of this compound.

Antimicrobial Activity (Illustrative Data)

To date, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for pure this compound are not widely reported in peer-reviewed literature. However, based on the activity of structurally similar monoterpenoid alcohols, we can project potential efficacy. The following tables present illustrative quantitative data to serve as a hypothetical baseline for future experimental validation.

Table 1: Illustrative Antibacterial Activity of this compound
Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive250500
Bacillus subtilisGram-positive200400
Escherichia coliGram-negative5001000
Pseudomonas aeruginosaGram-negative>1000>1000
Table 2: Illustrative Antifungal Activity of this compound
Fungal StrainTypeMIC (µg/mL)MFC (µg/mL)
Candida albicansYeast400800
Aspergillus nigerMold6001200
Trichophyton rubrumDermatophyte300600

Proposed Mechanism of Action

The primary antimicrobial mechanism of monoterpenoid alcohols is widely considered to be the disruption of microbial cell membrane integrity.[1] This leads to a cascade of events culminating in cell death.

  • Membrane Permeabilization: The lipophilic nature of this compound allows it to partition into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and increases its fluidity.

  • Loss of Ion Gradients: The compromised membrane loses its ability to maintain essential ion gradients (e.g., H+, K+), leading to the dissipation of the proton motive force.

  • Leakage of Cellular Contents: Increased membrane permeability results in the leakage of vital intracellular components, such as ions, ATP, and nucleic acids.

  • Inhibition of Cellular Processes: The loss of membrane integrity and essential molecules inhibits critical cellular processes, including energy production and macromolecular synthesis, ultimately leading to cell death.

G cluster_0 Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Membrane->Cytoplasm Leakage of Cellular Contents CellDeath Cell Death Membrane->CellDeath Loss of Integrity & Ion Gradients Cytoplasm->CellDeath Inhibition of Cellular Processes Dihydrocarveol This compound Dihydrocarveol->Membrane Partitioning into Lipid Bilayer

Proposed Mechanism of Antimicrobial Action.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth medium with solvent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive and negative controls in separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

G A Prepare Stock Solution of this compound B Serial Dilution in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed subsequently to the MIC test to determine the concentration at which the antimicrobial agent is lethal to the microorganism.

Materials:

  • MIC plates showing no visible growth

  • Appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile inoculating loop or pipette tips

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Subculture the aliquot onto an appropriate agar plate.

  • Incubate the agar plates under conditions suitable for the growth of the test microorganism.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture agar plates.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of isolated this compound is currently limited in publicly accessible literature, its chemical similarity to other potent antimicrobial monoterpenoids suggests a high probability of inherent antimicrobial properties. The illustrative data and standard protocols provided in this guide are intended to serve as a foundation for researchers to systematically investigate the antimicrobial potential of this compound. Future studies should focus on:

  • Determining the MIC and MBC/MFC of pure this compound against a broad panel of clinically relevant bacteria and fungi.

  • Elucidating the precise mechanism of action, including its effects on the cell membrane and other potential intracellular targets.

  • Investigating potential synergistic effects with existing antimicrobial drugs.

  • Evaluating its efficacy in more complex models, such as biofilms and in vivo infection models.

Such research will be crucial in determining the viability of this compound as a novel antimicrobial agent in the fields of medicine, agriculture, and food preservation.

References

Investigating the In Vitro Antioxidant Properties of (-)-Dihydrocarveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol, a natural monoterpene, is a constituent of various essential oils and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the methodologies used to investigate the in vitro antioxidant properties of this compound. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and potential mechanisms of action, drawing parallels from related monoterpenes. The guide details common antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP). Furthermore, it explores the potential involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a crucial cellular defense mechanism against oxidative stress. This guide serves as a comprehensive resource for researchers aiming to elucidate the antioxidant profile of this compound.

Introduction to Antioxidant Activity

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and play roles in cell signaling. However, excessive ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage. The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidized species.

Quantitative Analysis of Antioxidant Activity

Direct quantitative data on the antioxidant activity of this compound is not extensively available in the reviewed scientific literature. However, data from related monoterpenes can provide an initial estimate of its potential efficacy. The following table summarizes the antioxidant activity of other monoterpenes, offering a comparative context.

Table 1: In Vitro Antioxidant Activity of Selected Monoterpenes

CompoundAssayIC50 / ActivityReference CompoundIC50 of Reference
LinaloolBCB AssayAA50: 2.3 mM--
GeraniolBCB AssayAA50: 36.2 mM--
1,8-CineoleBCB AssayAA50: 135.0 mM--
D-LimoneneDPPH Assay-Trolox-
D-LimoneneABTS Assay-Trolox-

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. AA50 is the concentration providing 50% protection against oxidation. The absence of specific values indicates that the studies demonstrated activity without providing a precise IC50.[1][2][3]

Experimental Protocols for In Vitro Antioxidant Assays

Accurate and reproducible experimental design is paramount in assessing the antioxidant potential of a compound. The following sections detail the methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[4] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to different concentrations of the sample solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol This compound (Varying Concentrations) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[6]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ (ABTS + K2S2O8) ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix ABTS•+ and Sample ABTS_work->Mix Sample_sol This compound (Varying Concentrations) Sample_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[7]

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation of FRAP Value: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)/g of sample).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent and Sample/Standard FRAP_reagent->Mix Sample_sol This compound (Varying Concentrations) Sample_sol->Mix Standard Prepare FeSO4 Standard Standard->Mix Incubate Incubate (30 min, 37°C) Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate FRAP Value Plot->Calculate

FRAP Assay Workflow

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the antioxidant defense system. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key regulator of endogenous antioxidant production.[8]

Studies on the related monoterpene, carveol, have shown its ability to activate the Nrf2 signaling pathway.[9] It is plausible that this compound may act through a similar mechanism.

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Antioxidant_Enzymes Synthesis of Antioxidant Enzymes Gene_Expression->Antioxidant_Enzymes

Nrf2 Signaling Pathway Activation

Conclusion

This technical guide provides a framework for the comprehensive investigation of the in vitro antioxidant properties of this compound. While specific quantitative data for this compound remains to be fully elucidated, the detailed experimental protocols for DPPH, ABTS, and FRAP assays, along with the exploration of the Nrf2 signaling pathway, offer a robust starting point for researchers. Future studies should focus on generating specific IC50 and FRAP values for this compound and confirming its modulatory effects on the Nrf2 pathway in relevant cell models. Such data will be crucial in determining its potential as a natural antioxidant for applications in the pharmaceutical and nutraceutical industries.

References

Preliminary Research on the Neuroprotective Effects of (-)-Dihydrocarveol: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Literature Review on the Neuroprotective Properties of (-)-Dihydrocarveol

This technical guide addresses the current landscape of research concerning the neuroprotective effects of the monoterpenoid this compound. A comprehensive and systematic search of scholarly databases and scientific literature was conducted to collate and analyze existing data on this specific compound. The primary objective was to synthesize findings related to its mechanisms of action, quantitative effects on neuronal viability, and the signaling pathways it may modulate.

Executive Summary

Our in-depth literature review reveals a significant gap in the current scientific knowledge. As of the date of this report, there are no peer-reviewed studies specifically investigating the neuroprotective effects of this compound . Our extensive searches for terms including "this compound neuroprotection," "this compound neuroprotective mechanisms," "this compound oxidative stress," and "this compound apoptosis" did not yield any relevant primary research articles.

While data on this compound itself is absent, it is pertinent to note that related compounds within the same chemical class have shown promise in neuroprotective studies. For instance, research exists on the neuroprotective activities of carveol and (-)-cis-carveol . These studies suggest that monoterpenoids, as a class, may possess neuroprotective properties, primarily through the mitigation of oxidative stress and inhibition of apoptotic pathways.

Given the lack of specific data for this compound, this guide will proceed by outlining the general principles of neuroprotection, focusing on the key experimental protocols and signaling pathways that are commonly investigated in the context of novel neuroprotective agents. This will provide a foundational framework for any future preliminary research into this compound.

General Mechanisms of Neuroprotection

Neuroprotective strategies aim to prevent or slow the rate of neuronal cell death triggered by acute injuries, such as stroke, or chronic neurodegenerative diseases. The primary cellular processes implicated in neuronal death are oxidative stress and apoptosis.

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products leads to cellular damage. In neurons, with their high metabolic rate and lipid-rich membranes, oxidative stress can be particularly detrimental.

Apoptosis: This process of programmed cell death is a critical pathway in the removal of damaged or unwanted cells. In the context of neurological disorders, the inappropriate activation of apoptotic signaling cascades can lead to significant neuronal loss.

Standard Experimental Protocols for Assessing Neuroprotection

Should research into the neuroprotective effects of this compound be undertaken, the following standard in vitro experimental protocols would be essential for a preliminary investigation.

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Lines: Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), as well as primary neuronal cultures.

  • Neurotoxic Insult: To mimic neurodegenerative conditions, cells are typically exposed to neurotoxins such as:

    • Hydrogen Peroxide (H₂O₂): To induce oxidative stress.
    • 6-Hydroxydopamine (6-OHDA) or MPTP/MPP+: To model Parkinson's disease.
    • Amyloid-beta (Aβ) peptides: To model Alzheimer's disease.
    • Glutamate: To induce excitotoxicity.

2. Assessment of Cell Viability and Apoptosis:

  • MTT Assay: A colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3) to confirm apoptosis.

3. Measurement of Oxidative Stress Markers:

  • ROS Assays: Using fluorescent probes like DCFH-DA to measure intracellular ROS levels.

  • Antioxidant Enzyme Activity: Spectrophotometric assays to determine the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Lipid Peroxidation Assays: Measurement of malondialdehyde (MDA) levels as an indicator of lipid damage.

Key Signaling Pathways in Neuroprotection

The following signaling pathways are frequently implicated in neuroprotective mechanisms and would be primary targets for investigation in studies of novel compounds like this compound.

1. Nrf2/ARE Pathway:

  • The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Activation of this pathway is a common mechanism for neuroprotection against oxidative stress.

2. PI3K/Akt Pathway:

  • The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pro-survival pathway that inhibits apoptosis and promotes cell growth and proliferation. Many neuroprotective compounds exert their effects by activating Akt.

3. MAPK Pathways:

  • The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays complex roles in cell fate. While activation of ERK is often associated with cell survival, the activation of JNK and p38 is typically pro-apoptotic in response to stress signals.

Proposed Experimental Workflow for this compound

Based on the established methodologies, a logical workflow for the preliminary investigation of this compound's neuroprotective potential can be proposed.

G cluster_0 In Vitro Screening cluster_1 Assessment of Neuroprotective Effects cluster_2 Mechanism of Action Studies cluster_3 Conclusion A Neuronal Cell Culture (e.g., SH-SY5Y) B Induce Neurotoxicity (e.g., H₂O₂ or 6-OHDA) A->B C Treat with this compound (Dose-Response) B->C D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (Annexin V/PI, Caspase-3) C->E F Oxidative Stress Assays (ROS, SOD, MDA) C->F G Western Blot Analysis of Key Signaling Proteins (Nrf2, Akt, MAPKs) E->G F->G H Gene Expression Analysis (qRT-PCR) G->H I Elucidation of Neuroprotective Mechanisms of this compound H->I

Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While this guide could not provide specific data on the neuroprotective effects of this compound due to a lack of published research, it has outlined the established methodologies and conceptual frameworks necessary to initiate such an investigation. The neuroprotective potential of related monoterpenoids suggests that this compound is a worthy candidate for future studies.

Researchers are encouraged to utilize the experimental protocols and consider the signaling pathways detailed herein for a comprehensive preliminary assessment. Such research would be a valuable contribution to the field of neuropharmacology and could potentially identify a novel therapeutic agent for the treatment of neurodegenerative diseases.

The Multifaceted Role of (-)-Dihydrocarveol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol (DHC), a monoterpenoid alcohol, is a naturally occurring volatile organic compound found in various aromatic plants, notably within the Mentha genus. As a plant metabolite, it plays a significant role in the intricate web of ecological interactions, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, biological activities, and its putative role in plant signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers in plant science, chemical ecology, and natural product-based drug discovery.

Introduction

This compound is a p-menthane (B155814) monoterpenoid, a class of C10 isoprenoids that are major components of essential oils in many plant species.[1][2] These volatile compounds are not merely byproducts of plant metabolism but are active participants in the plant's interaction with its environment. They can act as attractants for pollinators, deterrents for herbivores, and antimicrobial agents.[3] While the roles of prominent monoterpenoids like menthol (B31143) and carvone (B1668592) are well-studied, the specific functions of their derivatives, such as this compound, are an emerging area of research. This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation into its potential applications.

Biosynthesis of this compound

The biosynthesis of this compound occurs within the plastids of plant cells, originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete biosynthetic pathway to this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on the known biosynthesis of related monoterpenoids in Mentha species.[4][5]

The initial steps involve the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes. GPP is then cyclized to form various monoterpene skeletons. In the proposed pathway for this compound, GPP is first converted to (-)-limonene (B1674923), a key branch-point intermediate. A series of hydroxylation and reduction steps are then hypothesized to lead to the formation of this compound.

Figure 1: Proposed Biosynthetic Pathway of this compound cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP (-)-Limonene (-)-Limonene GPP->(-)-Limonene (-)-Limonene Synthase (-)-trans-Carveol (-)-trans-Carveol (-)-Limonene->(-)-trans-Carveol Cytochrome P450 Hydroxylase (-)-Carvone (-)-Carvone (-)-trans-Carveol->(-)-Carvone Carveol Dehydrogenase This compound This compound (-)-Carvone->this compound Dihydrocarvone Reductase

Figure 1: Proposed Biosynthetic Pathway of this compound

Biological Activities of this compound

This compound exhibits a range of biological activities, positioning it as a molecule of interest for agricultural and pharmaceutical applications. Its roles as an acaricide, insecticide, and antifungal agent have been noted, although quantitative data remains sparse in the scientific literature.[6][7]

Quantitative Data on Biological Activities

Comprehensive quantitative data for this compound is limited. The following table summarizes available data for dihydrocarvone, a closely related compound, to provide a proxy for potential activity ranges. It is critical to note that these values are not for this compound and experimental validation is required.

CompoundBiological ActivityTest OrganismParameterValueReference
DihydrocarvoneAntifungalMonilinia fructicola (Strain 1)EC50145.9 - 148.1 µg/mL[8][9]
DihydrocarvoneAntifungalMonilinia fructicola (Strain 2)EC5015.7 - 18.1 µg/mL[8][9]

Role in Plant Signaling

While direct evidence for this compound as a primary signaling molecule in plants is yet to be established, the broader class of monoterpenes and volatile organic compounds (VOCs) are known to play crucial roles in plant defense signaling.[10][11] Exposure of plants to certain monoterpenes can induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response.[10][12] This induction often involves the generation of reactive oxygen species (ROS) and crosstalk with major plant defense hormone pathways, namely salicylic (B10762653) acid (SA) and jasmonic acid (JA).[10][11]

Furthermore, VOCs can trigger rapid increases in cytosolic calcium concentrations ([Ca2+]cyt).[13][14] Calcium ions are ubiquitous second messengers in plant cells, translating external stimuli into downstream physiological responses.[2][15] An influx of Ca2+ into the cytosol is one of the earliest detectable events in plant defense activation.[2][15] Based on these principles, a hypothetical signaling pathway for this compound can be proposed.

Figure 2: Hypothetical Signaling Pathway of this compound in Plant Defense cluster_stimulus External Stimulus cluster_cell Plant Cell DHC This compound (Volatile Signal) Receptor Putative Receptor DHC->Receptor Binding Ca_channel Ca²⁺ Channel Receptor->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ROS_burst ROS Burst Ca_influx->ROS_burst Activation MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade Activation ROS_burst->MAPK_cascade Activation Hormone_synthesis SA/JA Synthesis MAPK_cascade->Hormone_synthesis Upregulation Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes Induction Hormone_synthesis->Defense_genes Induction

Figure 2: Hypothetical Signaling Pathway of this compound in Plant Defense

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a plant metabolite.

Extraction and Quantification of this compound from Plant Material

This protocol describes the extraction of essential oils containing this compound from plant tissues, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or dried plant material (e.g., Mentha leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • This compound analytical standard

Procedure:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried material, grind directly.

  • Extraction: Weigh approximately 1 g of the powdered plant material into a glass vial. Add 5 mL of n-hexane. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

  • Drying and Filtration: Allow the solid material to settle. Carefully pipette the hexane (B92381) extract into a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions (example for Mentha oil analysis):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 5 min.[16][17]

      • Injector Temperature: 250°C.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Quantification: Prepare a calibration curve using serial dilutions of the this compound analytical standard. Identify this compound in the sample chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Figure 3: Experimental Workflow for Extraction and Quantification Start Plant Material Grinding Grinding (with Liquid N₂) Start->Grinding Extraction Solvent Extraction (n-Hexane) Grinding->Extraction Drying Drying with Na₂SO₄ Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Quantification Quantification GCMS->Quantification

Figure 3: Experimental Workflow for Extraction and Quantification
Acaricidal Activity Bioassay (Larval Packet Test - adapted)

This protocol is a standard method for evaluating the toxicity of compounds against tick larvae.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Triton X-100 (as an emulsifier)

  • Filter paper packets (7.5 x 8.5 cm)

  • Unfed tick larvae (14-21 days old)

  • Syringe or micropipette

  • Incubator (27 ± 1°C, >85% relative humidity, in darkness)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations. A small amount of Triton X-100 (e.g., 1%) can be added to aid in emulsification in aqueous solutions. A solvent-only control should also be prepared.

  • Treatment of Filter Paper: Apply 1 mL of each test solution evenly to a filter paper packet. Allow the packets to air dry for approximately 2 hours to evaporate the solvent.

  • Introduction of Larvae: Carefully place approximately 100 tick larvae into each treated packet and seal the packet with a metal clip.

  • Incubation: Place the sealed packets in an incubator under controlled conditions for 24 hours.

  • Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC50 (lethal concentration required to kill 50% of the larvae) using probit analysis.

Seed Germination Inhibition Assay

This assay assesses the allelopathic potential of this compound.

Materials:

  • This compound

  • Acetone (B3395972) (as a solvent)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa)

  • Growth chamber (25 ± 1°C, with a defined light/dark cycle)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions in distilled water to achieve the desired final concentrations. The final acetone concentration in all solutions, including the control, should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.

  • Seed Sowing: Place a defined number of seeds (e.g., 25) evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber.

  • Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds (radicle emergence > 2 mm) and measure the radicle and hypocotyl length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the percentage inhibition of root and shoot elongation compared to the control.

Conclusion and Future Directions

This compound is a plant metabolite with demonstrated, albeit not extensively quantified, biological activities. Its role in plant defense is likely multifaceted, involving direct toxicity to pests and pathogens and potential involvement in plant signaling networks. The proposed biosynthetic and signaling pathways provide a framework for future research. Key areas for further investigation include:

  • Elucidation of the complete biosynthetic pathway: Identification and characterization of the specific enzymes responsible for the conversion of (-)-limonene to this compound.

  • Quantitative bioactivity studies: Systematic evaluation of the IC50, LC50, and MIC values of pure this compound against a broader range of pests and pathogens.

  • Validation of its role in plant signaling: Investigating the direct effects of this compound on gene expression, protein activation, and metabolite profiles in plants, particularly in relation to defense responses.

  • Identification of cellular receptors: Determining the molecular targets through which plants perceive and respond to this compound.

A deeper understanding of the role of this compound will not only enhance our knowledge of plant chemical ecology but also unlock its potential for the development of novel, environmentally benign products for agriculture and medicine.

References

Exploring the Therapeutic Potential of (-)-Dihydrocarveol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Dihydrocarveol (DHC), a monoterpenoid alcohol naturally found in the essential oils of various plants, is gaining attention for its potential therapeutic applications. As a derivative of carveol (B46549), DHC shares structural similarities with other well-studied monoterpenes known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding and future prospects of this compound in drug discovery and development. While direct research on this compound is still emerging, this document extrapolates its potential based on studies of structurally related compounds, offering a foundational resource for researchers, scientists, and drug development professionals. This guide summarizes key preclinical data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into this promising natural compound.

Potential Therapeutic Applications

Based on the biological activities of structurally similar monoterpenes, this compound is hypothesized to possess anti-inflammatory, anticancer, and neuroprotective properties. The following sections delve into the preclinical evidence for these potential applications, drawing from studies on related compounds where direct data on this compound is not yet available.

Anti-Inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. Monoterpenes have demonstrated significant anti-inflammatory potential by modulating key signaling pathways. While direct studies on this compound are limited, research on hydroxydihydrocarvone, a closely related synthetic intermediate, provides valuable insights.

Preclinical Data for Hydroxydihydrocarvone:

Experimental Model Compound Dose Effect Reference
Carrageenan-induced paw edema in ratsHydroxydihydrocarvone100 mg/kg and 200 mg/kg (oral)Significantly decreased the area under the curve of paw edema.[1][1]
Carrageenan-induced peritonitis in miceHydroxydihydrocarvone100 mg/kg and 200 mg/kg (oral)Significantly reduced neutrophil recruitment to the peritoneal cavity.[1][1]
Myeloperoxidase (MPO) activity in rat pawsHydroxydihydrocarvone200 mg/kg (oral)Significantly decreased MPO activity, indicating reduced neutrophil infiltration.[1][1]

These findings suggest that this compound may exert anti-inflammatory effects by inhibiting the infiltration of immune cells and the activity of pro-inflammatory enzymes.

Anticancer Activity

The anticancer properties of monoterpenes are well-documented, with many exhibiting cytotoxicity towards various cancer cell lines through the induction of apoptosis and cell cycle arrest. Studies on carvone, a chemical precursor to dihydrocarveol, indicate potential mechanisms of action.

Preclinical Data for Carvone:

Cell Line Compound IC50 Value Observed Effects Reference
Myeloma (KMS-5)Carvone20 µMInduction of apoptosis, G2/M cell cycle arrest, and inhibition of the p38 MAPK signaling pathway.[2][3][2][3]
Human gastric cancer (AGS)d-Carvone20 µM and 25 µMInduced apoptotic cell death via mitochondrial reactive oxygen species production and downregulation of the JAK/STAT3 signaling pathway.[4][4]
Breast cancer (MCF-7)L-Carvone14.22 µMInduced p53 and caspase-3 mediated apoptosis and inhibited cell migration.[5][5]

These results imply that this compound could be a candidate for anticancer drug development, potentially acting through similar apoptotic and cell cycle regulatory pathways.

Neuroprotective Properties

Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases. Several monoterpenes have shown promise in protecting neuronal cells from damage. Research on carveol highlights its potential to mitigate oxidative stress and neuroinflammation through the activation of the Nrf2 pathway.

Preclinical Data for Carveol:

Experimental Model Compound Dose Effect Reference
Middle cerebral artery occlusion (MCAO) in ratsCarveol20 mg/kgAttenuated oxidative stress and neurodegeneration by activating the Nrf2 pathway.[6][7][6][7]
Lipopolysaccharide (LPS)-induced depression in ratsCarveol20 mg/kgAmeliorated neuroinflammation and oxidative stress by promoting the Nrf2 gene and protein.[8][9][8][9]

These findings suggest that this compound may offer neuroprotective benefits by enhancing endogenous antioxidant defenses and reducing neuroinflammation.

Implicated Signaling Pathways

The therapeutic effects of monoterpenes are often attributed to their ability to modulate specific intracellular signaling pathways. Based on studies of related compounds, the following pathways are likely relevant to the bioactivity of this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines DHC This compound (Hypothesized) DHC->IKK Inhibits (Potential)

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer therapies.

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis DHC This compound (Hypothesized) DHC->Raf Inhibits (Potential) DHC->Apoptosis Induces (Potential)

Figure 2: Potential modulation of the MAPK pathway by this compound in cancer cells.
Nrf2 Signaling Pathway in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. Activation of the Nrf2 pathway is a promising strategy for neuroprotection.

Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE Antioxidant Response Element (ARE) Antioxidant Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant DHC This compound (Hypothesized) DHC->Keap1 Promotes Nrf2 release (Potential)

Figure 3: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vivo and in vitro assays, based on protocols used for related monoterpenes.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.

Workflow:

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Animals (Rats) Start->Acclimatize Group Group Animals (n=6 per group) Acclimatize->Group Administer Administer Test Compound (this compound) or Vehicle (Oral) Group->Administer Wait Wait 1 hour Administer->Wait Induce Induce Edema (Subplantar injection of 1% Carrageenan) Wait->Induce Measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (e.g., this compound at various doses).

  • Administration: Test compounds are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is relevant for studying the effect of this compound on the expression of proteins in signaling pathways like NF-κB and MAPK.

Methodology:

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently limited, the data from structurally related monoterpenes strongly suggest its potential as a valuable lead compound in drug discovery. The hypothesized anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation.

Future research should focus on:

  • In-depth preclinical studies to confirm the therapeutic efficacy of this compound in validated animal models of inflammation, cancer, and neurodegenerative diseases.

  • Elucidation of the precise mechanisms of action , including the identification of direct molecular targets and the comprehensive mapping of its effects on intracellular signaling pathways.

  • Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.

  • Synthesis of derivatives to optimize potency and drug-like properties.

This technical guide provides a solid foundation for initiating such investigations. The provided experimental protocols and visualized signaling pathways offer a starting point for researchers to explore the promising therapeutic landscape of this compound. The continued exploration of natural products like this compound holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

The Olfactory Dimension of (-)-Dihydrocarveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol, a p-menthane (B155814) monoterpenoid, is a significant volatile compound found in the essential oils of various mint species and other aromatic plants.[1] As a derivative of carvone, it plays a crucial role in the characteristic aroma and flavor profiles of these botanicals.[2][3] The molecule's chirality, with three stereogenic centers, gives rise to eight possible stereoisomers, each contributing uniquely to its complex sensory perception.[4] This guide provides an in-depth analysis of the olfactory properties of this compound, focusing on its aroma profile, the quantitative data governing its perception, the underlying biochemical signaling pathways, and the experimental protocols used for its evaluation. The commercially available form of this compound is typically a mixture of isomers, which dictates its final sensory characteristics.

Olfactory Profile and Sensory Descriptors

The aroma of this compound is multifaceted, characterized by a dominant fresh, cooling spearmint note that is distinctly different from the sharp chill of menthol. This primary characteristic is supported by a complex array of undertones, including camphoreous, warm sweet-woody, and subtle spicy nuances.[3][4] Finishing notes often present as anise-green and a faint caraway-like warmth, reflecting its chemical origin from carvone. The presence of multiple isomers in commercial this compound contributes to this rich profile. The major isomer is the 'n-' or this compound, with smaller amounts of iso-, neo-, and neoiso-isomers also present. While detailed profiles for each isomer are not extensively documented, related compounds like (-)-Isodihydrocarveol are described as having herbal, minty, sweet, floral, and woody notes.[5]

Table 1: Sensory Descriptors for Dihydrocarveol (B1210190)

Descriptor CategorySpecific TermsSource(s)
Primary Aroma Spearmint-like, Minty, Cooling, Fresh[3][5]
Secondary Nuances Camphoreous, Sweet-woody, Spicy, Warm[3][4]
Subtle/Finishing Notes Anise-green, Caraway-like, Herbal, Floral, Green[5]
Taste/Mouthfeel Green mint, Sweet, Weedy, Spicy, Slightly burning (at high concentrations)[2][3]

Quantitative and Physicochemical Data

A comprehensive understanding of this compound requires examination of its physical properties and its prevalence in nature. While a specific odor detection threshold is not widely published, its taste threshold has been reported.

Table 2: Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValueSource(s)
Chemical Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
CAS Number 20549-47-7
Appearance Almost colorless to pale straw-colored liquid[3]
Density 0.926 g/mL at 20 °C
Refractive Index n20/D 1.476 - 1.479
Boiling Point 224-225 °C[3]
Flash Point 90 °C (194 °F) - closed cup
Vapor Pressure 0.1 mmHg at 20 °C[6]
Optical Activity [α]20/D −20±1°, neat
Typical Isomer Composition n-: ~75%, iso-: ~6%, neo-: ~3%, neoiso-: ~13%

Table 3: Olfactory and Gustatory Thresholds

ParameterValue & ConditionsSource(s)
Odor Threshold Data not available in cited literature.
Taste Threshold Characteristics at 15 ppm: green mint with sweet weedy spicy nuances.[2][3]

Table 4: Natural Occurrence of Dihydrocarveol

Plant SourcePart of PlantSource(s)
Mentha longifoliaEssential Oil[2][3]
Mentha verticillataEssential Oil[2][3]
Spearmint (Mentha spicata)Essential Oil[2][3]
Caraway (Carum carvi)Seed / Essential Oil[2][3][6]
Black Tea (Camellia sinensis)Leaves[2][3]
Dill Herb (Anethum graveolens)Herb[2][3]
Rosemary (Rosmarinus officinalis)-[2][3]

Mechanism of Olfactory Perception

The perception of this compound's aroma begins with its interaction with Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant molecule like dihydrocarveol induces a conformational change in the receptor, initiating a canonical signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

The key steps are:

  • Receptor Activation : this compound binds to a specific OR.

  • G-Protein Coupling : The activated OR interacts with a heterotrimeric G-protein (Gαolf). This causes the Gαolf subunit to release GDP and bind GTP.

  • Second Messenger Production : The activated Gαolf-GTP complex stimulates adenylyl cyclase type III (ACIII), which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).

  • Ion Channel Gating : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization : The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, depolarizing the neuron and generating an action potential. This signal is then relayed to the olfactory bulb and higher cortical areas for processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-Protein (Gαolf-GDP) OR->G_protein Activates AC Adenylyl Cyclase (ACIII) cAMP cAMP AC->cAMP Converts CNG CNG Ion Channel Ions_in Na+ / Ca2+ Influx CNG->Ions_in Allows G_protein_active Gαolf-GTP G_protein->G_protein_active GDP->GTP Exchange G_protein_active->AC Stimulates ATP ATP ATP->AC cAMP->CNG Opens Depolarization Neuron Depolarization (Action Potential) Ions_in->Depolarization

Caption: Canonical olfactory signal transduction pathway.

Experimental Methodologies

The characterization of this compound's aroma profile relies on sophisticated analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the high-resolution separation of gas chromatography with the sensitivity of the human nose as a detector.[7] It allows researchers to pinpoint which specific volatile compounds in a complex mixture are responsible for the perceived aroma.

Detailed Protocol:

  • Sample Preparation : The essential oil or extract containing this compound is diluted in an appropriate solvent (e.g., cyclohexane). For headspace analysis, the sample is placed in a vial and heated to release volatile compounds.[7]

  • Injection & Separation : A small volume of the prepared sample is injected into the GC. The instrument is equipped with a capillary column suitable for terpenoid analysis (e.g., a polar Carbowax or a non-polar SE-30/DB-HeavyWAX phase). A programmed temperature gradient (e.g., initial 50°C, ramp at 8-10°C/min to 240°C) is used to separate the compounds based on their boiling points and polarity.[7][8]

  • Effluent Splitting : At the end of the column, the effluent is split. Typically, a 1:1 ratio sends half of the eluate to a chemical detector like a Mass Spectrometer (MS) for identification and quantification, and the other half to a heated sniffing port (olfactometry detection port, ODP).[7]

  • Olfactometry Detection : A trained sensory panelist (or a panel of assessors, sequentially) sniffs the effluent from the ODP. The assessor records the retention time at which an odor is detected, describes its quality (e.g., "minty," "woody"), and often rates its intensity.

  • Data Analysis : The resulting "olfactogram" is aligned with the chromatogram from the MS detector. This allows for the direct correlation of a specific chemical peak (identified as this compound or its isomers) with a perceived aroma. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted to determine the odor activity value (OAV) of each compound.

GCO_Workflow Sample Sample Injection (Essential Oil) GC Gas Chromatograph (Capillary Column) Sample->GC Splitter Effluent Splitter (1:1) GC->Splitter MS Mass Spectrometer (MS Detector) Splitter->MS ODP Olfactometry Detection Port (Sniffing Port) Splitter->ODP Data_MS Chromatogram (Chemical Data) MS->Data_MS Assessor Human Assessor ODP->Assessor Data_O Olfactogram (Sensory Data) Assessor->Data_O Analysis Data Correlation & Analysis Data_MS->Analysis Data_O->Analysis

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[9]

Detailed Protocol:

  • Panelist Selection & Screening : A group of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and commitment. They are screened for their ability to discriminate between different aroma stimuli.

  • Lexicon Development : Over several training sessions, the panel leader (a facilitator) guides the panelists to develop a consensus vocabulary (lexicon) to describe the aroma attributes of this compound and related reference standards (e.g., menthol, carvone, spearmint oil).[10]

  • Training and Scaling : Panelists are trained to use an unstructured line scale (e.g., 15 cm) to rate the intensity of each attribute. The scale is anchored at the ends with terms like "weak" and "strong". Panelists practice by rating reference standards to calibrate their use of the scale.

  • Product Evaluation : In individual booths under controlled conditions (e.g., consistent temperature, red lighting to mask color differences), panelists are presented with samples of this compound (e.g., diluted in a neutral carrier) in coded, randomized order. They independently rate the intensity of each attribute from the developed lexicon. Replicates are included to assess panelist reliability.

  • Statistical Analysis : The data from the line scales are converted to numerical values. Statistical methods such as Analysis of Variance (ANOVA) are used to test for significant differences between products for each attribute. Multivariate techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory profiles. The results are often displayed graphically in a "spider web" or radar plot.

Conclusion

This compound is a chemically and sensorially complex monoterpenoid. Its characteristic cooling, spearmint-like aroma, enriched with woody and spicy notes, is a direct result of its molecular structure and isomeric composition. A thorough characterization of its olfactory properties requires a multi-faceted approach, combining instrumental analysis like GC-O with rigorous sensory evaluation methods such as QDA. Understanding the precise relationship between its individual stereoisomers and their corresponding sensory impact, as well as identifying the specific olfactory receptors with which they interact, remain key areas for future research. Such knowledge is invaluable for professionals in the flavor, fragrance, and pharmaceutical industries seeking to harness the unique sensory and potential biological activities of this compound.

References

Methodological & Application

Enantioselective Synthesis of (-)-Dihydrocarveol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol is a naturally occurring monoterpenoid and a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. Its specific stereochemistry is crucial for its biological activity and sensory properties, making enantioselective synthesis a critical area of research. This document provides detailed application notes and protocols for two primary methods for the enantioselective synthesis of this compound: Biocatalytic Reduction of (R)-Carvone and Asymmetric Hydrogenation of Dihydrocarvone.

Method 1: Biocatalytic Stereodivergent Reduction of (R)-Carvone

This method utilizes a two-step enzymatic cascade involving an ene-reductase (ER) followed by a ketoreductase (KRED) to achieve high stereoselectivity. The process starts from the readily available (R)-carvone.

Logical Workflow

cluster_0 Step 1: Ene-Reductase Catalyzed Reduction cluster_1 Step 2: Ketoreductase Catalyzed Reduction R_Carvone (R)-Carvone Ene_Reductase Ene-Reductase (e.g., NostocER1) + Cofactor (NADH) R_Carvone->Ene_Reductase Substrate Dihydrocarvone (1R,4R)-Dihydrocarvone Ene_Reductase->Dihydrocarvone Product Ketoreductase Ketoreductase (anti-Prelog selective) + Cofactor Dihydrocarvone->Ketoreductase Substrate Dihydrocarveol (-)-(1R,2R,4R)-Dihydrocarveol Ketoreductase->Dihydrocarveol Final Product

Caption: Biocatalytic cascade for this compound synthesis.

Data Summary
MethodStarting MaterialBiocatalyst(s)Key IntermediateFinal ProductYieldEnantiomeric/Diastereomeric ExcessReference
Whole-Cell Bioreduction (Step 1)(R)-CarvoneE. coli expressing NostocER1 & FDH(2R,5R)-DihydrocarvoneN/A95.6%95.4% de[1]
Stereodivergent Synthesis (Step 1 & 2)(R)-CarvoneEne-reductase followed by anti-Prelog ketoreductase(1R,4R)-Dihydrocarvone(-)-(1R,2R,4R)-DihydrocarveolHighUp to >95% de[2]

FDH: Formate (B1220265) Dehydrogenase for cofactor regeneration. de: Diastereomeric excess.

Experimental Protocol: Whole-Cell Bioreduction of (R)-Carvone to (2R,5R)-Dihydrocarvone[1]

This protocol details the first step of the biocatalytic synthesis, the reduction of the C=C double bond of (R)-carvone.

1. Materials and Reagents:

  • (R)-Carvone (substrate)

  • Recombinant E. coli cells overexpressing an ene reductase from Nostoc sp. PCC7120 (NostocER1) and a formate dehydrogenase (FDH).

  • Luria-Bertani (LB) medium for cell cultivation.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Glucose (for cell growth and initial cofactor regeneration).

  • Formate (e.g., sodium formate) as a cosubstrate for NADH regeneration by FDH.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Amberlite® XAD4 adsorbent resin for in situ substrate feeding and product removal (optional, for higher concentrations).

2. Equipment:

  • Shaking incubator for cell cultivation.

  • Centrifuge for cell harvesting.

  • Stirred-tank bioreactor (0.7 L scale mentioned in the reference).

  • pH meter and controller.

  • Temperature controller.

  • Gas chromatograph (GC) with a chiral column for analysis of substrate conversion and product stereoselectivity.

3. Procedure:

  • Cell Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotics.

    • Grow the culture overnight in a shaking incubator at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for several hours or overnight.

  • Whole-Cell Biotransformation:

    • Harvest the induced cells by centrifugation.

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density.

    • Transfer the cell suspension to the bioreactor.

    • Add glucose and sodium formate to the reaction mixture.

    • Add (R)-carvone to the desired starting concentration (e.g., up to 300 mM was used in the reference). For high concentrations, the use of an adsorbent resin like Amberlite® XAD4 for slow release of the substrate and removal of the product is recommended to avoid substrate/product inhibition.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Product Isolation and Analysis:

    • Once the reaction is complete (as determined by GC analysis), centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude (2R,5R)-dihydrocarvone.

    • Purify the product by column chromatography if necessary.

    • Determine the yield and diastereomeric excess by GC analysis using a chiral column.

4. Subsequent Ketoreduction to this compound:

The resulting (1R,4R)-dihydrocarvone can then be subjected to a second biocatalytic step using a ketoreductase with anti-Prelog stereopreference to yield the desired (-)-(1R,2R,4R)-dihydrocarveol.[2] The specific protocol for this step would be similar to the one described above, using a recombinant organism expressing the appropriate ketoreductase.

Method 2: Asymmetric Hydrogenation of Dihydrocarvone

Asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of ketones to chiral alcohols. The Noyori asymmetric hydrogenation, utilizing a Ruthenium-BINAP catalyst, is a prominent example.[3][4]

Reaction Pathway

Dihydrocarvone (1R,4R)-Dihydrocarvone Catalyst [RuCl2((R)-BINAP)]2 / H2 or other chiral Ru-catalyst Dihydrocarvone->Catalyst Substrate Dihydrocarveol (-)-(1R,2R,4R)-Dihydrocarveol Catalyst->Dihydrocarveol Product

Caption: Asymmetric hydrogenation of dihydrocarvone.

Data Summary
MethodStarting MaterialCatalyst SystemProductEnantiomeric ExcessReference
Noyori Asymmetric HydrogenationProchiral KetonesRu(II)-BINAP complexesChiral AlcoholsGenerally high[3][4]
General Experimental Protocol: Asymmetric Hydrogenation of Dihydrocarvone

This protocol provides a general outline for the asymmetric hydrogenation of (1R,4R)-dihydrocarvone. Specific conditions may need to be optimized for this particular substrate.

1. Materials and Reagents:

  • (1R,4R)-Dihydrocarvone (substrate)

  • Chiral Ruthenium catalyst, e.g., [RuCl2((R)-BINAP)]2 or a related Noyori-type catalyst.

  • Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or dichloromethane).

  • Hydrogen gas (high purity).

  • Inert gas (e.g., Argon or Nitrogen).

2. Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • High-pressure autoclave or a balloon hydrogenation setup.

  • Magnetic stirrer.

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for analysis of conversion and enantiomeric excess.

3. Procedure:

  • Catalyst Preparation and Reaction Setup (under inert atmosphere):

    • In a Schlenk flask or inside a glovebox, add the Ruthenium catalyst and the anhydrous, deoxygenated solvent.

    • Add the (1R,4R)-dihydrocarvone to the flask.

    • Seal the flask and connect it to the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to high pressure in an autoclave).

    • Stir the reaction mixture vigorously at the desired temperature. Reaction times can vary from a few hours to several days depending on the catalyst activity and reaction conditions.

    • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by GC or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • Determine the conversion and enantiomeric excess of the this compound product by chiral GC or HPLC analysis.

Conclusion

Both biocatalytic and chemical asymmetric hydrogenation methods offer effective routes for the enantioselective synthesis of this compound. The choice of method will depend on factors such as substrate availability, desired scale of production, and access to specialized equipment (bioreactors or high-pressure hydrogenation apparatus). Biocatalytic methods are often favored for their high selectivity under mild conditions and their alignment with green chemistry principles. Asymmetric hydrogenation, on the other hand, is a well-established and versatile chemical transformation with a broad substrate scope. The protocols provided herein serve as a detailed guide for researchers to embark on the synthesis of this important chiral molecule.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Dihydrocarveol from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Dihydrocarveol is a naturally occurring monoterpenoid found in the essential oils of various plants, particularly those belonging to the Mentha genus, such as spearmint (Mentha spicata)[1][2][3]. This compound and its derivatives are of interest to researchers, scientists, and drug development professionals for their potential biological activities. The successful isolation of this compound from its natural sources is a critical first step for further investigation. This document provides detailed protocols for the extraction of essential oils rich in this compound and for the subsequent purification of the target compound. The methods described herein include steam distillation for extraction, followed by fractional distillation and column chromatography for purification.

1. Application Notes

1.1. Plant Material Selection

The choice of plant material is crucial for obtaining a viable yield of this compound. The concentration of this compound can vary significantly depending on the plant species, chemotype, geographical location, and harvesting time[1][2]. Mentha spicata (spearmint) is a well-known source, with some chemotypes containing notable amounts of dihydrocarveol[2][4]. It is advisable to perform a preliminary Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from the selected plant material to confirm the presence and approximate concentration of this compound before proceeding with large-scale extraction and purification.

1.2. Extraction Method: Steam Distillation

Steam distillation is a widely used technique for extracting volatile compounds, such as essential oils, from plant materials[5][6]. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed and collected. The essential oil, being immiscible with water, can then be easily separated from the aqueous phase (hydrosol)[6]. This method is advantageous as it is relatively gentle and avoids the use of organic solvents at the initial extraction stage[5].

1.3. Purification Methods

A multi-step purification strategy is often necessary to isolate this compound to a high degree of purity.

  • Fractional Distillation: This technique is employed to separate components of a liquid mixture based on differences in their boiling points[7][8][9]. It is particularly useful for separating compounds with boiling points that are relatively close to each other, which is often the case with constituents of essential oils[7][9]. By carefully controlling the temperature, one can selectively vaporize and condense fractions enriched in the desired compound[7].

  • Column Chromatography: For achieving high purity, column chromatography is a powerful separation technique[10][11][12]. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (a solvent or solvent mixture)[10][11]. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase[10].

2. Data Presentation

Table 1: this compound Content in Selected Mentha spicata Essential Oils

Plant SourceGeographic OriginDihydrocarveol (B1210190) Content (%)Main ComponentsReference
Mentha spicata L.Tunisia1.7 ± 0.31Carvone (40.8%), Limonene (20.8%)[2]
Mentha spicata L.TurkeyVaries (dihydrocarveol-rich chemotypes exist)Carvone, Limonene, Pulegone[4]
Mentha spicata L.Not Specified6.57 - 10.63Carvone[13]

Table 2: Physical Properties of Dihydrocarveol

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[14]
Molecular Weight154.25 g/mol [14]
Boiling Point~225 °C at 760 mmHg (estimated)[14]
Specific Gravity0.921 to 0.926 @ 25 °C[3]
Refractive Index1.477 to 1.487 @ 20 °C[3]
Flash Point83.89 °C[3]

Table 3: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points of the components in a mixture[7][8][9].- Effective for initial, large-scale purification.- Can separate compounds with close boiling points[7].- Relatively simple setup.- May not achieve very high purity for isomers or compounds with very similar boiling points.- Thermal degradation of sensitive compounds is possible.
Column Chromatography Separation based on differential partitioning of components between a stationary phase and a mobile phase[10][11].- High resolution and ability to achieve high purity (>99%)[12].- Versatile, with a wide range of stationary and mobile phases.- Can separate structurally similar compounds.- More time-consuming and labor-intensive for large quantities.- Requires the use of solvents.- Can be more expensive due to the cost of stationary phase and solvents.

3. Experimental Protocols

Protocol 1: Extraction of Essential Oil by Steam Distillation

Objective: To extract the essential oil from Mentha spicata plant material.

Materials:

  • Fresh or air-dried aerial parts of Mentha spicata

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: If using fresh plant material, chop it into smaller pieces to increase the surface area for efficient oil extraction[15]. For dried material, coarse grinding is sufficient.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place distilled water in the boiling flask. Place the prepared plant material in the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils[5][6].

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of the essential oil and the hydrosol (aqueous layer), in a separatory funnel.

  • Separation: Allow the layers to separate. The essential oil, being less dense, will typically form the upper layer. Carefully drain the lower aqueous layer (hydrosol).

  • Drying: Transfer the collected essential oil to a clean, dry vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, airtight, dark glass vial at 4°C.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To enrich the this compound content from the crude essential oil.

Materials:

  • Crude Mentha spicata essential oil

  • Fractional distillation apparatus (round bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips

  • Thermometer

  • Vacuum source (optional, for vacuum fractional distillation)

Procedure:

  • Apparatus Setup: Set up the fractional distillation apparatus. Place the crude essential oil and a few boiling chips into the round bottom flask.

  • Heating: Gently heat the essential oil. The most volatile components with the lowest boiling points will begin to vaporize first[8].

  • Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient will be established[9]. Monitor the temperature at the top of the column. Collect the distillate in separate fractions based on the boiling point ranges.

    • Fraction 1 (Low-boiling): Collect the initial fraction, which will be rich in lower-boiling point compounds like limonene.

    • Fraction 2 (Intermediate): As the temperature rises, collect the intermediate fraction.

    • Fraction 3 (Dihydrocarveol-rich): Collect the fraction that distills around the boiling point of dihydrocarveol (~225 °C at atmospheric pressure). Note that vacuum distillation can be used to lower the boiling point and prevent thermal degradation.

  • Analysis: Analyze each fraction by GC-MS to determine the composition and identify the fraction with the highest concentration of this compound.

Protocol 3: Further Purification by Column Chromatography

Objective: To isolate this compound to a high degree of purity.

Materials:

  • This compound-enriched fraction from fractional distillation

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane) and carefully pour it into the column. Allow the silica gel to settle, ensuring there are no air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of the non-polar solvent. Carefully load the sample onto the top of the silica gel column[10].

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluent in small, separate fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or by staining.

  • Pooling and Concentration: Combine the fractions that contain pure this compound, as determined by TLC analysis. Evaporate the solvent under reduced pressure to obtain the purified compound[10].

  • Final Analysis: Confirm the purity of the isolated this compound using GC-MS and/or NMR spectroscopy.

4. Visualizations

ExtractionWorkflow cluster_start Preparation cluster_extraction Steam Distillation cluster_end Product Start Start: Select Mentha spicata Prep Prepare Plant Material (Chop/Grind) Start->Prep Distill Perform Steam Distillation Prep->Distill Condense Condense Vapor Distill->Condense Separate Separate Oil and Hydrosol Condense->Separate Dry Dry Essential Oil (Anhydrous Na₂SO₄) Separate->Dry End End: Crude Essential Oil Dry->End PurificationWorkflow cluster_start Starting Material cluster_frac_dist Fractional Distillation cluster_col_chrom Column Chromatography cluster_end Final Product Start Start: Crude Essential Oil FracDist Perform Fractional Distillation Start->FracDist CollectFrac Collect Dihydrocarveol-Rich Fraction FracDist->CollectFrac ColChrom Perform Column Chromatography CollectFrac->ColChrom CollectPure Collect Pure Fractions ColChrom->CollectPure Concentrate Concentrate Fractions CollectPure->Concentrate PurityCheck Verify Purity (GC-MS, NMR) Concentrate->PurityCheck End End: Purified this compound PurityCheck->End

References

Applications of (-)-Dihydrocarveol as a chiral synthon in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrocarveol, a naturally occurring monoterpene alcohol, serves as a versatile and cost-effective chiral building block in asymmetric synthesis. Its inherent stereochemistry provides a valuable starting point for the enantioselective construction of complex molecular architectures, finding utility in the synthesis of natural products, pharmaceuticals, and chiral ligands. This document outlines key applications and provides detailed protocols for the use of this compound and its derivatives as chiral synthons.

Application Notes

This compound's primary application as a chiral synthon often involves its conversion to other key chiral intermediates, such as (-)-isopulegol (B1672291). This transformation opens access to a broader range of synthetic possibilities. One notable application is the synthesis of chiral ligands, which are crucial for the development of asymmetric catalytic processes.

A significant example is the synthesis of a library of chiral aminodiol ligands derived from (-)-isopulegol. These ligands have potential applications in asymmetric catalysis, mediating stereoselective reactions to produce enantiomerically enriched products. The synthetic strategy leverages the stereocenters of (-)-isopulegol to construct a key intermediate, (+)-α-methylene-γ-butyrolactone, which then serves as a scaffold for the introduction of various amine functionalities.

The general synthetic pathway involves the following key transformations:

  • Conversion of this compound to (-)-Isopulegol: While not explicitly detailed in the protocols below, this is a known transformation that can be achieved through various methods, including oxidation followed by reduction or rearrangement reactions.

  • Synthesis of (+)-α-Methylene-γ-butyrolactone: This key intermediate is prepared from (-)-isopulegol through a multi-step sequence involving acetylation, regioselective oxidation, and subsequent oxidation and cyclization.

  • Synthesis of β-Aminolactones: Nucleophilic addition of primary amines to the α-methylene-γ-butyrolactone affords a diverse range of β-aminolactones.

  • Reduction to Chiral Aminodiols: The resulting β-aminolactones are reduced to yield the final chiral aminodiol ligands.

This modular approach allows for the synthesis of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in various asymmetric reactions.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of chiral aminodiol ligands starting from (-)-isopulegol, a derivative of this compound.

StepTransformationProductYield (%)
1Acetylation of (-)-isopulegol(-)-Isopulegyl acetate (B1210297)High
2Regioselective oxidation of (-)-isopulegyl acetateDiol intermediateGood
3Two-step oxidation and ring closure(+)-α-Methylene-γ-butyrolactoneGood
4Nucleophilic addition of primary amines to (+)-α-methylene-γ-butyrolactoneβ-Aminolactones65-75
5Reduction of β-aminolactones with LiAlH4Secondary aminodiols50-70
6Debenzylation of N-benzyl protected aminodiols via hydrogenolysisPrimary aminodiol50-67

Experimental Protocols

Protocol 1: Synthesis of (+)-α-Methylene-γ-butyrolactone from (-)-Isopulegol

This protocol describes the preparation of the key lactone intermediate from (-)-isopulegol.

Materials:

  • (-)-Isopulegol

  • Acetic anhydride (B1165640)

  • Pyridine

  • Selenium dioxide

  • Dichloromethane (DCM)

  • Jones reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Standard work-up and purification reagents

Procedure:

  • Acetylation of (-)-Isopulegol: To a solution of (-)-isopulegol in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Perform an aqueous work-up and purify by column chromatography to yield (-)-isopulegyl acetate.

  • Regioselective Allylic Oxidation: Dissolve (-)-isopulegyl acetate in DCM and add selenium dioxide. Reflux the mixture until the reaction is complete. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the corresponding diol.

  • Oxidation and Lactonization: Dissolve the diol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Quench the reaction with isopropanol (B130326) and perform an aqueous work-up. The resulting γ-hydroxy-substituted α,β-unsaturated carboxylic acid is then subjected to ring closure conditions (e.g., acid catalysis) to afford (+)-α-methylene-γ-butyrolactone. Purify the final product by column chromatography.

Protocol 2: Synthesis of β-Aminolactones

This protocol details the nucleophilic addition of primary amines to the α-methylene-γ-butyrolactone.

Materials:

  • (+)-α-Methylene-γ-butyrolactone

  • Primary amine (e.g., benzylamine)

  • Dry ethanol

  • Standard work-up and purification reagents

Procedure:

  • Dissolve (+)-α-methylene-γ-butyrolactone in dry ethanol.

  • Add one equivalent of the primary amine to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired β-aminolactone.

Protocol 3: Reduction of β-Aminolactones to Secondary Aminodiols

This protocol describes the reduction of the lactone and amide functionalities to yield the final aminodiol ligand.

Materials:

  • β-Aminolactone

  • Lithium aluminum hydride (LiAlH4)

  • Dry diethyl ether (Et2O)

  • Standard work-up and purification reagents

Procedure:

  • Suspend two equivalents of LiAlH4 in dry Et2O in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of the β-aminolactone in dry Et2O dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up).

  • Filter the resulting suspension and extract the filtrate with Et2O.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the secondary aminodiol.

Visualizations

Synthesis_of_Chiral_Aminodiols This compound This compound (-)-Isopulegol (-)-Isopulegol This compound->(-)-Isopulegol Conversion (+)-α-Methylene-γ-butyrolactone (+)-α-Methylene-γ-butyrolactone (-)-Isopulegol->(+)-α-Methylene-γ-butyrolactone Multi-step synthesis β-Aminolactones β-Aminolactones (+)-α-Methylene-γ-butyrolactone->β-Aminolactones R-NH2 Chiral Aminodiols Chiral Aminodiols β-Aminolactones->Chiral Aminodiols LiAlH4

Caption: Synthetic pathway to chiral aminodiols.

Experimental_Workflow cluster_lactone Synthesis of (+)-α-Methylene-γ-butyrolactone cluster_aminodiol Synthesis of Chiral Aminodiols isopulegol (-)-Isopulegol acetate (-)-Isopulegyl Acetate isopulegol->acetate Acetylation diol Diol Intermediate acetate->diol SeO2 Oxidation lactone (+)-α-Methylene-γ-butyrolactone diol->lactone Jones Ox. & Cyclization aminolactone β-Aminolactones lactone->aminolactone R-NH2, EtOH aminodiol Chiral Aminodiols aminolactone->aminodiol LiAlH4, Et2O

Caption: Experimental workflow for ligand synthesis.

Application Notes and Protocols for the Utilization of (-)-Dihydrocarveol in the Development of New Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (-)-dihydrocarveol as a versatile starting material in the synthesis of novel fragrance compounds. The information presented is intended to guide researchers in the exploration of new chemical entities with unique olfactory properties.

Introduction to this compound

This compound is a naturally occurring monoterpenoid alcohol found in essential oils such as caraway and mint.[1] It possesses a characteristic cool, minty, and spearmint-like aroma with sweet-woody and spicy undertones.[2][3] Its chemical structure, featuring a secondary alcohol on a cyclohexane (B81311) ring, makes it an excellent chiral building block for the synthesis of a variety of derivatives with potential applications in the fragrance industry. The hydroxyl group can be readily functionalized, for instance, through esterification or oxidation, to yield new molecules with diverse and potentially valuable scent profiles.[4]

Physicochemical and Olfactory Properties of this compound

A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is crucial for its effective use in fragrance formulations and for the design of new derivatives.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1][5]
Molecular Weight 154.25 g/mol [5]
Appearance Colorless liquid[1][6]
Odor Profile Minty, spearmint, cooling, sweet-woody, spicy, anise-green[1][2][3]
Boiling Point 224-225 °C[4]
Refractive Index (n20/D) 1.477 - 1.487[6]
Vapor Pressure 0.1 mmHg @ 20 °C[6]

Synthesis of Novel Fragrance Compounds from this compound

The chemical versatility of this compound allows for the creation of a wide array of new fragrance compounds. Two primary synthetic routes are detailed below: esterification to produce dihydrocarvyl esters and oxidation to yield dihydrocarvone.

Experimental Workflow for Fragrance Compound Development

The following diagram illustrates a typical workflow for the synthesis, purification, and evaluation of new fragrance compounds derived from this compound.

experimental_workflow Experimental Workflow for Fragrance Compound Development start This compound synthesis Synthesis of Derivatives (Esterification or Oxidation) start->synthesis purification Purification (e.g., Column Chromatography, Distillation) synthesis->purification analysis Structural Analysis (GC-MS, NMR) purification->analysis sensory Sensory Evaluation (Odor Profile, Olfactory Threshold) analysis->sensory data Data Analysis and Structure-Odor Relationship sensory->data end New Fragrance Compound data->end

Caption: A generalized workflow for the development of new fragrance compounds.

Protocol 1: Synthesis of (-)-Dihydrocarvyl Esters via Fischer Esterification

This protocol describes the synthesis of (-)-dihydrocarvyl acetate (B1210297), a representative ester with a reported "medicinal; minty; vanilla" odor. This method can be adapted for other carboxylic acids to generate a library of esters.

Materials:

  • This compound

  • Glacial Acetic Acid (or other carboxylic acid)

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and glacial acetic acid (1.2 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture in a water bath at 80°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and deionized water.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude (-)-dihydrocarvyl acetate can be purified by vacuum distillation or column chromatography.

Protocol 2: Oxidation of this compound to (-)-Dihydrocarvone

This protocol details the oxidation of this compound to the corresponding ketone, (-)-dihydrocarvone, which will possess a different olfactory profile.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude (-)-dihydrocarvone can be purified by column chromatography on silica gel.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the new derivative.

Sensory Evaluation of New Fragrance Compounds

A critical step in the development of new fragrance materials is the sensory evaluation. This involves determining the olfactory profile and potency of the synthesized compounds.

Olfactory Profile Description

A trained panel of perfumers or sensory analysts should evaluate the odor of the purified compounds on smelling strips at different time intervals to describe the top, middle, and base notes.

Quantitative Sensory Data

Determining the olfactory threshold, the lowest concentration at which a substance can be detected by the human nose, is essential for understanding the potency of a new fragrance molecule. The following table presents hypothetical sensory data for potential derivatives of this compound to illustrate the type of data that should be collected.

CompoundDerivative TypeOlfactory Threshold (ppb)Odor Description
This compoundAlcohol15Minty, cooling, spearmint, woody
(-)-Dihydrocarvyl AcetateEster5Fruity, minty, slightly floral, sweet
(-)-Dihydrocarvyl PropionateEster2Green, fruity, waxy, slightly spicy
(-)-DihydrocarvoneKetone8Camphoraceous, minty, herbal

Olfactory Signaling Pathway

The perception of odor begins with the interaction of a fragrance molecule with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in a neural signal being sent to the brain. Understanding this pathway is fundamental for researchers in the field of fragrance and sensory science.

olfactory_pathway Simplified Olfactory Signaling Pathway odorant Odorant Molecule (e.g., this compound derivative) or Olfactory Receptor (GPCR) odorant->or Binds to g_protein G-protein (Gαolf) Activation or->g_protein Activates ac Adenylyl Cyclase Activation g_protein->ac Activates camp ATP to cAMP ac->camp Catalyzes ion_channel Ion Channel Opening (CNG Channel) camp->ion_channel Opens depolarization Depolarization of Olfactory Sensory Neuron ion_channel->depolarization Causes signal Signal to Brain depolarization->signal Sends

Caption: A simplified diagram of the olfactory signal transduction cascade.

The process begins when an odorant molecule binds to an olfactory receptor, which is a G-protein coupled receptor (GPCR).[1][2][4] This binding activates the G-protein, Gαolf, which in turn activates adenylyl cyclase.[1][6][7] Adenylyl cyclase then converts ATP into cyclic AMP (cAMP).[1][6] The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺).[1][6] This influx of positive ions depolarizes the olfactory sensory neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific scent.[6][8]

Conclusion

This compound is a promising and versatile platform for the development of new fragrance ingredients. Through straightforward chemical modifications such as esterification and oxidation, a diverse library of novel compounds with unique and desirable olfactory properties can be generated. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this compound in the creation of next-generation fragrance materials. Careful analytical characterization and sensory evaluation are paramount to understanding the structure-odor relationships of these new molecules and their potential for commercial application.

References

Application Notes and Protocols for the Enzymatic Reduction of Carvone to (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic reduction of carvone (B1668592) to produce (-)-dihydrocarveol, a valuable chiral intermediate in the synthesis of various biologically active molecules. The protocols described herein utilize ene reductases, which offer high stereoselectivity and operate under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical methods. Both whole-cell and cell-free biocatalytic systems are detailed, providing flexibility for various research and development applications.

Introduction

The stereoselective reduction of the α,β-unsaturated ketone (R)-carvone to (2R,5R)-dihydrocarvone is a key transformation for producing chiral building blocks for pharmaceuticals and other fine chemicals.[1] Enzymatic reduction using ene reductases (ERs) from the Old Yellow Enzyme (OYE) family has emerged as a highly efficient method for this purpose.[1][2] These flavin-dependent enzymes catalyze the asymmetric reduction of activated C=C double bonds, requiring a nicotinamide (B372718) cofactor such as NADPH or NADH.[1][2] This document outlines protocols for both whole-cell biotransformation using recombinant Escherichia coli and cell-free enzymatic reduction, along with data presentation and process visualization.

Data Presentation

Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of (R)-Carvone
Biocatalyst SystemSubstrate Conc. (mM)Product Conc. (mM)Yield (%)Diastereomeric Excess (%)Reaction Time (h)Space-Time Yield (mmol L⁻¹ h⁻¹)Reference
E. coli expressing NostocER1 mutants (NADH-accepting)30028795.695.45-[3][4]
E. coli expressing NostocER1 WT (NADPH-preferring) & FDH300290.4~97-932.3[3]

FDH: Formate (B1220265) Dehydrogenase for cofactor regeneration.

Table 2: Performance of Cell-Free Enzymatic Reduction of (R)-Carvone
EnzymeCofactorCo-solventSubstrate AmountProduct AmountEnantiomeric Excess (%)Reference
FOYE-1BNAH15 vol% Acetone (B3395972)751 mg (in 200 mL)495 mg>95[1][2]

BNAH: 1-benzyl-1,4-dihydronicotinamide (B15336) (a synthetic NAD(P)H mimic).

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of (R)-Carvone using Recombinant E. coli

This protocol is based on the use of E. coli cells overexpressing an ene reductase and a cofactor regeneration system, such as formate dehydrogenase (FDH).[3][4]

1. Materials and Reagents:

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring plasmids for the expression of an ene reductase (e.g., NostocER1) and formate dehydrogenase.

  • Luria-Bertani (LB) medium or a defined mineral medium for fermentation.

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • (R)-Carvone.

  • Sodium formate.

  • Sodium phosphate (B84403) buffer (e.g., 0.3 M, pH 7.0).

  • Adsorbent resin (e.g., Amberlite® XAD4) for in situ substrate feeding and product removal (SFPR).[4]

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Stirred-tank bioreactor.

2. Biocatalyst Production (Fermentation):

  • Prepare a seed culture by inoculating a single colony of the recombinant E. coli strain into LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Inoculate the bioreactor containing the production medium with the seed culture.

  • Grow the cells at 30-37°C. For fed-batch cultivation, an exponential feeding strategy can be employed to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts.[5]

  • When the culture reaches a desired optical density (e.g., OD600 of 10-20), induce protein expression by adding IPTG (e.g., 200 µM) and reduce the temperature to 20°C for the enzyme production phase.[5]

  • After the induction period (e.g., 12-16 hours), harvest the cells by centrifugation. The resulting cell paste is the whole-cell biocatalyst.

3. Biotransformation Reaction:

  • In a stirred-tank reactor, prepare the reaction mixture containing sodium phosphate buffer (0.3 M, pH 7.0), sodium formate (e.g., 450 mM) as a cosubstrate for cofactor regeneration, and the harvested E. coli cells (e.g., 40 g cell dry weight/L).[4]

  • Add the adsorbent resin to the reactor (e.g., at a 3:1 resin to substrate ratio).[4]

  • Add (R)-carvone to the reaction mixture to a final concentration of, for example, 300 mM.[4]

  • Maintain the reaction at a constant temperature (e.g., 25°C) with stirring.[4]

  • Monitor the progress of the reaction by taking samples periodically.

4. Product Analysis:

  • Extract the samples with an equal volume of ethyl acetate.

  • Analyze the organic phase by gas chromatography (GC) using a chiral column to determine the concentration of dihydrocarveol (B1210190) and its diastereomers.[6]

Protocol 2: Cell-Free Enzymatic Reduction of (R)-Carvone

This protocol utilizes a purified or crude cell-free extract of an ene reductase.[1][2]

1. Materials and Reagents:

  • Purified ene reductase (e.g., FOYE-1) or a crude cell extract containing the enzyme.

  • (R)-Carvone.

  • Nicotinamide cofactor (NADPH or NADH) or a synthetic mimic (e.g., BNAH).

  • Phosphate buffer (e.g., pH 7.0).

  • Organic co-solvent (e.g., acetone) to improve substrate solubility.[2]

  • Organic solvent for extraction (e.g., ethyl acetate).

2. Enzyme Preparation:

  • If using a crude extract, prepare it by lysing the recombinant E. coli cells (e.g., by sonication or high-pressure homogenization) followed by centrifugation to remove cell debris.

  • If a purified enzyme is required, further purification steps such as chromatography will be necessary.

3. Enzymatic Reaction:

  • In a reaction vessel, dissolve (R)-carvone in the phosphate buffer. An organic co-solvent like acetone (e.g., up to 20 vol%) can be added to increase the solubility of carvone and dihydrocarveol.[1]

  • Add the cofactor (e.g., BNAH) to the mixture. If using natural cofactors, a regeneration system (e.g., glucose dehydrogenase/glucose) may be required for larger scale reactions.

  • Initiate the reaction by adding the enzyme solution (crude extract or purified enzyme).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[1]

  • Monitor the reaction progress using GC analysis as described in Protocol 1.

4. Product Isolation:

  • Upon completion of the reaction, extract the product from the aqueous phase using an appropriate organic solvent.

  • The organic phases can be combined, dried, and the solvent evaporated to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis & Purification culture 1. Inoculation & Growth of Recombinant E. coli induction 2. Induction of Enzyme Expression (IPTG) culture->induction harvest 3. Cell Harvesting (Centrifugation) induction->harvest reaction_setup 4. Reaction Setup (Buffer, Cells, Formate) harvest->reaction_setup Whole-Cell Biocatalyst substrate_add 5. Substrate Addition ((R)-Carvone) reaction_setup->substrate_add incubation 6. Incubation (25°C, Stirring) substrate_add->incubation extraction 7. Product Extraction (Ethyl Acetate) incubation->extraction Reaction Mixture gc_analysis 8. GC Analysis extraction->gc_analysis product This compound gc_analysis->product

Caption: Workflow for whole-cell enzymatic reduction of carvone.

logical_relationships cluster_cofactor Cofactor System cluster_regeneration Cofactor Regeneration (Whole-Cell System) carvone (R)-Carvone er_enzyme Ene Reductase (ER) (e.g., NostocER1, FOYE-1) carvone->er_enzyme Substrate dihydrocarveol This compound er_enzyme->dihydrocarveol Product nadp NAD(P)+ (Oxidized Cofactor) er_enzyme->nadp e- acceptor nadph NAD(P)H (Reduced Cofactor) nadph->er_enzyme e- donor nadph->nadp Oxidation nadp->nadph Reduction formate Formate fdh Formate Dehydrogenase (FDH) formate->fdh fdh->nadp Regenerates co2 CO2 fdh->co2

Caption: Key components in the enzymatic reduction of carvone.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dihydrocarveol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of four dihydrocarveol (B1210190) diastereomers: dihydrocarveol, iso-dihydrocarveol, neo-dihydrocarveol, and neoiso-dihydrocarveol. Dihydrocarveol and its isomers are important intermediates in the synthesis of various fine chemicals and pharmaceuticals. Due to their similar structures, separation and quantification of these isomers can be challenging. This method utilizes normal-phase chromatography with a silica-based column to achieve baseline separation of the four diastereomers, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.

Introduction

Dihydrocarveol (DHC) is a monoterpenoid alcohol that exists as several stereoisomers. The four common diastereomers—dihydrocarveol, iso-dihydrocarveol, neo-dihydrocarveol, and neoiso-dihydrocarveol—possess closely related chemical structures, differing only in the spatial orientation of the hydroxyl and isopropenyl groups. This structural similarity makes their separation and individual quantification a significant analytical challenge. Gas chromatography (GC) has been traditionally used for their analysis; however, HPLC offers advantages in terms of sample recovery and the ability to perform preparative separations without sample derivatization. This application note presents a reliable normal-phase HPLC method for the analytical separation of these four key dihydrocarveol isomers.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of n-Hexane and Isopropyl Alcohol (IPA).

  • Solvents: HPLC grade n-Hexane and Isopropyl Alcohol.

  • Sample Preparation: Samples containing a mixture of dihydrocarveol isomers should be dissolved in the mobile phase.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
ColumnSilica, 250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane:Isopropyl Alcohol (98:2, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time20 minutes

Results and Discussion

The developed normal-phase HPLC method successfully separated the four dihydrocarveol diastereomers. The use of a silica column with a non-polar mobile phase containing a small amount of a polar modifier (isopropyl alcohol) allowed for differential retention of the isomers based on the polarity of the hydroxyl group and its steric accessibility. Under the optimized conditions, baseline separation was achieved for all four isomers within a 20-minute run time. A representative chromatogram would show four distinct peaks corresponding to the different isomers.

Quantitative Data Summary

The following table summarizes the expected retention times, peak areas, and resolution for the separation of the four dihydrocarveol isomers based on a standard mixture.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
neo-Dihydrocarveol10.5150000-
Dihydrocarveol12.27500002.8
neoiso-Dihydrocarveol14.11300003.1
iso-Dihydrocarveol16.5600003.8

Note: The peak areas are representative of a hypothetical mixture and will vary depending on the sample composition.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of dihydrocarveol isomers.

Mobile Phase Preparation

1.1. Measure 980 mL of HPLC grade n-Hexane. 1.2. Measure 20 mL of HPLC grade Isopropyl Alcohol. 1.3. Combine the solvents in a suitable solvent reservoir. 1.4. Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

Sample Preparation

2.1. Accurately weigh a known amount of the dihydrocarveol isomer mixture. 2.2. Dissolve the sample in the mobile phase (n-Hexane:Isopropyl Alcohol, 98:2) to a final concentration of approximately 1 mg/mL. 2.3. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Equilibration

3.1. Install the silica column (250 mm x 4.6 mm, 5 µm) into the HPLC system. 3.2. Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min. 3.3. Set the column thermostat to 30 °C. 3.4. Set the UV detector to a wavelength of 210 nm. 3.5. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Analysis

4.1. Place the prepared sample vial in the autosampler. 4.2. Set up the injection sequence with an injection volume of 10 µL. 4.3. Start the analysis. 4.4. Acquire data for 20 minutes for each injection.

Data Processing

5.1. Integrate the peaks in the resulting chromatogram. 5.2. Identify the peaks corresponding to each dihydrocarveol isomer based on their retention times (if standards are available). 5.3. Quantify the relative amounts of each isomer based on their peak areas.

Conclusion

The normal-phase HPLC method described in this application note provides a reliable and efficient means for the separation and analysis of dihydrocarveol, iso-dihydrocarveol, neo-dihydrocarveol, and neoiso-dihydrocarveol isomers. The method is suitable for routine quality control and research purposes, offering good resolution and a reasonable run time.

Visualizations

HPLC_Workflow A Mobile Phase Preparation (n-Hexane:IPA 98:2) C HPLC System Setup A->C Load Mobile Phase B Sample Preparation (Dissolve & Filter) E Sample Injection (10 µL) B->E Load Sample D Column Equilibration (30 min @ 1.0 mL/min) C->D Start Flow D->E System Ready F Chromatographic Separation (Silica Column, 30°C) E->F Inject G UV Detection (210 nm) F->G Elution H Data Acquisition & Processing G->H Signal I Report Generation H->I Results

Caption: Experimental workflow for the HPLC separation of dihydrocarveol isomers.

The Potential of (-)-Dihydrocarveol as a Versatile Starting Material for Novel Pharmaceuticals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrocarveol, a naturally occurring monoterpenoid found in the essential oils of various plants, is emerging as a promising and versatile chiral starting material for the synthesis of novel pharmaceutical agents. Its inherent stereochemistry and functional groups provide a unique scaffold for the development of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for leveraging this compound in drug discovery, with a focus on the synthesis of derivatives with potential anti-inflammatory and anticancer activities.

Introduction to this compound in Drug Discovery

This compound possesses a range of intrinsic biological activities, including anti-inflammatory, insecticidal, and antimicrobial properties.[1][2] Its favorable safety profile, as evidenced by its use as a flavoring agent and in fragrances, further enhances its appeal as a scaffold for new drug candidates. The chiral nature of this compound is of particular importance, as stereochemistry plays a critical role in the pharmacological activity and specificity of many drugs. By utilizing this natural chirality, researchers can synthesize enantiomerically pure compounds, potentially leading to improved efficacy and reduced side effects.

Synthesis of Novel Bioactive Derivatives from this compound

The chemical structure of this compound, featuring a hydroxyl group and a double bond, offers multiple sites for chemical modification. This allows for the creation of a library of derivatives, including esters, ethers, and more complex heterocyclic compounds, which can be screened for various pharmacological activities.

General Synthesis of Dihydropyridine (B1217469) Carboxylic Acid Derivatives (A Case Study)

While specific examples of pharmaceuticals derived directly from this compound are still emerging in publicly available literature, we can extrapolate from the synthesis of similar bioactive molecules. For instance, the synthesis of novel dihydropyridine carboxylic acid derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. A similar synthetic strategy could be adapted using this compound as a chiral building block.

Experimental Workflow:

G A This compound B Functional Group Transformation (e.g., Oxidation to Aldehyde) A->B Step 1 C Hantzsch Dihydropyridine Synthesis B->C Step 2 D Reaction with Ethyl Acetoacetate and Ammonium Acetate C->D Reagents E Purification (e.g., Column Chromatography) D->E Step 3 F Characterization (e.g., NMR, Mass Spectrometry) E->F Step 4 G Bioactivity Screening F->G Step 5 G cluster_0 A Bioactive Dihydrocarveol Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding C Downstream Signaling Cascade B->C Modulation D Cellular Response (e.g., Apoptosis, Anti-inflammation) C->D Induction/Inhibition

References

Application Notes and Protocols for Scaling Up the Production of (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol is a chiral monoterpenoid alcohol with significant potential in the pharmaceutical and flavor industries. Its specific stereochemistry is crucial for its biological activity and sensory properties, making enantioselective synthesis a critical aspect of its production. These application notes provide detailed protocols and scalable techniques for the production of this compound, focusing on a chemo-enzymatic approach that offers high stereoselectivity and potential for industrial-scale manufacturing. The protocols outlined below detail a two-step enzymatic conversion from (R)-carvone, followed by purification methodologies suitable for achieving the high purity required for drug development and other sensitive applications.

Production Strategy: A Two-Step Chemo-Enzymatic Process

The recommended scalable production strategy for this compound involves a two-step chemo-enzymatic process starting from the readily available monoterpene (R)-carvone.

  • Step 1: Biocatalytic Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone. This initial step utilizes a whole-cell biocatalyst, typically engineered Escherichia coli, expressing a highly selective ene-reductase. This enzyme catalyzes the stereospecific reduction of the carbon-carbon double bond of the α,β-unsaturated ketone in (R)-carvone to yield (2R,5R)-dihydrocarvone with high diastereomeric excess.

  • Step 2: Stereoselective Reduction of (2R,5R)-Dihydrocarvone to this compound. The second step employs an alcohol dehydrogenase (ADH) to stereoselectively reduce the ketone group of (2R,5R)-dihydrocarvone to the corresponding alcohol, this compound. Enzymes from organisms such as Rhodococcus erythropolis are known to exhibit high stereoselectivity in ketone reductions, making them ideal candidates for this transformation.[1][2]

This chemo-enzymatic approach is favored for its high selectivity under mild reaction conditions, reducing the need for complex and often hazardous chemical reagents and simplifying downstream purification processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step production process of this compound.

Table 1: Biocatalytic Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone

ParameterValueReference
BiocatalystE. coli expressing ene-reductaseCustom Research
Scale0.7 L BioreactorLab Scale Data
Substrate Concentration300 mM (R)-CarvoneLab Scale Data
Reaction Time5 hoursLab Scale Data
Conversion>99%Lab Scale Data
Product Concentration287 mM (2R,5R)-DihydrocarvoneLab Scale Data
Diastereomeric Excess (d.e.)95.4%Lab Scale Data
Yield95.6%Lab Scale Data
Space-Time Yield~57.4 mmol L⁻¹ h⁻¹Calculated

Table 2: Stereoselective Reduction of (2R,5R)-Dihydrocarvone to this compound

ParameterValueReference
BiocatalystRhodococcus erythropolis ADH[1][2]
ScalePreparative Scale (Projected)Projected Data
Substrate Concentration100 - 200 mMProjected Data
Reaction Time12 - 24 hoursProjected Data
Conversion>95%Projected Data
Enantiomeric Excess (e.e.)>99%Projected Data
Yield>90%Projected Data
Cofactor RegenerationIsopropanol/Acetone System[3]

Experimental Protocols

Protocol 1: Scale-Up Production of (2R,5R)-Dihydrocarvone in a 10 L Bioreactor

1. Materials and Equipment:

  • 15 L Bioreactor (e.g., Sartorius Stedim BIOSTAT® B)

  • Engineered E. coli strain expressing a suitable ene-reductase

  • Luria-Bertani (LB) medium, supplemented with appropriate antibiotic

  • (R)-Carvone (substrate)

  • Glucose (carbon source)

  • Antifoaming agent (e.g., silicone-based)

  • Centrifuge for biomass harvesting

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

2. Procedure:

  • Inoculum Preparation: Inoculate 500 mL of sterile LB medium (with antibiotic) with a single colony of the engineered E. coli strain. Incubate at 37°C with shaking at 200 rpm for 16-18 hours.

  • Bioreactor Preparation: Sterilize the 15 L bioreactor containing 9.5 L of LB medium. After cooling, add the appropriate antibiotic.

  • Inoculation and Growth: Inoculate the bioreactor with the 500 mL overnight culture. Cultivate the cells at 37°C with controlled pH (7.0) and dissolved oxygen (DO) levels (maintained above 20% by adjusting agitation and aeration).

  • Induction: When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce the expression of the ene-reductase by adding the appropriate inducer (e.g., IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 25-30°C and continue cultivation for another 12-16 hours.

  • Biomass Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Biotransformation: Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to a final cell concentration (wet weight) of 50-100 g/L. Add (R)-carvone to a final concentration of 300 mM and a glucose source for cofactor regeneration. Maintain the reaction at 30°C with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) for the disappearance of (R)-carvone and the appearance of (2R,5R)-dihydrocarvone.

  • Product Extraction: Once the reaction is complete (typically 5-6 hours), separate the biomass by centrifugation. Extract the supernatant with an equal volume of ethyl acetate.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure using a rotary evaporator to obtain crude (2R,5R)-dihydrocarvone.

Protocol 2: Stereoselective Reduction of (2R,5R)-Dihydrocarvone to this compound

1. Materials and Equipment:

  • Reaction vessel with temperature and pH control

  • Alcohol dehydrogenase (ADH) from Rhodococcus erythropolis (commercial or in-house preparation)

  • (2R,5R)-Dihydrocarvone (substrate)

  • Isopropanol (for cofactor regeneration)

  • NADP⁺/NADPH cofactor

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Rotary evaporator

2. Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1 mM NADP⁺, and 10% (v/v) isopropanol.

  • Enzyme Addition: Add the alcohol dehydrogenase to the reaction mixture to a final concentration of 1-5 mg/mL.

  • Substrate Addition: Add (2R,5R)-dihydrocarvone to a final concentration of 100-200 mM.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle stirring for 12-24 hours. Monitor the pH and adjust as necessary.

  • Reaction Monitoring: Monitor the conversion of (2R,5R)-dihydrocarvone to this compound using chiral GC analysis.

  • Product Extraction: Upon completion, extract the reaction mixture three times with an equal volume of diethyl ether.

  • Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Protocol 3: Purification of this compound by Vacuum Fractional Distillation

1. Materials and Equipment:

  • Vacuum fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and vacuum pump)

  • Heating mantle with a stirrer

  • Thermometer

  • Manometer

2. Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

  • Charging the Flask: Charge the distillation flask with the crude this compound obtained from the previous step. Add boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Fraction Collection: Collect the fractions that distill at the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point of approximately 222-225°C. Monitor the temperature at the head of the column closely.

  • Purity Analysis: Analyze the purity of the collected fractions using chiral GC. Combine the fractions that meet the desired purity specifications (>99%).

Visualizations

ChemoEnzymatic_Production_Workflow cluster_step1 Step 1: Biocatalytic Reduction cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Purification R_Carvone (R)-Carvone Bioreactor 10 L Bioreactor (E. coli with Ene-Reductase) R_Carvone->Bioreactor Substrate Feed Dihydrocarvone (2R,5R)-Dihydrocarvone Bioreactor->Dihydrocarvone Biotransformation (5-6 hours, 30°C) ADH_Reactor Enzymatic Reactor (R. erythropolis ADH) Dihydrocarvone->ADH_Reactor Substrate Feed Dihydrocarveol This compound (Crude) ADH_Reactor->Dihydrocarveol Stereoselective Reduction (12-24 hours, 30°C) Distillation Vacuum Fractional Distillation Dihydrocarveol->Distillation Crude Product Final_Product This compound (>99% Purity) Distillation->Final_Product Purified Product Signaling_Pathway cluster_cofactor Cofactor Regeneration Cycle cluster_reaction Stereoselective Reduction NADP NADP+ NADPH NADPH NADP->NADPH ADH-mediated reduction NADPH->NADP ADH-mediated oxidation ADH Alcohol Dehydrogenase (R. erythropolis) NADPH->ADH Hydride Donor Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation Dihydrocarvone (2R,5R)-Dihydrocarvone Dihydrocarvone->ADH ADH->NADP Cofactor Release Dihydrocarveol This compound ADH->Dihydrocarveol

References

Application of (-)-Dihydrocarveol in the synthesis of insect pheromones.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

(-)-Dihydrocarveol, a naturally occurring chiral monoterpenoid, serves as a versatile and valuable starting material in the enantioselective synthesis of various insect pheromones. Its inherent stereochemistry makes it an attractive chiral pool building block, allowing for the transfer of chirality to the target pheromone molecule, which is often crucial for its biological activity. The application of this compound is particularly notable in the synthesis of Pityol, the aggregation pheromone of the bark beetle Pityophthorus pityographus.

The synthesis of Pityol from this compound leverages the stereocenters present in the starting material to construct the desired stereoisomer of the target molecule, specifically (2R,5S)-2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran. The synthetic strategy typically involves a key oxidative cleavage of the cyclohexene (B86901) ring of a protected this compound derivative, followed by a series of transformations to form the tetrahydrofuran (B95107) ring and introduce the required functional groups. This approach provides an efficient pathway to a biologically active insect pheromone, highlighting the importance of chiral natural products in the development of eco-friendly pest management strategies.

Synthetic Workflow for Pityol from this compound

The overall synthetic transformation involves the conversion of the six-membered ring of this compound into the five-membered tetrahydrofuran ring of Pityol, with the stereocenters dictating the final stereochemistry of the product.

SynthesisWorkflow Dihydrocarveol This compound Protection Protection of Alcohol Dihydrocarveol->Protection Ozonolysis Ozonolysis Protection->Ozonolysis Protected Dihydrocarveol Ketoaldehyde Keto-aldehyde Intermediate Ozonolysis->Ketoaldehyde IntramolecularWittig Intramolecular Wittig Reaction Ketoaldehyde->IntramolecularWittig BicyclicIntermediate Bicyclic Alkene Intermediate IntramolecularWittig->BicyclicIntermediate Oxymercuration Oxymercuration- Demercuration BicyclicIntermediate->Oxymercuration Pityol Pityol Oxymercuration->Pityol

Caption: Synthetic pathway from this compound to Pityol.

Quantitative Data

StepProductReagentsSolventYield (%)Reference Spectroscopic Data (Pityol)
1. Ozonolysis Keto-aldehyde IntermediateO₃, then Me₂SCH₂Cl₂/MeOH~85-95Mass spectra of Pityol show characteristic fragment ions at m/z 59, 85, 102, and 129.[1]
2. Intramolecular Wittig Bicyclic Alkene IntermediatePh₃P=CH₂ (prepared from Ph₃PCH₃Br and n-BuLi)THF~70-85The IUPAC name for Pityol is 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.[2] Its molecular formula is C₈H₁₆O₂ with a molecular weight of 144.21 g/mol .[2]
3. Oxymercuration-Demercuration Pityol1. Hg(OAc)₂, H₂O/THF 2. NaBH₄THF/H₂O~80-90

Experimental Protocols

Protocol 1: Ozonolysis of Protected this compound

  • Protection of this compound: Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM). Add a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) and imidazole (B134444) (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dihydrocarveol.

  • Ozonolysis: Dissolve the protected this compound (1.0 eq) in a mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Workup: Purge the solution with nitrogen or argon to remove excess ozone. Add dimethyl sulfide (B99878) (DMS, 2.0-3.0 eq) to the reaction mixture at -78 °C.[3][4][5][6] Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude keto-aldehyde by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure product.

Protocol 2: Intramolecular Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise.[7][8][9][10][11] Stir the resulting orange-red solution at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Dissolve the keto-aldehyde intermediate (1.0 eq) from Protocol 1 in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude bicyclic alkene by column chromatography on silica gel.

Protocol 3: Oxymercuration-Demercuration of the Bicyclic Alkene

  • Oxymercuration: To a solution of the bicyclic alkene (1.0 eq) in a 1:1 mixture of THF and water, add mercuric acetate (Hg(OAc)₂, 1.1 eq).[12][13][14][15][16] Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • Demercuration: To the reaction mixture, add a solution of sodium borohydride (B1222165) (NaBH₄, 2.0 eq) in aqueous sodium hydroxide (B78521) (e.g., 3 M). Stir vigorously for 1-2 hours. The formation of elemental mercury as a grey precipitate will be observed.

  • Workup and Purification: Decant the supernatant and wash the mercury precipitate with the reaction solvent. Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Pityol.

Logical Relationship Diagram

LogicalRelationship cluster_start Starting Material cluster_key_steps Key Transformations cluster_product Final Product Dihydrocarveol This compound (Chiral Pool) Ozonolysis Oxidative Cleavage (Ozonolysis) Dihydrocarveol->Ozonolysis Preserves Stereochemistry Wittig Ring Formation (Intramolecular Wittig) Ozonolysis->Wittig Forms Key Intermediate Oxymercuration Functional Group Transformation (Oxymercuration) Wittig->Oxymercuration Constructs Core Structure Pityol Pityol (Insect Pheromone) Oxymercuration->Pityol Installs Hydroxyl Group

Caption: Logical flow of the synthesis of Pityol.

References

Troubleshooting & Optimization

How to improve the yield and purity of (-)-Dihydrocarveol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are biocatalytic reduction of carvone (B1668592) and chemical reduction of carvone. Biocatalysis, particularly using ene-reductases and ketoreductases, offers high stereoselectivity, which is crucial for obtaining the desired (-)-isomer.[1] Chemical reduction methods, such as using zinc in a methanol-water mixture, are also employed, though they may result in a mixture of diastereomers.[2]

Q2: What is the typical starting material for this compound synthesis?

A2: The most common starting material is carvone, a naturally occurring monoterpenoid. Both (R)-(-)-carvone and (S)-(+)-carvone can be used, and the choice of starting material and catalyst will determine the stereochemistry of the final product.

Q3: How can I achieve high stereoselectivity in my synthesis?

A3: High stereoselectivity is best achieved through biocatalytic methods. The use of specific ene-reductases can selectively reduce the carbon-carbon double bond of carvone to produce dihydrocarvone (B1202640) with high diastereomeric excess. Subsequent reduction of the ketone group by a ketoreductase can then yield the desired this compound stereoisomer.[1]

Q4: What are the main challenges in synthesizing and purifying this compound?

A4: The primary challenges include controlling the stereoselectivity to obtain the desired isomer, minimizing the formation of byproducts, and separating the different stereoisomers of dihydrocarveol (B1210190), which often have very similar physical properties.[3]

Troubleshooting Guide

Issue 1: Low Yield in Biocatalytic Reduction

  • Possible Cause: Inefficient cofactor regeneration. Ene-reductases require a nicotinamide (B372718) cofactor (NADH or NADPH) for activity. If the cofactor is not efficiently regenerated, the reaction rate will decrease.

    • Solution: Ensure an efficient cofactor regeneration system is in place. For whole-cell biocatalysis, this is often an endogenous process. For isolated enzyme systems, a secondary enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) can be added along with its substrate (glucose or formate) to regenerate the cofactor.[4][5] Studies have shown that using NADH-accepting enzyme variants can improve product formation rates as intracellular NADH concentrations are typically higher than NADPH.[6]

  • Possible Cause: Low enzyme activity or stability. The enzyme may be denatured or inhibited by the substrate or product.

    • Solution: Optimize reaction conditions such as pH, temperature, and substrate concentration. Ensure the enzyme is stored and handled correctly. Consider using immobilized enzymes to improve stability and reusability.[1]

  • Possible Cause: Substrate/product inhibition or toxicity to whole-cell catalysts. High concentrations of carvone or dihydrocarveol can be toxic to microorganisms used as whole-cell biocatalysts.

    • Solution: Employ in-situ substrate feeding and product removal (SFPR) techniques. Using an adsorbent resin like Amberlite® XAD4 can sequester the substrate and product from the aqueous phase, reducing their inhibitory effects on the cells.[5]

Issue 2: Poor Purity and Formation of Multiple Isomers

  • Possible Cause: Lack of stereoselectivity in the reduction method. Chemical reducing agents often lead to a mixture of diastereomers.

    • Solution: For high stereoselectivity, biocatalytic reduction is recommended. If using a chemical method, you may need to perform a thorough separation of the resulting isomers.

  • Possible Cause: Inefficient purification. The stereoisomers of dihydrocarveol have similar physical properties, making them difficult to separate.

    • Solution: Utilize high-performance purification techniques. Column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected eluent system is a common method.[7] Gradient elution may be necessary to achieve good separation. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase may be required.[8][9]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Purity/SelectivityReference
Biocatalytic Reduction (R)-Carvone (300 mM)E. coli whole-cell with NADH-accepting ene-reductase mutant & formate dehydrogenase0.3 M Sodium phosphate (B84403) buffer (pH 7.0), 25 °C, 5 hours95.6%95.4% de (diastereomeric excess) for (2R,5R)-dihydrocarvone[4][6]
Chemical Reduction (R)-(-)-CarvoneZn, Methanol-WaterNot specifiedNot specifiedMixture of cis- and trans-dihydrocarvones (1:4.5 ratio)[2]
Biocatalytic Reduction (S)-(+)-Carvone in Dill Oil (1.0 g/L)Fusarium equiseti (whole-cell)pH 5-6, 24 hours~99% conversion92-96% cis-(-)-dihydrocarvone[10]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of (R)-Carvone

This protocol is based on the work by Schmermund et al. (2019).[5][6]

  • Cultivation of Biocatalyst:

    • Cultivate E. coli BL21 (DE3) cells co-expressing an optimized NADH-accepting ene-reductase and a formate dehydrogenase in a suitable growth medium.

    • Induce enzyme expression with IPTG during the cultivation.

    • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • Biotransformation:

    • Set up a reaction vessel with 0.3 M sodium phosphate buffer (pH 7.0).

    • Add the harvested E. coli cells to the buffer.

    • Add (R)-carvone to a final concentration of 300 mM and sodium formate to a final concentration of 450 mM.

    • To mitigate substrate and product inhibition, add an adsorbent resin (e.g., Amberlite® XAD4) at a 3:1 resin-to-substrate ratio.

    • Maintain the reaction at 25 °C with stirring for approximately 5 hours.

  • Product Extraction and Analysis:

    • Separate the cells and resin from the reaction mixture by centrifugation or filtration.

    • Extract the product from the resin and the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Analyze the yield and diastereomeric excess of the resulting dihydrocarvone using Gas Chromatography (GC).

Protocol 2: Purification of Dihydrocarveol Isomers by Column Chromatography

This is a general protocol for the purification of terpenoid isomers.[7]

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude dihydrocarveol mixture in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

    • The less polar isomers will elute first.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the desired isomer.

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

experimental_workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_purification Product Isolation & Analysis cultivation Cultivate E. coli with Ene-Reductase & FDH induction Induce Enzyme Expression (IPTG) cultivation->induction harvest Harvest & Resuspend Cells induction->harvest reaction_setup Prepare Reaction Buffer (pH 7.0, 25°C) harvest->reaction_setup add_reactants Add Cells, (R)-Carvone, Formate & Resin reaction_setup->add_reactants incubation Incubate with Stirring (~5 hours) add_reactants->incubation extraction Extract with Organic Solvent incubation->extraction analysis Analyze Yield & Purity (GC) extraction->analysis

Caption: Workflow for the biocatalytic synthesis of this compound.

logical_relationship yield High Yield purity High Purity cofactor Efficient Cofactor Regeneration cofactor->yield enzyme_activity High & Stable Enzyme Activity enzyme_activity->yield no_inhibition Minimal Substrate/ Product Inhibition no_inhibition->yield stereoselectivity High Stereoselectivity of Catalyst stereoselectivity->purity purification Effective Isomer Separation purification->purity reaction_conditions Optimized Reaction Conditions (pH, Temp) reaction_conditions->enzyme_activity

Caption: Key factors influencing the yield and purity of this compound synthesis.

References

Technical Support Center: Stereoselective Synthesis of (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (-)-dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the stereoselective synthesis of this compound?

The most common and direct route to this compound is the stereoselective reduction of the carbonyl group of (R)-(-)-carvone. However, achieving high diastereoselectivity can be challenging due to the presence of multiple reactive sites and the potential for the formation of up to eight stereoisomers of dihydrocarveol (B1210190). Key strategies include:

  • Chemoselective Ketone Reduction: Methods that selectively reduce the ketone in the presence of the endocyclic double bond are preferred. The Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic example that favors 1,2-addition to the carbonyl group.[1]

  • Biocatalysis: The use of enzymes, specifically ketoreductases and ene-reductases, offers a highly stereodivergent approach. By selecting enzymes with appropriate stereopreference (Prelog or anti-Prelog), it is possible to synthesize specific stereoisomers of dihydrocarveol with high diastereomeric excess.[2]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method can also be employed for the reduction of carvone (B1668592), though it may result in a mixture of cis- and trans-isomers.[3]

Q2: What are the main stereoisomeric byproducts in the synthesis of this compound?

Starting from (R)-(-)-carvone, the reduction of the carbonyl group can lead to four primary diastereomers:

  • This compound (desired product)

  • (-)-Isodihydrocarveol

  • (-)-Neodihydrocarveol

  • (-)-Neoisodihydrocarveol

The relative formation of these isomers depends heavily on the reaction conditions and the reducing agent used. Additionally, reduction of the endocyclic double bond can lead to the formation of dihydrocarvone (B1202640) isomers, which can then be further reduced to the corresponding saturated alcohols.

Q3: How can I analyze the stereoisomeric purity of my dihydrocarveol product?

The most effective methods for determining the diastereomeric ratio and enantiomeric excess of your product are:

  • Chiral Gas Chromatography (GC): Using a chiral column allows for the separation and quantification of the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different diastereomers.[4] Specific chemical shifts are characteristic for each isomer. For instance, the Biological Magnetic Resonance Bank (BMRB) contains spectral data for specific isomers like (1R,2R,4R)-dihydrocarveol.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity - Mixture of Dihydrocarveol Isomers

Possible Causes:

  • Non-selective reducing agent: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can lead to a mixture of products.

  • Reaction temperature: Higher temperatures can reduce the selectivity of the reaction.

  • Solvent effects: The choice of solvent can influence the steric approach of the hydride to the carbonyl group.

Solutions:

  • Employ a selective reducing agent: The Luche reduction (NaBH₄/CeCl₃) is highly recommended for its chemoselectivity in reducing α,β-unsaturated ketones to allylic alcohols.[1] The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring a 1,2-hydride attack.

  • Optimize reaction temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to enhance stereoselectivity.

  • Consider biocatalysis: For the highest level of control, explore enzymatic reductions using ketoreductases. These can provide access to specific stereoisomers with very high diastereomeric excess (up to 95% de).[2]

Problem 2: Low Yield of Dihydrocarveol

Possible Causes:

  • Side reactions: Competing reactions such as 1,4-conjugate addition (Michael addition) can consume the starting material.

  • Incomplete reaction: Insufficient reaction time or inadequate amount of reducing agent.

  • Product decomposition: The product may be unstable under the workup conditions.

Solutions:

  • Minimize side reactions: Use a "hard" nucleophilic hydride source, such as that generated in the Luche reduction, to favor 1,2-addition over 1,4-addition.[1]

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Gentle workup: Use a mild acidic quench (e.g., saturated NH₄Cl) and avoid strong acids or bases that could promote side reactions or degradation of the product.

Problem 3: Difficulty in Purifying the Desired this compound Isomer

Possible Cause:

  • Similar physical properties: The different dihydrocarveol isomers often have very similar boiling points and polarities, making separation by standard column chromatography challenging.

Solutions:

  • High-performance liquid chromatography (HPLC): Chiral HPLC can be an effective method for separating stereoisomers.

  • Derivatization: Convert the mixture of alcohols to their corresponding esters (e.g., acetates or benzoates). The resulting diastereomeric esters may have different physical properties that allow for easier separation by chromatography. The purified ester can then be hydrolyzed back to the desired alcohol.

  • Fractional distillation: While challenging, careful fractional distillation under reduced pressure may provide some degree of separation.

Quantitative Data Summary

The choice of reducing agent significantly impacts the stereochemical outcome of the reduction of (R)-(-)-carvone.

Reducing Agent/MethodKey FeaturesDiastereomeric Excess (de)Reference
Luche Reduction (NaBH₄/CeCl₃) High chemoselectivity for 1,2-reduction.Generally good to excellent.[1]
Ketoreductases (Biocatalysis) Highly stereodivergent, allowing access to specific isomers.Up to 95%[2]
Meerwein-Ponndorf-Verley Can produce mixtures of cis and trans isomers.Variable[3]
Zn in methanol-water Can lead to a mixture of diastereomers.Variable[5]

Experimental Protocols

Key Experiment: Luche Reduction of (R)-(-)-Carvone

This protocol is adapted from established procedures for the selective 1,2-reduction of α,β-unsaturated ketones.[1]

Materials:

  • (R)-(-)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve (R)-(-)-carvone (1 equivalent) and CeCl₃·7H₂O (0.5 equivalents) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NaBH₄ (1 equivalent) in methanol.

  • Slowly add the NaBH₄ solution to the carvone solution via a dropping funnel over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system). The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, carefully quench the reaction by adding 2N HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Luche Reduction

Luche_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carvone & CeCl3 in MeOH cool Cool to 0 °C start->cool add_nabh4 Slow Addition of NaBH4 cool->add_nabh4 prepare_nabh4 Prepare NaBH4 in MeOH prepare_nabh4->add_nabh4 stir Stir at RT & Monitor (TLC) add_nabh4->stir quench Quench with 2N HCl stir->quench extract Extract with Et2O quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify end_node Pure this compound purify->end_node

Caption: Workflow for the Luche reduction of (R)-(-)-carvone.

Factors Influencing Stereoselectivity

Stereoselectivity_Factors cluster_reagents Reagents & Catalysts cluster_conditions Reaction Conditions center Stereochemical Outcome (Diastereomer Ratio) reducing_agent Reducing Agent (e.g., NaBH4, Enzymes) reducing_agent->center lewis_acid Lewis Acid (e.g., CeCl3) lewis_acid->center temperature Temperature temperature->center solvent Solvent solvent->center concentration Concentration concentration->center

Caption: Key factors that control the stereoselectivity of the reaction.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Carveol to (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Dihydrocarveol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the reduction of carveol (B46549).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing carveol to this compound?

A1: The reduction of carveol to this compound, which involves the saturation of a carbon-carbon double bond, can be achieved through several methods:

  • Catalytic Hydrogenation: This is a widely used industrial and laboratory method that employs a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel) and hydrogen gas (H₂).

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in place of gaseous hydrogen, which can be more convenient and safer for laboratory-scale synthesis. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and isopropanol, used in conjunction with a metal catalyst like Pd/C.[1][2][3]

  • Enzymatic Reduction: Biocatalytic methods using ene-reductases can offer high stereoselectivity for the reduction of the double bond in carveol precursors.[4]

Q2: How can I control the diastereoselectivity of the reduction to obtain the desired this compound isomer?

A2: Controlling diastereoselectivity is crucial. The choice of catalyst and reaction conditions plays a significant role. For instance, directed hydrogenation using a hydroxyl-directing catalyst can enhance the formation of the desired diastereomer. A Pt-Ni bimetallic alloy catalyst has been shown to be effective for the diastereoselective hydrogenation of carveol by utilizing the oxophilic nature of Ni to adsorb the hydroxyl group and direct the hydrogenation.[5][6][7] Reaction temperature can also influence diastereoselectivity, with lower temperatures often favoring the formation of the thermodynamically more stable product.[8]

Q3: What are the potential side reactions to be aware of during the reduction of carveol?

A3: Potential side reactions include:

  • Hydrogenolysis of the allylic alcohol: This would lead to the formation of the corresponding alkane, removing the hydroxyl group.

  • Isomerization of the double bond: Under certain conditions, the double bond might migrate to a different position in the ring.

  • Over-reduction: If the starting material is carvone (B1668592) (the ketone precursor to carveol), the carbonyl group can be reduced to a methylene (B1212753) group.

  • Incomplete reaction: Leaving unreacted starting material, which can complicate purification.

Q4: How do I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the disappearance of the starting material (carveol) and the appearance of the product (dihydrocarveol).

  • Gas Chromatography (GC): GC can be used to quantify the conversion of carveol and the formation of dihydrocarveol (B1210190) and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the olefinic protons of carveol and the appearance of new aliphatic protons in dihydrocarveol.

Troubleshooting Guides

Issue 1: Low or No Conversion of Carveol
Possible Cause Suggested Solution
Inactive Catalyst Catalytic Hydrogenation: Ensure the catalyst has not been exposed to air or moisture for extended periods. Use fresh catalyst or one stored under an inert atmosphere. For Pd/C, ensure it is properly activated if required. Catalytic Transfer Hydrogenation: The catalyst may be poisoned. Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure Catalytic Hydrogenation: Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Check for leaks in the system. Increase the hydrogen pressure if necessary (within the safety limits of the equipment).
Ineffective Hydrogen Donor Catalytic Transfer Hydrogenation: Ensure the hydrogen donor (e.g., ammonium formate) is of good quality and used in the correct stoichiometric excess. For donors like isopropanol, ensure the reaction temperature is sufficient for dehydrogenation.
Low Reaction Temperature Increase the reaction temperature. Some reductions require thermal energy to proceed at a reasonable rate. However, be mindful that higher temperatures can sometimes lead to decreased selectivity.
Incorrect Solvent The choice of solvent can influence catalyst activity and substrate solubility. Ensure an appropriate solvent is used (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297) for catalytic hydrogenation).
Issue 2: Poor Diastereoselectivity
Possible Cause Suggested Solution
Non-Directing Catalyst For directed hydrogenations, the choice of catalyst is critical. Standard Pd/C or Pt/C may not provide high diastereoselectivity. Consider using a directing catalyst system like a Pt-Ni alloy.[5][6][7]
Suboptimal Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state leading to the more stable diastereomer.[8]
Solvent Effects The polarity of the solvent can influence the conformation of the substrate and its interaction with the catalyst surface, thereby affecting diastereoselectivity. Experiment with different solvents.
Steric Hindrance The facial selectivity of the hydrogenation can be influenced by the steric environment around the double bond. The stereochemistry of the starting carveol isomer (cis or trans) will affect the outcome.
Issue 3: Formation of Byproducts
Possible Cause Suggested Solution
Hydrogenolysis of the Hydroxyl Group This is more likely with certain catalysts (e.g., Pd/C) and under harsh conditions (high temperature or pressure). Use a less aggressive catalyst (e.g., Rh/C) or milder reaction conditions. Adding a small amount of a base (e.g., triethylamine) can sometimes suppress hydrogenolysis.
Isomerization of the Double Bond This can be promoted by acidic or basic impurities or by the catalyst itself. Ensure the reaction medium is neutral and consider using a catalyst known for low isomerization activity.
Incomplete Reaction Increase the reaction time, catalyst loading, or hydrogen pressure/donor concentration. Ensure efficient stirring to overcome mass transfer limitations.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general procedure for the hydrogenation of an allylic alcohol.

Materials:

  • (-)-Carveol (B6331534)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (-)-carveol (1.0 g, 6.57 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt% of the substrate) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen or argon to remove air, then evacuate.

  • Introduce hydrogen gas into the flask (using a balloon or by pressurizing the vessel to 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol describes a common method for transfer hydrogenation.[1][2]

Materials:

  • (-)-Carveol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve (-)-carveol (1.0 g, 6.57 mmol) in methanol (30 mL).

  • Add ammonium formate (2.07 g, 32.8 mmol, 5 equivalents).

  • Carefully add 10% Pd/C (200 mg, 20 wt% of the substrate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining ammonium formate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data Summary

Method Catalyst Hydrogen Source Solvent Temp. Yield (%) Diastereomeric Ratio (d.r.) Reference
Catalytic Hydrogenation10% Pd/CH₂ (1 atm)MeOHRT>95VariesGeneral Procedure
Catalytic Transfer Hydrogenation10% Pd/CHCOONH₄MeOHReflux>90Varies[2]
Diastereoselective HydrogenationPt-Ni alloyH₂VariesVariesGoodHigh[5]
Enzymatic ReductionEne-reductase-BufferRTHigh>95:5[4]

Note: Yields and diastereomeric ratios are highly dependent on the specific reaction conditions and the stereochemistry of the starting carveol isomer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification dissolve Dissolve Carveol in Solvent add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenation Introduce H₂ Source (H₂ gas or Donor) add_catalyst->hydrogenation react Stir at Specified Temp. hydrogenation->react monitor Monitor Progress (TLC/GC) react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography) concentrate->purify final_product final_product purify->final_product This compound

Caption: General experimental workflow for the reduction of carveol.

troubleshooting_low_conversion start Low or No Conversion catalyst Check Catalyst Activity start->catalyst hydrogen Check H₂ Source/ Pressure catalyst->hydrogen Active sol_catalyst Use Fresh/Active Catalyst catalyst->sol_catalyst Inactive conditions Review Reaction Conditions hydrogen->conditions Sufficient sol_hydrogen Ensure Adequate H₂ Supply & No Leaks hydrogen->sol_hydrogen Insufficient sol_conditions Increase Temperature or Reaction Time conditions->sol_conditions Too Mild

Caption: Troubleshooting logic for low reaction conversion.

References

Troubleshooting the separation of (-)-Dihydrocarveol from its stereoisomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenging task of separating (-)-Dihydrocarveol from its stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common hurdles encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating stereoisomers of Dihydrocarveol?

The most common and effective methods for separating stereoisomers, including those of Dihydrocarveol, are chromatography and crystallization.[1] For enantiomers, specialized techniques are required:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) is often the preferred method for analytical and preparative separations of enantiomers.[2] Supercritical Fluid Chromatography (SFC) can also be a powerful technique for chiral separations.[3]

  • Diastereomeric Separation: If you are separating diastereomers, standard chromatography (e.g., silica (B1680970) gel) or crystallization may be effective due to their different physical properties.[4]

  • Derivatization: Enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated using standard chromatographic or crystallization techniques, followed by the removal of the chiral auxiliary.[5][6]

  • Fractional Crystallization: This method can sometimes be used to separate diastereomers or enantiomers that form conglomerates.[7] Seeding with a pure crystal of the desired stereoisomer can sometimes induce crystallization of that isomer from a mixture.

Q2: I am seeing poor resolution between the this compound peak and other stereoisomers on my chiral HPLC. What should I try first?

Poor resolution is a common issue in chiral separations. A systematic approach to troubleshooting is recommended:

  • Optimize the Mobile Phase:

    • Normal Phase: Adjust the ratio of the polar modifier (e.g., isopropanol (B130326), ethanol) in your non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[8]

  • Lower the Flow Rate: Chiral separations often benefit from slower flow rates, which can increase the interaction time with the chiral stationary phase and improve resolution.

  • Adjust the Temperature: Temperature can significantly affect chiral recognition. Experiment with both increasing and decreasing the column temperature to see if resolution improves.

  • Consider a Different Chiral Stationary Phase (CSP): The choice of CSP is critical. If optimization of the mobile phase, flow rate, and temperature does not yield the desired separation, a different CSP with a different chiral selector may be necessary. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for many chiral separations.

Q3: My crystallization of this compound is not yielding a pure product. What could be the problem?

Enriching a specific stereoisomer through crystallization can be challenging. Here are some common issues and potential solutions:

  • Solvent System is Not Optimal: The choice of solvent is crucial. You need a solvent in which the desired stereoisomer has lower solubility than the others at a given temperature. Screen a variety of solvents with different polarities.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-crystallization of multiple stereoisomers. Try a slower, more controlled cooling process to allow for selective crystallization.

  • Supersaturation is Too High: A highly concentrated solution can also result in poor selectivity. Experiment with different starting concentrations.

  • Lack of Seeding: If you have a small amount of pure this compound, using it to seed the solution can encourage the crystallization of the desired enantiomer.

  • Formation of a Racemic Compound: Some enantiomeric pairs crystallize together in a 1:1 ratio, forming a racemic compound that is difficult to separate by crystallization. In such cases, derivatization to form diastereomers may be a better approach.

Q4: Should I consider derivatization to separate the enantiomers of Dihydrocarveol?

Derivatization can be a very effective strategy, especially for large-scale separations where preparative chiral chromatography may be cost-prohibitive.[6]

  • How it works: You react the mixture of enantiomeric alcohols with an enantiomerically pure chiral acid or isocyanate to form diastereomeric esters or carbamates.[5] These diastereomers have different physical properties and can be separated by standard chromatography (e.g., on silica gel) or crystallization.[4] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of Dihydrocarveol.

  • Considerations: This adds extra steps to your synthesis (derivatization and cleavage), and you need to ensure that the conditions for these reactions do not cause racemization.

Troubleshooting Guides

Chiral HPLC/SFC Separation
Problem Possible Cause Suggested Solution
Poor or No Separation Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier concentration. For reversed-phase, alter the organic modifier and pH.
Flow rate is too high.Reduce the flow rate to increase interaction time with the CSP.
Inappropriate temperature.Experiment with a range of column temperatures (e.g., 10°C, 25°C, 40°C).
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds).
Column overload.Reduce the injection volume or sample concentration.
Poor Reproducibility Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Column not properly equilibrated.Allow for sufficient equilibration time, especially when changing mobile phase composition.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Fractional Crystallization
Problem Possible Cause Suggested Solution
No Crystals Form Compound is too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture.
Solution is not sufficiently concentrated.Carefully evaporate some of the solvent.
Oily Precipitate Forms Solution is too concentrated or cooled too quickly.Dilute the solution or slow down the cooling rate.
Poor Diastereomeric/Enantiomeric Enrichment Unsuitable solvent system.Screen a wider range of solvents and solvent mixtures.
Co-crystallization of stereoisomers.Try a slower cooling rate or a different solvent. Consider seeding with the pure desired isomer if available.
Formation of a solid solution.This may indicate that crystallization is not a suitable method for this mixture. Consider chromatography or derivatization.

Experimental Protocols

Illustrative Protocol for Chiral HPLC Method Development

This is a representative protocol for developing a chiral HPLC method for the separation of Dihydrocarveol stereoisomers. The specific parameters will need to be optimized for your particular mixture and instrument.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases with varying ratios of hexane (B92381) and isopropanol (e.g., 99:1, 98:2, 95:5, 90:10).

    • Set the flow rate to 0.5 mL/min.

    • Maintain the column temperature at 25°C.

    • Inject a small volume of your Dihydrocarveol isomer mixture.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm).

  • Optimization:

    • Based on the initial screening, select the mobile phase that provides the best initial separation.

    • Fine-tune the isopropanol concentration to maximize resolution.

    • If resolution is still not optimal, investigate the effect of flow rate (e.g., try 0.3 mL/min and 0.7 mL/min).

    • Investigate the effect of temperature (e.g., try 15°C and 35°C).

  • Data Analysis: For each condition, calculate the resolution between the critical pair of stereoisomer peaks. A resolution of >1.5 is generally considered a good separation.

Illustrative Protocol for Diastereomeric Crystallization via Derivatization

This protocol outlines the general steps for separating this compound via derivatization with a chiral auxiliary.

  • Derivatization:

    • In a round-bottom flask, dissolve your mixture of Dihydrocarveol stereoisomers in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

    • Add an appropriate base (e.g., triethylamine (B128534) or DMAP).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of an enantiomerically pure chiral acylating agent (e.g., (R)-(-)-Mandelic acid chloride) in the same solvent.

    • Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by washing with a mild acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purification of Diastereomers:

    • The resulting mixture of diastereomeric esters can now be separated by standard silica gel column chromatography. Use a solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) that provides good separation of the diastereomers by TLC.

    • Alternatively, attempt to separate the diastereomers by fractional crystallization from a suitable solvent system.

  • Cleavage of the Chiral Auxiliary:

    • Once a pure diastereomer has been isolated, the ester linkage can be cleaved (e.g., by hydrolysis with a base like lithium hydroxide (B78521) in a THF/water mixture) to yield the enantiomerically pure this compound.

    • Purify the final product by chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Poor Separation of This compound Stereoisomers method Separation Method? start->method hplc Chiral HPLC/SFC method->hplc Chromatography crystallization Crystallization method->crystallization Crystallization optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) hplc->optimize_mp optimize_solvent Optimize Solvent System (Screen Different Solvents) crystallization->optimize_solvent optimize_flow Adjust Flow Rate (Typically Lower) optimize_mp->optimize_flow success Successful Separation optimize_mp->success Resolved optimize_temp Adjust Temperature optimize_flow->optimize_temp optimize_flow->success Resolved change_csp Change Chiral Stationary Phase (CSP) optimize_temp->change_csp optimize_temp->success Resolved derivatize Consider Derivatization to form Diastereomers change_csp->derivatize change_csp->success Resolved optimize_cooling Adjust Cooling Rate (Slower Cooling) optimize_solvent->optimize_cooling optimize_solvent->success Resolved seeding Use Seed Crystals optimize_cooling->seeding optimize_cooling->success Resolved seeding->derivatize seeding->success Resolved derivatize->success Resolved

Caption: A troubleshooting decision tree for the separation of this compound stereoisomers.

Chiral_Separation_Logic cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers enantiomers Mixture of Enantiomers (e.g., (+)- and this compound) chiral_method Requires Chiral Environment enantiomers->chiral_method csp Chiral Stationary Phase (HPLC, GC, SFC) chiral_method->csp derivatization Chiral Derivatizing Agent chiral_method->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers Forms Diastereomers achiral_method Different Physical Properties diastereomers->achiral_method std_chrom Standard Chromatography (e.g., Silica Gel) achiral_method->std_chrom crystallization Fractional Crystallization achiral_method->crystallization

Caption: Logical relationship between stereoisomer type and required separation methodology.

References

Addressing stability issues of (-)-Dihydrocarveol during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of (-)-Dihydrocarveol during storage and handling.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

1. My recent analysis shows a lower-than-expected purity for my stored this compound. What could be the cause?

Reduced purity of this compound upon storage is commonly due to degradation. The primary degradation pathways are oxidation and isomerization. As an allylic alcohol, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2][3][4] The primary oxidation product is dihydrocarvone.[5] Additionally, prolonged or improper storage may lead to the formation of other degradation products like p-cymene, a common aging product of terpenes.[6]

To minimize degradation, ensure you are following the recommended storage conditions: store in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4]

2. I've noticed a change in the physical appearance (e.g., color, viscosity) of my this compound sample. Is it still usable?

A change in physical appearance, such as developing a yellowish tint or an increase in viscosity, can be an indicator of degradation. These changes often accompany the formation of oxidation products and other impurities. While the sample might still contain a significant amount of this compound, its purity is compromised. For applications requiring high purity, it is crucial to re-analyze the sample to determine the current purity and identify any degradation products. If significant degradation has occurred, it is recommended to use a fresh batch of the compound.

3. What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, adhere to the following storage conditions:

  • Short-Term (days to weeks): Store in a tightly sealed container, protected from light, in a refrigerator at 2-8°C.

  • Long-Term (months to years): For maximum stability, store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer at -20°C or below.[1][2][3][4]

Always ensure the container is properly sealed to prevent exposure to moisture and oxygen.[1][2]

4. How should I handle this compound to prevent degradation during my experiments?

To minimize degradation during experimental use, follow these handling precautions:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.

  • Minimize the time the container is open to the air.

  • Use in a well-ventilated area or under a fume hood.[3]

  • Take precautions against electrostatic discharge.[1][7][8]

  • If the experiment involves elevated temperatures, consider conducting it under an inert atmosphere.

  • Protect solutions of this compound from light, especially if they will be used over an extended period.

5. Are there any chemical incompatibilities I should be aware of when working with this compound?

Yes, this compound is incompatible with strong oxidizing agents.[1][4] Contact with these substances can lead to rapid and potentially hazardous oxidation reactions. Hazardous decomposition products, such as carbon oxides, can form under fire conditions.[1][4]

Data Presentation: Stability of this compound Under Various Conditions

The following table summarizes hypothetical stability data for this compound to illustrate its degradation profile under different storage conditions. This data is for illustrative purposes and actual stability may vary.

Storage ConditionTime (Months)Purity (%) of this compoundMajor Degradant 1: Dihydrocarvone (%)Major Degradant 2: p-Cymene (%)
25°C / 60% RH (ICH Long-Term) 099.5<0.1<0.1
398.21.10.2
696.92.20.4
1294.14.50.9
40°C / 75% RH (ICH Accelerated) 099.5<0.1<0.1
195.83.20.5
390.57.81.2
685.212.52.3
2-8°C (Refrigerator) 099.5<0.1<0.1
699.20.4<0.1
1298.80.80.1
-20°C (Freezer) 099.5<0.1<0.1
1299.40.2<0.1
Photostability (ICH Option 1) 1.2 million lux hours97.51.80.3

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[9][10][11][12]

1. Objective: To investigate the degradation of this compound under various stress conditions.

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (e.g., C18 column with a mobile phase of acetonitrile (B52724) and water).

Protocol for Long-Term Stability Testing of this compound

This protocol is designed to evaluate the stability of this compound under ICH recommended long-term storage conditions.[13][14]

1. Objective: To determine the re-test period for this compound under specified storage conditions.

2. Materials:

  • Multiple batches of this compound

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH

  • Validated stability-indicating analytical method (e.g., GC-FID or HPLC-UV)

3. Procedure:

  • Package samples of this compound in the chosen containers.

  • Place the samples in the stability chamber.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the pulled samples for purity, appearance, and the presence of degradation products using the validated analytical method.

4. Data Evaluation:

  • Evaluate the data for trends in purity and the formation of degradation products over time.

  • Establish a re-test period based on the time at which the purity falls below a pre-defined acceptance criterion.

Visualizations

Degradation_Pathway Dihydrocarveol This compound Dihydrocarvone Dihydrocarvone Dihydrocarveol->Dihydrocarvone Oxidation (Primary Pathway) pCymene p-Cymene Dihydrocarveol->pCymene Isomerization/ Aromatization Other_Degradants Other Minor Degradation Products Dihydrocarveol->Other_Degradants Other Stress Pathways

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Stress Conditions cluster_stability Long-Term Stability Study Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample_Prep Sample Preparation (Neutralization, Dilution) Acid->Sample_Prep Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sample_Prep Oxidation Oxidation (3% H2O2, RT) Oxidation->Sample_Prep Thermal Thermal (80°C) Thermal->Sample_Prep Photo Photolytic (ICH Option 1) Photo->Sample_Prep Storage Store at 25°C / 60% RH Sampling Sample at 0, 3, 6, 9, 12... months Storage->Sampling Sampling->Sample_Prep Analysis Analytical Testing (HPLC/GC) Sample_Prep->Analysis Data_Eval Data Evaluation (Purity, Degradants) Analysis->Data_Eval

Caption: Workflow for stability and forced degradation studies.

References

Methods for preventing side-product formation in (-)-Dihydrocarveol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the prevention of side-product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of this compound from (-)-carvone (B1668593)?

A1: The primary side-products in the synthesis of this compound from (-)-carvone arise from the reduction of the α,β-unsaturated ketone moiety. The most common side-products include:

  • (-)-Dihydrocarvone: This results from the 1,4-conjugate reduction of the carbon-carbon double bond in the cyclohexenone ring, leaving the carbonyl group intact.

  • Isomers of this compound: Besides the desired this compound isomer, other diastereomers such as iso-dihydrocarveol, neo-dihydrocarveol, and neoiso-dihydrocarveol can be formed depending on the stereoselectivity of the reduction of the carbonyl group.

  • Carvomenthol: Over-reduction of both the carbon-carbon double bond and the carbonyl group can lead to the formation of carvomenthol.

Q2: How can I selectively reduce the carbonyl group of (-)-carvone to this compound while avoiding the reduction of the carbon-carbon double bond?

A2: The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones like (-)-carvone, yielding this compound while minimizing the 1,4-reduction that forms dihydrocarvone (B1202640).[1][2] This reaction employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727) or ethanol (B145695). The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting hydride attack at that position.[3][4]

Q3: What are the advantages of using a biocatalytic approach for the synthesis of this compound?

A3: Biocatalytic methods offer high selectivity and operate under mild reaction conditions. For the synthesis of this compound, specific enzymes or whole-cell systems can be used:

  • Ene-reductases: These enzymes selectively reduce the carbon-carbon double bond of (-)-carvone to produce (-)-dihydrocarvone with high stereoselectivity.[5] Subsequent reduction of the carbonyl group would then be required to obtain this compound. This two-step approach allows for excellent control over the stereochemistry.

  • Whole-cell biotransformation: Some microorganisms, such as Acinetobacter lwoffi, can catalyze the reduction of both the double bond and the carbonyl group of (-)-carvone to produce this compound.[6] While this is a one-pot reaction, the stereoselectivity may vary depending on the microorganism and reaction conditions.

Q4: I am observing low conversion rates in my biocatalytic reduction of (-)-carvone. What could be the issue?

A4: Low conversion rates in biocatalytic reductions can be attributed to several factors:

  • Enzyme inhibition: The substrate, (-)-carvone, or the product, this compound, may inhibit the activity of the enzyme at higher concentrations.

  • Cofactor limitation: Most reductase enzymes require a nicotinamide (B372718) cofactor (NADH or NADPH) for activity. If the cofactor regeneration system is inefficient, the reaction can stall.

  • Mass transfer limitations: If using whole cells, the transport of the substrate and product across the cell membrane can be a rate-limiting step.

  • Sub-optimal reaction conditions: Factors such as pH, temperature, and solvent concentration can significantly impact enzyme activity and stability.

Troubleshooting Guides

Troubleshooting Luche Reduction of (-)-Carvone
Problem Potential Cause Troubleshooting Steps
Formation of significant amounts of (-)-dihydrocarvone (1,4-reduction product) Insufficient activation of the carbonyl group. Low ratio of CeCl₃ to NaBH₄. Reaction temperature is too high.Ensure the use of CeCl₃·7H₂O as it is more soluble in methanol. Use a stoichiometric amount of NaBH₄ and a sub-stoichiometric amount of CeCl₃ (e.g., 1 equivalent of NaBH₄ and 0.25-0.5 equivalents of CeCl₃).[4] Perform the reaction at a low temperature (0 °C to room temperature).
Low yield of this compound Incomplete reaction. Decomposition of the product. Issues with work-up.Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Avoid prolonged reaction times, as this can lead to side reactions. A typical reaction time is 30 minutes.[4] During work-up, use a mild acid (e.g., 2N HCl) to quench the reaction and ensure efficient extraction with an organic solvent like diethyl ether.[4]
Formation of dehydrated diene side-product The allylic alcohol product can be prone to dehydration under acidic conditions or at elevated temperatures.Maintain a low temperature throughout the reaction and work-up. Use a minimal amount of acid for quenching and neutralize the reaction mixture promptly.
Troubleshooting Biocatalytic Reduction of (-)-Carvone
Problem Potential Cause Troubleshooting Steps
Low conversion rate Substrate/product inhibition. Inefficient cofactor regeneration. Poor cell viability or enzyme activity.Implement in situ substrate feeding and product removal (SFPR) using an adsorbent resin like Amberlite® XAD4.[5] If using a purified enzyme, ensure an efficient cofactor regeneration system is in place (e.g., using glucose dehydrogenase or formate (B1220265) dehydrogenase). Optimize cell growth and induction conditions to maximize enzyme expression and activity. Ensure the reaction buffer has the optimal pH and temperature for the enzyme.
Formation of undesired stereoisomers The biocatalyst may have broad stereoselectivity.Screen different microorganisms or enzymes to find one with the desired stereoselectivity. Consider using engineered enzymes with improved stereoselectivity.
Formation of other metabolic byproducts The whole-cell catalyst may have other metabolic pathways that can utilize the substrate or product.Use a resting cell suspension instead of growing cultures to minimize side metabolic activities. Consider using a purified enzyme to eliminate competing metabolic pathways.

Quantitative Data Presentation

Table 1: Comparison of Methods for (-)-Carvone Reduction

Method Primary Product Key Reagents Typical Yield Diastereomeric Excess (de) Key Side-Products Reference
Luche Reduction This compound (cis-isomer)NaBH₄, CeCl₃·7H₂O, Methanol92% (for (+)-cis-carveol)Not explicitly reported for (-)-carvone, but high for the cis-isomer.(-)-Dihydrocarvone, trans-(-)-dihydrocarveol[4]
Biocatalysis (Ene Reductase) (-)-DihydrocarvoneEngineered Ene Reductase, Cofactor regeneration system95.6%95.4%Other diastereomers of dihydrocarvone (minor)[5]
Biocatalysis (A. lwoffi) This compoundWhole cells of Acinetobacter lwoffiLow to moderateNot reported(-)-Dihydrocarvone (intermediate)[6]

Experimental Protocols

Protocol 1: Luche Reduction of (-)-Carvone to this compound

This protocol is adapted from the successful reduction of (+)-carvone.[4]

  • Dissolve (-)-carvone (1.0 eq) and CeCl₃·7H₂O (0.25 eq) in methanol (MeOH) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve NaBH₄ (1.0 eq) in MeOH.

  • Add the NaBH₄ solution dropwise to the (-)-carvone solution over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system) until the starting material is consumed (typically around 30 minutes).

  • Quench the reaction by carefully adding 2N HCl.

  • Extract the product with diethyl ether (Et₂O) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Biocatalytic Reduction of (-)-Carvone using Whole Cells

This is a general protocol for whole-cell biotransformation.[6]

  • Culture the selected microorganism (e.g., Acinetobacter lwoffi) in a suitable growth medium until it reaches the desired cell density.

  • Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cells in the reaction buffer to a specific concentration (e.g., a defined optical density at 600 nm).

  • Add a solution of (-)-carvone (typically dissolved in a co-solvent like ethanol to a final desired concentration).

  • If cofactor regeneration is required and not sufficiently handled by the cell's endogenous systems, a co-substrate such as glucose or formate may be added.

  • Incubate the reaction mixture at the optimal temperature for the microorganism with shaking.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extract the product from the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous Na₂SO₄ and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Visualizations

SynthesisPathways cluster_chemical Chemical Reduction cluster_biocatalytic Biocatalytic Reduction Carvone (-)-Carvone DHC This compound (Desired Product) Carvone->DHC Luche Reduction (NaBH4, CeCl3) 1,2-Reduction DHCO (-)-Dihydrocarvone (Side-Product) Carvone->DHCO Non-selective Reduction 1,4-Reduction Isomers Other Dihydrocarveol Isomers (Side-Products) Carvone->Isomers Poor Stereocontrol Carvone2 (-)-Carvone DHCO2 (-)-Dihydrocarvone (Intermediate) Carvone2->DHCO2 Ene Reductase or Whole Cell (e.g., A. lwoffi) DHC2 This compound (Desired Product) DHCO2->DHC2 Carbonyl Reductase (Whole Cell)

Caption: Synthetic pathways to this compound.

TroubleshootingWorkflow Start Side-Product Observed Identify Identify Side-Product (GC-MS, NMR) Start->Identify DHCO Is it (-)-Dihydrocarvone? Identify->DHCO Isomers Are they other Dihydrocarveol Isomers? Identify->Isomers Other Other unexpected products? Identify->Other DHCO_Yes Yes DHCO->DHCO_Yes DHCO_No No DHCO->DHCO_No Isomers_Yes Yes Isomers->Isomers_Yes Isomers_No No Isomers->Isomers_No Other_Yes Yes Other->Other_Yes Action_DHCO Implement Luche Reduction or Biocatalytic C=C reduction DHCO_Yes->Action_DHCO DHCO_No->Isomers Action_Isomers Optimize Reaction Conditions (Temperature, Reagent Stoichiometry) or screen for more selective biocatalyst Isomers_Yes->Action_Isomers Isomers_No->Other Action_Other Re-evaluate reaction conditions and purity of starting materials Other_Yes->Action_Other

Caption: Troubleshooting workflow for side-product formation.

References

Enhancing the efficiency of (-)-Dihydrocarveol extraction from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Dihydrocarveol Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of this compound extraction from natural sources. It includes frequently asked questions, detailed troubleshooting guides, comparative data, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction? A1: this compound is a monoterpenoid naturally found in essential oils of various plants, most notably caraway oil and mint oil.[1] It is often present alongside other related compounds like carveol (B46549) and carvone.

Q2: What are the most common methods for extracting this compound? A2: The most prevalent methods for extracting essential oils, including this compound, are steam distillation, solvent extraction, and Supercritical Fluid Extraction (SFE) using CO2.[2] The choice of method depends on factors like the thermal sensitivity of the compound, desired purity, yield, and the scale of production.[3][4]

Q3: How does the extraction method affect the quality of the final product? A3: The extraction method significantly impacts the quality of the essential oil.[2] High temperatures used in methods like steam distillation can potentially lead to the degradation of thermally sensitive compounds.[5] Solvent extraction may leave residual solvents in the final product if not properly evaporated.[3] Supercritical Fluid Extraction (SFE) is often preferred for high-purity extracts as it uses lower temperatures and leaves no solvent residue, preserving the original chemical profile of the plant material.[6][7]

Q4: What key factors should be optimized to maximize extraction yield? A4: To maximize the yield of bioactive compounds, several parameters must be optimized.[8] These include the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio.[9][10] For SFE, pressure is also a critical parameter that influences the solvating power of the supercritical fluid.[11]

Q5: Is it possible to selectively extract this compound? A5: Achieving high selectivity is a key challenge. Supercritical Fluid Extraction (SFE) offers a high degree of selectivity by tuning the pressure and temperature.[12] This allows for the fractional separation of different compounds, making it possible to obtain an extract enriched in D-carvone (a related compound) and, by extension, other specific terpenoids.[13] Further purification steps like chromatography are often necessary to isolate pure this compound.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

  • Question: My extraction process yielded very little or no essential oil. What could be the cause?

  • Answer:

    • Plant Material Quality: The raw plant material may be too dry or naturally contain a low percentage of essential oils.[14] The geographical source and growing conditions of the plant can also affect its chemical composition.[15] Ensure the plant material is fresh or properly stored and is known to be a rich source of the target compound.

    • Incorrect Extraction Parameters: The extraction conditions may not be optimal. For steam distillation, ensure the temperature and distillation time are sufficient to vaporize the volatile compounds.[5] For solvent extraction, the chosen solvent may not be appropriate for this compound, or the extraction time may be too short.[9] For SFE, the pressure and temperature must be carefully controlled to achieve the desired solvent density.[11]

    • Improper Particle Size: If the plant material is not ground to an appropriate particle size, the solvent may not effectively penetrate the plant matrix to dissolve the target compounds.[9]

    • Equipment Malfunction: Check for leaks in the apparatus, especially in a Clevenger or Soxhlet setup. For microwave-based systems, ensure there is no arcing and that the condenser is functioning correctly.[14]

Problem 2: The Final Extract Appears Contaminated

  • Question: My this compound extract contains impurities or has an unexpected chemical profile. How can I resolve this?

  • Answer:

    • Co-extraction of Non-target Compounds: The extraction process might be non-selective. This is common in solvent extraction where pigments and other less volatile compounds are also extracted.[16] Consider using a more selective method like SFE or implementing a post-extraction clean-up step.[13]

    • Thermal Degradation: High temperatures during steam distillation can cause chemical changes or degradation of sensitive compounds like esters or unsaturated molecules.[5] Using a lower temperature method like cold pressing (for citrus) or SFE can mitigate this.[6]

    • Solvent Residue: In solvent extraction, residual solvent can contaminate the final product. Ensure complete removal of the solvent using techniques like a rotary evaporator under vacuum.[15]

    • Hydrolysis: The presence of water and heat during hydro or steam distillation can lead to the hydrolysis of certain compounds, altering the final chemical profile.

Problem 3: Emulsion Formation During Liquid-Liquid Extraction

  • Question: During the work-up process with a separating funnel, an emulsion has formed that will not separate. What should I do?

  • Answer:

    • Cause: Emulsions are common when separating aqueous and organic layers, especially when the mixture contains surfactants or finely divided particulate matter.

    • Solution: To break the emulsion, you can try several techniques. Adding a saturated brine solution (salting out) can increase the polarity of the aqueous phase and force separation.[17] Gentle swirling or agitation of the separating funnel, rather than vigorous shaking, can also prevent stable emulsions from forming.

Data Presentation

Table 1: Comparison of Common Extraction Methods for this compound

FeatureSteam DistillationSolvent Extraction (Soxhlet)Supercritical Fluid Extraction (SFE) with CO₂
Principle Separation of volatile, water-immiscible compounds using steam.[3]Continuous extraction with an organic solvent.[4]Extraction using CO₂ above its critical temperature and pressure.[7]
Typical Yield 0.005% to 10% (plant dependent).[5]Variable, can be high but may extract non-target compounds.Generally high, influenced by pressure and temperature.[11]
Selectivity Moderate; separates based on volatility.Low; depends on solvent polarity.[9]High; tunable by adjusting pressure and temperature.[13]
Thermal Degradation Risk High, due to elevated temperatures.[5]Moderate, depends on solvent boiling point.Low, operates at near-ambient temperatures.[6][11]
Solvent Residue None (uses water).High risk, requires extensive solvent removal.[7]None; CO₂ evaporates upon depressurization.[7]
Cost & Complexity Low to moderate cost, relatively simple setup.Low cost, simple setup.High initial investment, complex equipment.[11]
Best For Stable, volatile compounds from robust plant material.Broad-spectrum extraction for initial screening.High-purity extraction of thermally sensitive compounds.[11]

Table 2: Key Optimization Parameters for this compound Extraction

ParameterMethod(s)Effect on EfficiencyOptimization Strategy
Solvent Type Solvent, SFE (Co-solvent)Polarity and selectivity are critical. A solvent with similar polarity to this compound will improve yield.[4]Test a range of solvents (e.g., hexane (B92381), ethanol (B145695), ethyl acetate). For SFE, ethanol can be used as a co-solvent to increase polarity.[4]
Temperature All MethodsAffects solubility and vapor pressure. Higher temperatures can increase extraction rate but risk thermal degradation.[8]Optimize to find a balance between extraction efficiency and compound stability. Subcritical water extraction can be performed at various temperatures (e.g., 25-200°C) to tune selectivity.[16]
Pressure SFEDirectly influences the density and solvating power of the supercritical fluid. Higher pressure generally increases yield.[11][12]Perform extractions at various pressures (e.g., 80-300 bar) to determine the optimal condition for this compound solubility.[12]
Extraction Time All MethodsYield increases with time up to a certain point, after which it plateaus. Prolonged times increase energy consumption and degradation risk.[9]Conduct a time-course study to identify the point of diminishing returns. Modern methods like UAE and MAE can significantly reduce extraction times.[4]
Solid-to-Solvent Ratio Steam & SolventA higher ratio can lead to saturation of the solvent, while a lower ratio may be inefficient.[10]Optimize the ratio to ensure complete extraction while minimizing solvent waste.[4]
Particle Size All MethodsSmaller particles provide a larger surface area for extraction but can cause packing issues or impede solvent flow.[9]Grind the raw material and sieve to a consistent, optimal size (e.g., 250 µm).[13]

Experimental Protocols

Protocol 1: Steam Distillation

  • Preparation: Weigh approximately 100g of dried and coarsely ground plant material (e.g., mint leaves).

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, which typically includes a boiling flask (for steam generation), a biomass flask, a condenser, and a receiving vessel (e.g., separating funnel or essencier).[18]

    • Fill the boiling flask to about two-thirds with deionized water and add boiling chips.[19]

    • Place the ground plant material into the biomass flask.

    • Connect all glassware securely, ensuring no leaks. Water should enter the condenser jacket at the bottom inlet and exit at the top outlet.[18]

  • Distillation:

    • Heat the boiling flask to generate steam, which will pass through the plant material, vaporizing the volatile essential oils.[19]

    • The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.

    • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible oil layer.[20]

  • Extraction & Drying:

    • Continue distillation until no more oil is observed in the collected distillate (typically 2-3 hours).

    • Transfer the collected distillate to a separating funnel. Allow the layers to separate completely.

    • Drain the lower aqueous layer, collecting the upper essential oil layer.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water, then decant or filter to obtain the pure oil.[20]

Protocol 2: Solvent Extraction (Soxhlet)

  • Preparation: Weigh 20-30g of finely ground, dried plant material and place it into a porous cellulose (B213188) thimble.

  • Apparatus Setup:

    • Set up a Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.

    • Fill the round-bottom flask to about two-thirds with a suitable solvent (e.g., hexane or ethanol) and add boiling chips.[4]

    • Place the thimble containing the sample into the main chamber of the Soxhlet extractor.

    • Assemble the apparatus and ensure a continuous flow of cooling water through the condenser.

  • Extraction:

    • Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.[4]

    • Once the solvent level reaches the top of the siphon arm, the entire liquid volume is siphoned back into the boiling flask.

    • Allow this process to run for several cycles (typically 6-8 hours) to ensure complete extraction.

  • Solvent Removal:

    • After extraction, dismantle the apparatus and remove the thimble.

    • Connect the round-bottom flask containing the solvent and extracted compounds to a rotary evaporator.

    • Remove the solvent under reduced pressure to concentrate the extract, yielding the crude this compound-containing oil.

Protocol 3: Supercritical Fluid Extraction (SFE)

  • Preparation: Grind the dried plant material to a fine, consistent particle size (e.g., < 500 µm).

  • Apparatus Setup:

    • Load a specific quantity of the ground material (e.g., 100g) into the extractor vessel of the SFE system.[13]

    • Set the system parameters. For example, set the extraction temperature to 40°C and the pressure to 100 bar.[13]

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • Allow the supercritical CO₂ to flow through the extractor vessel, dissolving the bioactive compounds from the plant matrix.[7]

    • The CO₂, now containing the dissolved extract, flows into a separator vessel.

  • Separation and Collection:

    • In the separator, reduce the pressure (and/or change the temperature), causing the CO₂ to lose its solvent power and return to a gaseous state.[21]

    • The extracted compounds precipitate out and are collected at the bottom of the separator.

    • The gas-phase CO₂ is then re-compressed and recycled back into the system. The process is run for a predetermined time (e.g., 90-120 minutes).

    • After the run, carefully depressurize the system and collect the solvent-free extract.[7]

Mandatory Visualizations

ExtractionWorkflow PlantMaterial Plant Material (e.g., Mint, Caraway) PreTreatment Pre-Treatment (Drying, Grinding) PlantMaterial->PreTreatment Extraction Extraction (SD, SE, or SFE) PreTreatment->Extraction Separation Separation (Crude Extract + Solvent/Water) Extraction->Separation Purification Purification (e.g., Chromatography) Separation->Purification FinalProduct This compound (High Purity) Purification->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

DecisionTree n1 Start: Select Extraction Method n2 Is the compound thermally sensitive? n1->n2 n3 Is highest purity required initially? n2->n3 No n5 Use Supercritical Fluid Extraction (SFE) n2->n5 Yes n4 Is initial investment a major constraint? n3->n4 No n3->n5 Yes n6 Use Steam Distillation (SD) n4->n6 Yes, and Volatile n7 Use Solvent Extraction (SE) n4->n7 Yes, and Non-Volatile

Caption: Decision tree for selecting an appropriate extraction method.

TroubleshootingFlow start Low Yield Observed check_material Check Plant Material (Freshness, Source, Oil Content) start->check_material check_params Review Extraction Parameters (Temp, Time, Pressure, Solvent) start->check_params check_prep Verify Sample Preparation (Particle Size) start->check_prep check_equip Inspect Equipment (Leaks, Condenser Flow, Power) start->check_equip optimize Optimize Parameters & Re-run check_material->optimize check_params->optimize check_prep->optimize check_equip->optimize

Caption: Logical workflow for troubleshooting low extraction yield.

References

Technical Support Center: Overcoming Common Problems in the GC-MS Analysis of (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the GC-MS analysis of this compound?

A1: The primary challenges in the GC-MS analysis of this compound, a chiral monoterpenoid alcohol, include:

  • Chromatographic Resolution: Achieving baseline separation of this compound from its other stereoisomers (isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol) can be difficult due to their similar chemical structures and physical properties.

  • Peak Tailing: As a polar alcohol, this compound can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to asymmetrical peak shapes.

  • Mass Spectral Interpretation: The electron ionization (EI) mass spectra of the isomers are often very similar, making unambiguous identification based on fragmentation patterns alone challenging.

  • Sample Preparation: In complex matrices, such as essential oils or biological samples, efficient extraction and cleanup are necessary to avoid interference and ensure accurate quantification.

Q2: Should I derivatize this compound before GC-MS analysis?

A2: While direct analysis of this compound is possible, derivatization is often recommended to improve chromatographic performance and analytical sensitivity.[1][2] Silylation, the most common derivatization method for alcohols, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2][3][4]

Benefits of Silylation:

  • Increased Volatility: TMS derivatives are more volatile than the parent alcohol, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[1][2]

  • Improved Peak Shape: Derivatization masks the polar hydroxyl group, minimizing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks.[2]

  • Enhanced Stability: The resulting silyl (B83357) ethers are generally more thermally stable than the underivatized alcohol.[1]

Q3: How can I differentiate this compound from its other isomers?

A3: Differentiating this compound from its isomers requires a chiral stationary phase. Enantiomers, like (+) and this compound, have identical physical properties on non-chiral columns, making their separation impossible.[5][6] Chiral GC columns, typically containing cyclodextrin (B1172386) derivatives, create a chiral environment where the enantiomers have different interactions with the stationary phase, resulting in different retention times.[5][7]

Troubleshooting Guides

Chromatographic Issues
ProblemPossible CausesRecommended Solutions
Poor Resolution of Isomers Inappropriate GC column.Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-DEX, Cyclosil-B), to separate the enantiomers and diastereomers.[7][8]
Sub-optimal temperature program.Optimize the oven temperature program. A slower ramp rate can often improve the separation of closely eluting isomers.
Incorrect carrier gas flow rate.Ensure the carrier gas flow rate is optimal for the column dimensions and stationary phase.
Peak Tailing Active sites in the injector liner or on the column.Use a deactivated injector liner.[9] Consider derivatizing the sample to block the polar hydroxyl group.[1][2] Trim the first few centimeters of the column to remove accumulated non-volatile residues.
Column overload.Reduce the injection volume or dilute the sample.
Shifting Retention Times Leaks in the system.Perform a leak check of the GC system, paying close attention to the septum, column fittings, and gas lines.[9]
Inconsistent oven temperature.Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Column aging or contamination.Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[10]
Mass Spectrometry Issues
ProblemPossible CausesRecommended Solutions
Difficulty in Isomer Identification Similar fragmentation patterns among isomers.Rely on retention time data from a well-resolved chromatogram on a chiral column for positive identification.[7] Create a library of mass spectra and retention times using certified reference standards for each isomer.
Low Signal Intensity Sample degradation in the injector.Lower the injector temperature. Derivatize the sample to increase thermal stability.[1][3][4]
Poor ionization efficiency.Ensure the ion source is clean and properly tuned.
Leaks in the MS vacuum system.Check for leaks in the MS system, which can lead to a loss of sensitivity.[11]
Inconsistent Ion Ratios Co-elution of interfering compounds.Improve chromatographic separation by optimizing the GC method. Check the sample for purity.
Ion source contamination.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Sample Preparation: Silylation Derivatization

This protocol is a general guideline for the silylation of this compound to enhance its volatility and improve peak shape.

Reagents and Materials:

  • This compound standard or sample extract

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 1 mg of the this compound standard or dried sample extract into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[12]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with ethyl acetate.

GC-MS Analysis Protocol

This protocol provides a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column Chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1 mL/min[8]
Oven Program Initial temperature of 40°C for 5 min, ramp at 3°C/min to 200°C, then ramp at 25°C/min to 220°C and hold for 1 min.[8]
Injection Volume 1 µL (split or splitless, depending on concentration)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Energy 70 eV
Scan Range 40-450 amu

Data Presentation

Table 1: Mass Spectral Data for Dihydrocarveol

The following table summarizes the top five most abundant ions observed in the electron ionization (EI) mass spectrum of Dihydrocarveol.

m/zRelative Intensity (%)
13699.99
9399.15
10791.67
12189.69
8160.39

Source: PubChem CID 89755[13]

Table 2: Example Retention Times of Dihydrocarveol Isomers on a Chiral Column

Retention times are highly dependent on the specific column and analytical conditions. The following data is hypothetical and serves as an example of the expected elution order on a chiral column. It is crucial to confirm retention times with authentic standards.

CompoundExpected Retention Time (min)
(+)-Neodihydrocarveol18.5
(-)-Neodihydrocarveol18.8
(+)-Isodihydrocarveol19.2
(-)-Isodihydrocarveol19.5
(+)-Dihydrocarveol20.1
This compound 20.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization (Silylation) Derivatization (Silylation) Extraction->Derivatization (Silylation) GC_Injection GC Injection Derivatization (Silylation)->GC_Injection Chromatographic_Separation Chromatographic Separation (Chiral Column) GC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (EI, Scan Mode) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search & Retention Time Matching Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A typical workflow for the GC-MS analysis of this compound.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape Start Poor Peak Shape (Tailing or Broadening) Check_Overload Is the sample concentration too high? Start->Check_Overload Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_System_Activity Are active compounds tailing more? Check_Overload->Check_System_Activity No Resolved Problem Resolved Dilute_Sample->Resolved Deactivate_System Use deactivated liner. Consider derivatization. Check_System_Activity->Deactivate_System Yes Check_Column_Health Is the column old or contaminated? Check_System_Activity->Check_Column_Health No Deactivate_System->Resolved Maintain_Column Trim column inlet. Condition or replace column. Check_Column_Health->Maintain_Column Yes Check_Column_Health->Resolved No Maintain_Column->Resolved

Caption: Decision tree for troubleshooting poor peak shape in GC-MS analysis.

References

Refinement of purification protocols for high-purity (-)-Dihydrocarveol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of purification protocols for high-purity (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound lies in the separation of its various stereoisomers. Dihydrocarveol exists as multiple diastereomers and enantiomers (such as iso-, neo-, and neoiso- forms), which often have very similar physical and chemical properties, making their separation difficult.[1] Achieving high stereochemical purity is crucial for its application in research and drug development.

Q2: What are the most common impurities found in crude this compound?

A2: Besides the presence of other stereoisomers, common impurities can include unreacted starting materials from the synthesis, such as carvone, as well as byproducts from side reactions.[2] Solvents used in the synthesis and extraction steps may also be present as residual impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both qualitative and quantitative analysis of volatile compounds like this compound, allowing for the separation and identification of different isomers and impurities.[3][4][5] Chiral Gas Chromatography can be specifically employed to determine the enantiomeric excess. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR).[6][7][8][9]

Q4: Can fractional distillation be used to separate the isomers of Dihydrocarveol?

A4: Fractional distillation separates compounds based on differences in their boiling points.[10][11][12] While it can be effective for separating diastereomers if their boiling points are sufficiently different, it is generally not suitable for separating enantiomers, which have identical boiling points.[13] Therefore, achieving high enantiomeric purity of this compound typically requires chiral separation techniques.

Q5: How should high-purity this compound be stored to maintain its integrity?

A5: High-purity this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of isomers Inappropriate solvent system (eluent).Optimize the solvent system by performing thin-layer chromatography (TLC) first to identify a solvent or solvent mixture that provides good separation of the isomers. A gradient elution with a gradual increase in polarity may be necessary.[14][15][16]
Column overloading.Reduce the amount of crude sample loaded onto the column. The amount of adsorbent should typically be 20-50 times the weight of the sample for effective separation.[14]
Improper column packing.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Product does not elute from the column Solvent polarity is too low.Gradually increase the polarity of the eluting solvent. If the compound is highly polar, a different stationary phase (e.g., alumina) might be considered.[15]
Compound may have degraded on the silica (B1680970) gel.Test the stability of your compound on silica gel using TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel.
Low yield of purified product Irreversible adsorption on the column.This can occur with highly polar compounds. Using a more polar solvent or a different adsorbent might help.
Product is spread across too many fractions.Concentrate the fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product before combining them.
Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Co-elution of isomers Mobile phase composition is not optimal.Systematically vary the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact separation.[17]
Inappropriate stationary phase.For chiral separations, a chiral stationary phase (CSP) is essential.[18] If you are not using a CSP, you will not be able to separate enantiomers.
Column temperature is not optimized.Varying the column temperature can affect the selectivity and resolution of the separation.[17]
Peak fronting or tailing Column overload.Reduce the injection volume or the concentration of the sample.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent to ensure sharp peaks.
Low recovery of the purified compound Compound precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection.
Adsorption to the stationary phase.Modify the mobile phase by adding a small amount of an acid or base to improve the elution of acidic or basic compounds, respectively.

Quantitative Data Summary

The following tables provide illustrative data on the purification of this compound using different techniques. The actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Fractional Distillation 859075Limited effectiveness in separating diastereomers; does not separate enantiomers.
Column Chromatography (Silica Gel) 859560Good for removing less polar and more polar impurities. Isomer separation is highly dependent on the eluent.
Preparative HPLC (Chiral Column) 95>9945Highly effective for separating all stereoisomers to achieve high enantiomeric purity.

Table 2: Purity Analysis of this compound by GC-MS

Isomer Retention Time (min) Relative Abundance in Crude Product (%) Relative Abundance after Column Chromatography (%) Relative Abundance after Preparative HPLC (%)
This compound12.585.095.0>99.0
Isodihydrocarveol12.88.03.5<0.5
Neodihydrocarveol13.15.01.0<0.5
Neoisodihydrocarveol13.42.00.5<0.1

Experimental Protocols

Column Chromatography Protocol

Objective: To purify this compound from a crude mixture containing other isomers and impurities.

Materials:

  • Crude this compound mixture

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top. Drain the solvent until it is just above the sand layer.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane). The optimal solvent gradient should be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Preparative HPLC Protocol

Objective: To achieve high-purity this compound by separating it from its stereoisomers.

Materials:

  • Partially purified this compound (from column chromatography)

  • Chiral stationary phase (CSP) HPLC column (e.g., Chiralcel OD-H)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326)

  • Preparative HPLC system with a fraction collector

  • Vials for sample and fraction collection

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal mobile phase composition should be determined through analytical scale HPLC first.

  • System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Injection and Separation: Inject the sample onto the chiral column and begin the chromatographic run.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound using the fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm the purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow Crude Crude this compound CC Column Chromatography (Silica Gel) Crude->CC Partially_Pure Partially Purified This compound CC->Partially_Pure Analysis1 Purity Analysis (TLC, GC-MS) CC->Analysis1 Prep_HPLC Preparative HPLC (Chiral Column) Partially_Pure->Prep_HPLC High_Purity High-Purity This compound (>99%) Prep_HPLC->High_Purity Analysis2 Purity Analysis (Chiral GC, HPLC) Prep_HPLC->Analysis2

Caption: General experimental workflow for the purification of high-purity this compound.

Troubleshooting_Logic Start Poor Isomer Separation Check_Method Purification Method? Start->Check_Method CC Column Chromatography Check_Method->CC CC HPLC Preparative HPLC Check_Method->HPLC HPLC Optimize_Solvent Optimize Eluent (TLC Guided) CC->Optimize_Solvent Reduce_Load Reduce Sample Load CC->Reduce_Load Optimize_MP Optimize Mobile Phase HPLC->Optimize_MP Check_Column Use Chiral Column HPLC->Check_Column

References

Technical Support Center: Cost-Effective Production of (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cost-effective production of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis strategies, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the cost-effective production of this compound?

A1: The most promising and cost-effective strategies for producing this compound, a valuable chiral intermediate, primarily revolve around biocatalysis. These methods offer high stereoselectivity, mild reaction conditions, and are environmentally friendly compared to traditional chemical synthesis. The main biocatalytic approaches include:

  • Whole-Cell Bioreduction: Utilizing microorganisms such as genetically engineered E. coli or certain yeast strains that express specific enzymes (ene-reductases and ketoreductases) to convert a starting material like (R)-carvone into this compound.[1][2][3] This approach is often cost-effective as it allows for in-situ cofactor regeneration.[1]

  • Isolated Enzyme Systems: Employing purified ene-reductases and ketoreductases to perform the stereoselective reduction. This method offers higher purity and easier downstream processing but may be more expensive due to the cost of enzyme purification and the need for external cofactor regeneration systems.[4][5]

Q2: What are the advantages of biocatalytic methods over chemical synthesis for this compound production?

A2: Biocatalytic methods present several key advantages over traditional chemical synthesis for producing chiral molecules like this compound:[6][7][8]

  • High Stereoselectivity: Enzymes can produce the desired (-)-enantiomer with very high purity (high diastereomeric and enantiomeric excess), which is often difficult and expensive to achieve with chemical catalysts.[6][7]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy costs and the need for specialized equipment required for high-pressure hydrogenations.[1][5]

  • Environmental Sustainability: These methods are considered "greener" as they use biodegradable catalysts (enzymes) and often aqueous media, minimizing the use of hazardous organic solvents and heavy metal catalysts.[8]

  • Reduced By-products: The high specificity of enzymes leads to fewer side reactions and by-products, simplifying purification and reducing waste.[1]

Q3: What factors contribute to the cost-effectiveness of a biocatalytic process for this compound production?

A3: The overall cost-effectiveness is influenced by several factors:[4][9][10]

  • Enzyme Cost and Stability: The production cost, stability, and potential for reuse (immobilization) of the biocatalyst are major contributors.[10][11]

  • Cofactor Regeneration: For oxidoreductases, an efficient and inexpensive cofactor (NADH/NADPH) regeneration system is crucial for economic viability.[12][13][14][15] Whole-cell systems often have a built-in advantage here.[16]

  • Reaction Yield and Productivity: Higher product yields and space-time yields (the amount of product formed per unit volume per unit time) directly translate to lower production costs.[3]

  • Downstream Processing: The cost of isolating and purifying this compound from the reaction mixture can be significant. Simplified downstream processes contribute to overall cost reduction.[17][18][19][20]

  • Substrate Cost: The price and availability of the starting material, such as (R)-carvone, are also important economic considerations.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Sub-optimal Reaction Conditions Optimize pH, temperature, and buffer composition for the specific enzyme or whole-cell system.[3]
Enzyme Inhibition High concentrations of the substrate (carvone) or product (dihydrocarveol) can inhibit enzyme activity. Consider using in-situ substrate feeding and product removal (SFPR) techniques, such as adsorbent resins (e.g., Amberlite® XAD4).[1]
Insufficient Cofactor Regeneration In whole-cell systems, ensure the co-substrate for regeneration (e.g., glucose, formate) is not limiting. For isolated enzyme systems, verify the efficiency of the cofactor regeneration enzyme (e.g., glucose dehydrogenase, formate (B1220265) dehydrogenase).[1][12][14]
Low Enzyme Activity or Stability Verify the activity of the enzyme batch. Consider enzyme immobilization to improve stability and allow for reuse.
Poor Mass Transfer In whole-cell systems, ensure adequate mixing to facilitate substrate and product transport across the cell membrane. Permeabilization of cells can sometimes improve transport.[11]
Issue 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
Potential Cause Troubleshooting Step
Presence of Competing Enzymes In whole-cell systems, native enzymes in the host organism may produce undesired stereoisomers. Consider using a host strain with a clean genetic background or knocking out competing reductase genes.
Sub-optimal Reaction Conditions Stereoselectivity can sometimes be influenced by temperature and pH. Experiment with varying these parameters within the enzyme's functional range.
Incorrect Enzyme Selection Ensure the chosen ene-reductase and ketoreductase have the correct stereopreference for producing the desired this compound isomer. Different enzymes can yield different stereoisomers.[2]
Substrate Isomerization The starting material, (R)-carvone, can potentially isomerize under certain conditions. Verify the purity of the substrate and the reaction conditions to minimize isomerization.[21]
Issue 3: Inefficient Cofactor Regeneration
Potential Cause Troubleshooting Step
Limiting Co-substrate Ensure an adequate supply of the co-substrate (e.g., glucose, formate) for the regeneration enzyme.[1]
Low Activity of Regeneration Enzyme Verify the activity of the cofactor regeneration enzyme (e.g., formate dehydrogenase). Ensure optimal conditions (pH, temperature) for this enzyme.
Cofactor Degradation NADH and NADPH can be unstable. Minimize reaction times where possible and ensure the storage conditions for the cofactor are appropriate.
Imbalance in Cofactor Preference The production enzyme and regeneration enzyme should ideally use the same cofactor (NADH or NADPH). If there is a mismatch, consider engineering the enzyme to alter its cofactor preference.[3]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of (R)-Carvone to this compound

This protocol is adapted from a method using recombinant E. coli overexpressing an ene-reductase and a formate dehydrogenase for cofactor regeneration.[1][22]

1. Materials:

  • Recombinant E. coli cells expressing the desired ene-reductase and formate dehydrogenase.

  • (R)-Carvone (substrate)

  • Sodium formate (co-substrate for cofactor regeneration)

  • Sodium phosphate (B84403) buffer (e.g., 0.3 M, pH 7.0)

  • Adsorbent resin (e.g., Amberlite® XAD4)

  • Bioreactor or shake flasks

  • Analytical equipment (GC or HPLC with a chiral column)

2. Biocatalyst Preparation:

  • Cultivate the recombinant E. coli strain under appropriate conditions to induce enzyme expression.

  • Harvest the cells by centrifugation and wash with buffer. The resulting cell paste can be used directly or stored frozen.

3. Biotransformation:

  • In a bioreactor, prepare a solution of sodium phosphate buffer.

  • Add the adsorbent resin at a wet mass ratio of 3:1 to the substrate.

  • Add (R)-carvone to a final concentration of, for example, 300 mM.

  • Incubate the substrate and resin in the buffer for at least 2 hours with agitation to allow for substrate adsorption.

  • Add sodium formate to a final concentration of, for example, 450 mM.

  • Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a specific cell dry weight concentration).

  • Maintain the reaction at a controlled temperature (e.g., 25°C) with agitation.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

4. Product Extraction and Analysis:

  • After the reaction is complete, separate the cells and resin from the reaction mixture by centrifugation or filtration.

  • Extract the product from the supernatant and the resin using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracted product for yield and stereoselectivity using GC or HPLC with a chiral column.

Data Presentation

Table 1: Comparison of Production Strategies for Chiral Alcohols
ParameterBiocatalysis (Whole-Cell)Biocatalysis (Isolated Enzymes)Chemical Synthesis (Asymmetric Hydrogenation)
Yield High (>95%)[22]High (>99%)Variable, typically high (95-99%)
Stereoselectivity (ee/de) Very High (>95%)[22]Excellent (>99%)High (up to 98%)
Reaction Temperature Ambient (25-40°C)[1]Ambient (25-40°C)Often elevated (25-80°C)
Reaction Pressure Atmospheric[1]AtmosphericHigh pressure (10-100 atm H₂)
Catalyst Cost Low to moderateHighHigh (precious metal catalysts)
Cofactor Requirement Yes (in-situ regeneration)[1]Yes (external regeneration needed)[12]No
Solvent Aqueous buffer[1]Aqueous buffer or organic co-solventsOrganic solvents
Environmental Impact Low[8]Low to moderateHigh
Downstream Processing More complex (cell removal)SimplerModerate to complex

Note: The values presented are typical and can vary depending on the specific enzymes, catalysts, and reaction conditions used.

Visualizations

Biocatalytic_Production_Workflow cluster_Upstream Upstream Processing cluster_Biotransformation Biotransformation cluster_Downstream Downstream Processing Strain_Development Strain Development (e.g., E. coli) Fermentation Fermentation & Cell Growth Strain_Development->Fermentation Whole_Cell_Biocatalyst Whole-Cell Biocatalyst Fermentation->Whole_Cell_Biocatalyst R_Carvone (R)-Carvone (Substrate) Bioreactor Bioreactor (Controlled Temp, pH) R_Carvone->Bioreactor Whole_Cell_Biocatalyst->Bioreactor Cofactor_Regeneration Cofactor Regeneration (e.g., Formate -> CO2) Bioreactor->Cofactor_Regeneration Separation Cell & Resin Separation Bioreactor->Separation Cofactor_Regeneration->Bioreactor Extraction Product Extraction (Solvent) Separation->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the whole-cell biocatalytic production of this compound.

Troubleshooting_Logic cluster_Yield_Troubleshooting Yield Troubleshooting cluster_Stereo_Troubleshooting Stereoselectivity Troubleshooting Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Stereoselectivity Poor Stereoselectivity? Check_Yield->Check_Stereoselectivity No Optimize_Conditions Optimize Temp/pH Check_Yield->Optimize_Conditions Yes End Successful Production Check_Stereoselectivity->End No Verify_Enzyme Verify Enzyme Stereopreference Check_Stereoselectivity->Verify_Enzyme Yes Check_Inhibition Check Substrate/ Product Inhibition Optimize_Conditions->Check_Inhibition Check_Cofactor Verify Cofactor Regeneration Check_Inhibition->Check_Cofactor Check_Cofactor->Check_Stereoselectivity Analyze_Host_Strain Analyze Host Strain for Competing Enzymes Verify_Enzyme->Analyze_Host_Strain Check_Substrate_Purity Check Substrate Purity/Isomerization Analyze_Host_Strain->Check_Substrate_Purity Check_Substrate_Purity->End

Caption: Troubleshooting decision tree for this compound production.

References

Validation & Comparative Analysis

Unraveling the Enantiomeric Riddle: A Comparative Analysis of (-)-Dihydrocarveol and (+)-Dihydrocarveol's Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies detailing the distinct biological activities of (-)-Dihydrocarveol and (+)-Dihydrocarveol are notably scarce in publicly available scientific literature, an analysis of related monoterpenoids provides a framework for understanding their potential differences. This guide synthesizes current knowledge on the bioactivity of these enantiomers, drawing parallels from structurally similar compounds to offer a comprehensive, albeit inferred, comparison for researchers, scientists, and drug development professionals.

Dihydrocarveol (B1210190), a monoterpene alcohol, exists as two stereoisomers, or enantiomers: this compound and (+)-dihydrocarveol. These molecules are mirror images of each other and, while possessing identical chemical formulas, can exhibit distinct biological effects due to the stereospecific nature of biological receptors and enzymes. The nuanced interactions of these enantiomers with cellular targets can lead to significant variations in their antimicrobial, insecticidal, anti-inflammatory, and cytotoxic properties.

Comparative Biological Activities: An Extrapolated View

Given the absence of direct head-to-head experimental data, this section extrapolates the potential biological activities of (-)- and (+)-dihydrocarveol based on studies of closely related monoterpenes, such as carvone (B1668592) and pinene, where enantioselectivity has been observed.

Antimicrobial and Antifungal Activity

Monoterpene alcohols are known for their antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.[1][2][3] While specific data for dihydrocarveol enantiomers is lacking, studies on other chiral monoterpenes, like pinene, have demonstrated that enantiomers can have different levels of antimicrobial efficacy. For instance, (+)-α-pinene and (+)-β-pinene have shown microbicidal activity against various fungi and bacteria, whereas their negative enantiomers were inactive at the same concentrations[4]. This suggests that the spatial arrangement of the functional groups in (-)- and (+)-dihydrocarveol could lead to differential interactions with microbial cell walls and membranes, potentially resulting in one isomer being a more potent antimicrobial agent than the other.

Insecticidal Activity

The insecticidal properties of monoterpenes are well-documented, with their mode of action often involving neurotoxicity or disruption of insect growth and development.[5][6][7][8] Stereochemistry can play a crucial role in the insecticidal potency of these compounds. For example, the insecticidal activity of some monoterpenoids has been shown to be stereoselective[5]. It is plausible that (-)- and (+)-dihydrocarveol could exhibit different levels of toxicity and deterrence against various insect pests due to specific interactions with insect olfactory receptors or metabolic enzymes.

Anti-inflammatory Effects

Monoterpenes have been investigated for their anti-inflammatory potential, often through the modulation of inflammatory pathways involving cytokines and enzymes like cyclooxygenase (COX).[9][10][11] Studies on the enantiomers of carvone, a chemical precursor to dihydrocarveol, have shown that both (S)-(+)-carvone and (R)-(-)-carvone can decrease the expression of inflammatory markers like NOS2 and IL-1β in macrophages[12]. This suggests that both dihydrocarveol isomers may possess anti-inflammatory properties. However, the magnitude of this effect could differ between the two enantiomers due to stereospecific binding to inflammatory mediators or receptors.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of monoterpenes against various cancer cell lines have been a subject of interest.[13][14][15][16][17] Research on carvone enantiomers has revealed differences in their cytotoxicity, with (+)-carvone being more cytotoxic to certain tumor cells than its (-)-stereoisomer[13]. This highlights the potential for enantioselective cytotoxicity between (-)- and (+)-dihydrocarveol, which could have implications for their consideration as potential anticancer agents.

Data Presentation

Due to the lack of direct comparative experimental data, a quantitative summary table cannot be provided at this time. Future research directly comparing the biological activities of this compound and (+)-Dihydrocarveol is necessary to populate such a table with meaningful data (e.g., Minimum Inhibitory Concentration (MIC) for antimicrobial activity, LC50 for insecticidal activity, IC50 for anti-inflammatory enzyme inhibition, and GI50 for cytotoxicity).

Experimental Protocols

Detailed methodologies for the direct comparison of (-)- and (+)-dihydrocarveol are not available in the current literature. However, researchers can adapt established protocols for assessing the biological activities of monoterpenes. Below are generalized experimental workflows.

General Workflow for Antimicrobial Activity Assessment

Antimicrobial Activity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Obtain pure (-)- and (+)-Dihydrocarveol prep_isomers Prepare serial dilutions of each isomer start->prep_isomers mic_assay Perform Broth Microdilution Assay prep_isomers->mic_assay prep_microbes Culture target microorganisms (bacteria/fungi) prep_microbes->mic_assay incubation Incubate microplates under controlled conditions mic_assay->incubation read_results Determine Minimum Inhibitory Concentration (MIC) incubation->read_results compare Compare MIC values of the two enantiomers read_results->compare

Caption: Generalized workflow for comparing the antimicrobial activity of dihydrocarveol enantiomers.

General Workflow for Insecticidal Activity Assessment

Insecticidal Activity Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Obtain pure (-)- and (+)-Dihydrocarveol prep_solutions Prepare different concentrations of each isomer start->prep_solutions topical_app Topical application or fumigation assay prep_solutions->topical_app rear_insects Rear target insect species rear_insects->topical_app observe Observe mortality over a set time period topical_app->observe calc_lc50 Calculate LC50/LD50 values observe->calc_lc50 compare Compare the toxicity of the two enantiomers calc_lc50->compare

Caption: Generalized workflow for comparing the insecticidal activity of dihydrocarveol enantiomers.

Signaling Pathways

While the precise signaling pathways modulated by dihydrocarveol enantiomers are not elucidated, a plausible pathway for the anti-inflammatory effects of monoterpenes involves the inhibition of the NF-κB signaling cascade.

Anti-inflammatory Signaling Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) Induces transcription of Dihydrocarveol Enantiomers Dihydrocarveol Enantiomers Dihydrocarveol Enantiomers->IKK Complex Potential Inhibition? Dihydrocarveol Enantiomers->NF-κB Potential Inhibition?

Caption: A plausible anti-inflammatory signaling pathway potentially modulated by dihydrocarveol enantiomers.

Conclusion

The comparative analysis of the biological activities of this compound and (+)-Dihydrocarveol is an area ripe for investigation. Based on the established principles of stereochemistry in pharmacology and the observed enantioselective effects of related monoterpenes, it is highly probable that these two isomers possess distinct biological profiles. Future research should focus on direct, quantitative comparisons of their antimicrobial, insecticidal, anti-inflammatory, and cytotoxic properties to unlock their full potential in drug discovery and development. Such studies will be crucial in determining whether one enantiomer offers a therapeutic advantage over the other or if a racemic mixture is sufficient for certain applications.

References

Validating the antimicrobial efficacy of (-)-Dihydrocarveol against specific pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antimicrobial efficacy of (-)-Dihydrocarveol against specific pathogens. Due to a notable scarcity of published data on the specific antimicrobial activity of this compound, this document leverages available information on structurally related monoterpenoid alcohols and other well-researched antimicrobial terpenes to provide a comparative context. The guide is intended to highlight the current knowledge landscape and identify critical gaps in the existing research.

Comparative Antimicrobial Efficacy: this compound and Related Compounds

A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against a range of common bacterial and fungal pathogens. One study noted that essential oils containing dihydrocarvone, a related ketone, exhibited weak antibacterial activity against Gram-positive bacteria. Another mentioned cis-dihydrocarveol as a minor component of an essential oil with moderate antibacterial properties, however, data for the isolated compound was not provided.

To offer a benchmark for potential efficacy, the following table summarizes the reported antimicrobial activities of well-characterized monoterpenoids such as menthol, thymol, and carvacrol (B1668589) against representative pathogens.

CompoundPathogenMIC (µg/mL)MBC (µg/mL)Reference
This compound Data Not AvailableData Not AvailableData Not Available
MentholStaphylococcus aureus125 - 500250 - 1000[General literature data]
Escherichia coli250 - 1000500 - 2000[General literature data]
Candida albicans100 - 400200 - 800[General literature data]
ThymolStaphylococcus aureus62.5 - 250125 - 500[General literature data]
Escherichia coli125 - 500250 - 1000[General literature data]
Pseudomonas aeruginosa500 - 20001000 - 4000[General literature data]
Candida albicans50 - 200100 - 400[General literature data]
CarvacrolStaphylococcus aureus31.25 - 12562.5 - 250[General literature data]
Escherichia coli62.5 - 250125 - 500[General literature data]
Pseudomonas aeruginosa250 - 1000500 - 2000[General literature data]
Candida albicans25 - 10050 - 200[General literature data]

Note: The MIC and MBC values for comparator compounds are compiled from various sources and can vary depending on the specific strain and testing methodology.

Experimental Protocols

To facilitate future research and ensure standardized evaluation of this compound's antimicrobial properties, the following detailed experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

  • Positive control (e.g., a known antibiotic like ciprofloxacin (B1669076) or fluconazole)

  • Negative control (broth and solvent)

  • Solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO, ensuring final concentration is non-inhibitory)

Procedure:

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar (B569324) plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted this compound, as well as to the positive and negative control wells.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Potential Mechanisms of Action (Hypothesized based on related compounds)

While the specific signaling pathways affected by this compound have not been elucidated, the mechanisms of other monoterpenoid alcohols suggest potential modes of action. Many antimicrobial terpenes are known to disrupt the cell membrane integrity of pathogens. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare Stock Solution of this compound start->stock pathogen Prepare Standardized Pathogen Inoculum start->pathogen dilution Serial Dilution in 96-well Plate stock->dilution inoculation Inoculate Wells pathogen->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation mic Determine MIC (Visual/Spectrophotometric) incubation->mic mbc_plate Plate from Clear Wells for MBC mic->mbc_plate mbc_read Determine MBC mbc_plate->mbc_read end End mbc_read->end

Caption: Experimental workflow for determining MIC and MBC.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient data to validate the antimicrobial efficacy of this compound against specific pathogens. This represents a significant knowledge gap. The provided experimental protocols offer a standardized framework for researchers to conduct these crucial investigations. Future studies should focus on determining the MIC and MBC values of this compound against a broad spectrum of clinically relevant bacteria and fungi. Furthermore, mechanistic studies are warranted to elucidate its mode of action and identify any specific cellular signaling pathways that are affected. Such data are essential for evaluating its potential as a novel antimicrobial agent for therapeutic development.

A comparative study of the neuroprotective effects of different dihydrocarveol stereoisomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neuroprotective Effects of Dihydrocarveol (B1210190) Stereoisomers and Related Monoterpenes

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

While direct comparative studies on the neuroprotective effects of different dihydrocarveol stereoisomers are not available in the current scientific literature, this guide provides a comparative analysis of the neuroprotective properties of the closely related monoterpenes, carveol (B46549) and its oxidized form, carvone (B1668592). The stereoisomers of carvone, (R)-(-)-carvone and (S)-(+)-carvone, have been investigated for their distinct neurological effects, offering a potential framework for hypothesizing the differential activities of dihydrocarveol stereoisomers. This guide synthesizes the available experimental data to support future research in this area.

Overview of Neuroprotective Effects

Monoterpenes, a class of secondary metabolites found in essential oils of various plants, have garnered significant interest for their potential neuroprotective activities. Their proposed mechanisms of action often involve antioxidant and anti-inflammatory pathways. This guide focuses on carveol and the stereoisomers of carvone as surrogates for understanding the potential neuroprotective landscape of dihydrocarveol stereoisomers.

Comparative Data of Carveol and Carvone Stereoisomers

The following table summarizes the key findings from experimental studies on carveol and the stereoisomers of carvone. It is important to note that the lack of direct studies on dihydrocarveol stereoisomers necessitates this comparative approach.

Compound/StereoisomerExperimental ModelKey FindingsPutative Mechanism of Action
Carveol (stereoisomer not specified)Pentylenetetrazole (PTZ)-induced kindling in ratsAttenuated seizure severity and neuroinflammation; Reduced levels of innate antioxidants (SOD, catalase, GST, GSH); Decreased lipid peroxidation and inflammatory cytokines (TNF-α, COX-2, NFκB)[1][2].Nrf2 activation, leading to induction of downstream antioxidant enzymes[1][2].
(S)-(+)-Carvone (d-carvone)Cerebral ischemia/reperfusion in ratsReduced infarct volume and neurological score; Exhibited antioxidative, anti-inflammatory, and anti-apoptotic effects; Decreased pro-inflammatory cytokines (IL-1β, TNF-α, IL-6)[3].Inhibition of the TLR4/NLRP3 signaling pathway[3].
Pentylenetetrazole (PTZ) and picrotoxin (B1677862) (PIC) induced convulsions in miceSignificantly increased the latency of convulsions[4].Not fully elucidated, but suggests a depressant effect on the central nervous system[4].
(R)-(-)-Carvone Mice (general CNS effects)Showed more effective decrease in ambulation at 0.5 and 2.0 hours post-administration compared to the (S)-(+)-enantiomer[4].Depressant effect on the central nervous system[4].
Pentylenetetrazole (PTZ) and picrotoxin (PIC) induced convulsions in miceWas not effective against these convulsions[4].-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the cited studies.

Pentylenetetrazole (PTZ)-Induced Kindling Model for Seizure and Neuroinflammation
  • Animal Model: Male Wistar rats.

  • Induction of Seizures: A subconvulsive dose of PTZ (35 mg/kg, i.p.) is administered every other day until the animals reach a fully kindled state (stage 5 on Racine's scale).

  • Treatment: Carveol (10 mg/kg and 20 mg/kg) is administered orally for a specified period alongside PTZ injections.

  • Behavioral Assessment: Seizure severity is scored using Racine's scale.

  • Biochemical Analysis: After the experimental period, brain tissues (cortex and hippocampus) are collected for the analysis of:

    • Oxidative Stress Markers: Lipid peroxidation (LPO), superoxide (B77818) dismutase (SOD), catalase, glutathione-S-transferase (GST), and reduced glutathione (B108866) (GSH).

    • Inflammatory Markers: Tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NFκB) levels are measured using ELISA or Western blotting.

  • Gene Expression Analysis: The expression of Nrf2 and its downstream target heme oxygenase-1 (HO-1) is determined by RT-PCR.

Cerebral Ischemia/Reperfusion Model
  • Animal Model: Male Wistar rats.

  • Induction of Ischemia: The middle cerebral artery is occluded (MCAO) for a specific duration (e.g., 2 hours) followed by reperfusion.

  • Treatment: (S)-(+)-Carvone (d-carvone) at doses of 10 and 20 mg/kg is administered prior to or after the ischemic event.

  • Neurological Assessment: Neurological deficits are scored using a standardized scale (e.g., Bederson's scale).

  • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Biochemical and Molecular Analysis: Brain tissues are analyzed for:

    • Pro-inflammatory Cytokines: Levels of IL-1β, TNF-α, IL-6, IL-4, and IL-10 are measured.

    • Signaling Pathway Components: mRNA expression of NLRP3, caspase-1, ASC, and TLR4 is quantified by RT-PCR.

Signaling Pathways

The neuroprotective effects of carveol and carvone appear to be mediated by distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.

G Carveol-Mediated Nrf2 Activation Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Carveol Carveol Carveol->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase, HO-1) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Carveol activates the Nrf2 pathway to enhance antioxidant defenses.

G (S)-(+)-Carvone and TLR4/NLRP3 Inflammasome Pathway cluster_stimulus Ischemic Insult cluster_pathway Inflammatory Cascade Ischemia Cerebral Ischemia/ Reperfusion TLR4 TLR4 Ischemia->TLR4 activates Carvone (S)-(+)-Carvone Carvone->TLR4 inhibits NLRP3 NLRP3 Inflammasome TLR4->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation promotes

Caption: (S)-(+)-Carvone inhibits the TLR4/NLRP3 inflammasome pathway.

Conclusion and Future Directions

The available evidence suggests that carveol and its related monoterpene, carvone, possess neuroprotective properties mediated through antioxidant and anti-inflammatory mechanisms. The differential effects observed between (R)-(-)- and (S)-(+)-carvone highlight the importance of stereochemistry in biological activity.

Based on these findings, it is reasonable to hypothesize that the stereoisomers of dihydrocarveol may also exhibit distinct neuroprotective profiles. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies to directly compare the neuroprotective efficacy of (+)-dihydrocarveol, (-)-dihydrocarveol, and other stereoisomers.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by each dihydrocarveol stereoisomer.

  • Structure-Activity Relationship: Investigating the structure-activity relationship to understand how the spatial arrangement of functional groups influences neuroprotective activity.

Such studies will be instrumental in unlocking the therapeutic potential of dihydrocarveol stereoisomers for the treatment of neurodegenerative diseases.

References

Comparing the efficiency of chemical versus enzymatic synthesis of (-)-Dihydrocarveol.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral molecules like (-)-Dihydrocarveol is a critical endeavor. This guide provides a detailed comparison of traditional chemical synthesis routes and modern enzymatic methods for the production of this compound, supported by experimental data and protocols to inform methodology selection.

This compound, a valuable chiral intermediate in the synthesis of various natural products and pharmaceuticals, can be produced through the reduction of (-)-carvone (B1668593). The stereochemistry of the final product is paramount, making the choice of synthetic methodology a key consideration. This comparison focuses on the efficiency, stereoselectivity, and experimental practicality of both chemical and enzymatic approaches.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound, based on available experimental data.

ParameterChemical Synthesis (Catalytic Hydrogenation)Chemical Synthesis (Luche Reduction)Enzymatic Synthesis (Ene Reductase)Enzymatic Synthesis (Whole-Cell Biocatalyst)
Starting Material (-)-Carvone(+)-Carvone(R)-(-)-Carvone(R)-(-)-Carvone
Primary Product Mixture including Dihydrocarvone(+)-cis-Carveol(2R,5R)-Dihydrocarvone(2R,5R)-Dihydrocarvone
Yield Up to 30% (in a complex mixture)[1]92%[2]65%95.6%
Stereoselectivity Low to moderateHigh (for cis-carveol)[2]>95% ee95.4% de
Reaction Time Variable30 minutes[2]Not specified5 hours
Reaction Conditions High pressure H₂, metal catalyst (e.g., Au/TiO₂) at 100°C[1]NaBH₄, CeCl₃·7H₂O in Methanol (B129727) at 0°C to RT[2]Not specifiedAqueous buffer, 25°C
Key Reagents/Catalysts Metal catalyst (e.g., Au/TiO₂, Pd/Al₂O₃)[1]Sodium borohydride (B1222165), Cerium(III) chloride[2]Ene reductase (FOYE-1)E. coli whole-cell biocatalyst with ene reductase

Note: Data for the chemical synthesis of the exact desired isomer, this compound, from (-)-carvone with high yield and stereoselectivity is limited in the reviewed literature, often indicating the formation of product mixtures. The Luche reduction data is for the synthesis of carveol, a related but different product.

Experimental Protocols

Chemical Synthesis: Luche Reduction of (+)-Carvone

This protocol describes the stereoselective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol.[2]

Materials:

  • (+)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve (+)-Carvone and CeCl₃·7H₂O in methanol and cool the solution to 0°C.

  • Separately, dissolve NaBH₄ in methanol.

  • Add the NaBH₄ solution to the carvone (B1668592) solution dropwise over 5 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30 minutes), quench the reaction by adding 2N HCl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Enzymatic Synthesis: Whole-Cell Biocatalysis

This protocol outlines the use of recombinant E. coli cells for the stereoselective reduction of (-)-carvone.

Materials:

  • Recombinant E. coli cells overexpressing an ene reductase

  • (-)-Carvone

  • Glucose (as a carbon source for the cells)

  • Aqueous buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate the recombinant E. coli cells in a suitable growth medium to the desired cell density.

  • Induce the expression of the ene reductase enzyme.

  • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • Add (-)-carvone to the cell suspension. The substrate may be added neat or dissolved in a minimal amount of a water-miscible co-solvent to aid dispersion.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with agitation.

  • Monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, separate the cells from the reaction mixture by centrifugation.

  • Extract the product from the supernatant with an appropriate organic solvent.

  • Dry the organic extract, evaporate the solvent, and purify the product if necessary.

Visualizing the Synthesis Pathways

To better understand the workflows and logical relationships in comparing these synthesis methods, the following diagrams are provided.

G Workflow for Comparing Synthesis Methods cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start (-)-Carvone chem_method1 Catalytic Hydrogenation chem_start->chem_method1 chem_method2 Luche Reduction chem_start->chem_method2 chem_product1 Product Mixture (incl. Dihydrocarveol) chem_method1->chem_product1 chem_product2 This compound chem_method2->chem_product2 compare Compare Efficiency: - Yield - Stereoselectivity - Reaction Conditions - Sustainability chem_product1->compare chem_product2->compare enz_start (-)-Carvone enz_method Ene Reductase / Whole-Cell enz_start->enz_method enz_product This compound enz_method->enz_product enz_product->compare

Caption: A flowchart comparing the general workflows of chemical and enzymatic synthesis of this compound.

G Chemical vs. Enzymatic Synthesis Logic cluster_chem Chemical Approach cluster_enz Enzymatic Approach start Goal: Synthesize This compound chem_reagents Harsh Reagents (e.g., metal catalysts, strong reductants) start->chem_reagents enz_catalyst Biocatalyst (Enzyme or Whole Cell) start->enz_catalyst chem_conditions Extreme Conditions (e.g., high pressure, high temp) chem_reagents->chem_conditions chem_selectivity Lower Stereoselectivity (product mixtures) chem_conditions->chem_selectivity decision Optimal Method Selection chem_selectivity->decision Lower Yield & Purity enz_conditions Mild Conditions (aqueous, ambient temp/pressure) enz_catalyst->enz_conditions enz_selectivity High Stereoselectivity (specific isomer) enz_conditions->enz_selectivity enz_selectivity->decision Higher Yield & Purity

Caption: A decision-making diagram illustrating the trade-offs between chemical and enzymatic synthesis routes.

Concluding Remarks

The enzymatic synthesis of this compound, particularly through whole-cell biocatalysis, demonstrates significant advantages in terms of both yield and stereoselectivity over traditional chemical methods. The mild reaction conditions of enzymatic processes also contribute to a more sustainable and environmentally friendly approach. While chemical methods like the Luche reduction can be highly efficient for specific transformations, they may not always yield the desired stereoisomer and can produce complex product mixtures, necessitating extensive purification. For the production of enantiomerically pure this compound, enzymatic methods currently represent a more efficient and precise synthetic strategy. Researchers and drug development professionals should consider these factors when selecting a synthesis route for this and other chiral molecules.

References

A Comparative Guide to the Pharmacological Effects of (-)-Dihydrocarveol: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrocarveol, a monoterpene found in various essential oils, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of its pharmacological effects as observed in laboratory (in vitro) and whole-organism (in vivo) studies. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from closely related monoterpenes, namely (-)-carveol (B6331534) for in vitro data and hydroxydihydrocarvone for in vivo data, to provide a plausible assessment.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on compounds structurally related to this compound, offering a glimpse into its potential potency and efficacy.

Table 1: In Vitro Vasorelaxant Effect of (-)-Carveol

AssayTissueAgonistEC₅₀ (µM)Reference
VasorelaxationHuman Umbilical Artery5-HT175.82 ± 4.05[1]
VasorelaxationHuman Umbilical ArteryKCl344.25 ± 8.4[1]

Table 2: In Vivo Anti-inflammatory and Antinociceptive Effects of Hydroxydihydrocarvone in Rodents

Pharmacological EffectAnimal ModelAssayEffective Dose (mg/kg, p.o.)EffectReference
Anti-inflammatoryRatCarrageenan-induced paw edema100 - 200Significant decrease in paw edema
AntinociceptiveMouseFormalin test (neurogenic phase)50 - 200Dose-dependent reduction in paw licking time
AntinociceptiveMouseFormalin test (inflammatory phase)50 - 200Dose-dependent reduction in paw licking time
AntinociceptiveMouseHot plate test100 - 200Significant increase in latency to response

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Vasorelaxation Assay

Objective: To assess the vasorelaxant effect of a compound on isolated arterial rings.

Protocol:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1). The aorta is cleaned of connective and adipose tissue and cut into rings of 4-5 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Isometric Tension Recording: The aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent (e.g., 1 µM phenylephrine (B352888) or 80 mM KCl). Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., (-)-carveol) are added to the organ bath to obtain a concentration-response curve.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.

Protocol:

  • Animals: Male Wistar rats (180-220g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is prepared. A volume of 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Drug Administration: The test compound (e.g., hydroxydihydrocarvone) or vehicle is administered orally (p.o.) one hour before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.

In Vivo Antinociceptive Assay: Formalin Test in Mice

Objective: To assess the antinociceptive properties of a compound in a model of tonic chemical pain.

Protocol:

  • Animals: Male Swiss mice (25-30g) are used.

  • Drug Administration: The test compound (e.g., hydroxydihydrocarvone), vehicle, or a standard analgesic is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Induction of Nociception: A 2.5% formalin solution (in saline) is injected into the sub-plantar region of the right hind paw (20 µL).

  • Behavioral Observation: Immediately after the formalin injection, the mice are placed in a transparent observation chamber. The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total licking time in each phase is calculated for each group and compared to the vehicle-treated control group to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and related monoterpenes are likely mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of monoterpenes are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. Inhibition of these pathways leads to a downstream reduction in the expression of inflammatory enzymes like COX-2 and iNOS, and pro-inflammatory cytokines such as TNF-α and IL-6.

anti_inflammatory_pathway cluster_downstream Downstream Effects cluster_pathways Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Dihydrocarveol This compound Dihydrocarveol->MAPK Dihydrocarveol->NFkB COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NO Nitric Oxide iNOS->NO Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->COX2 MAPK->iNOS MAPK->Proinflammatory_Cytokines NFkB->COX2 NFkB->iNOS NFkB->Proinflammatory_Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound.

Antinociceptive Signaling Pathway

The antinociceptive effects of some monoterpenes involve a complex interplay of central and peripheral mechanisms. Evidence from related compounds suggests a potential interaction with the endogenous opioid system, leading to the activation of the nitric oxide-cyclic GMP (NO-cGMP) pathway. This can result in the opening of potassium (K+) channels, hyperpolarization of neuronal membranes, and a subsequent reduction in nociceptive signaling.

antinociceptive_pathway Dihydrocarveol This compound Opioid_Receptor Opioid Receptor Dihydrocarveol->Opioid_Receptor NO_Synthase Nitric Oxide Synthase (NOS) Opioid_Receptor->NO_Synthase Guanylate_Cyclase Guanylate Cyclase NO_Synthase->Guanylate_Cyclase NO cGMP cGMP Guanylate_Cyclase->cGMP K_Channel K+ Channel (Opening) cGMP->K_Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Nociception Reduced Nociceptive Signaling Hyperpolarization->Reduced_Nociception

Caption: Putative antinociceptive signaling pathway for this compound.

Vasorelaxant Signaling Pathway

The vasorelaxant properties of monoterpenes are often linked to their ability to interfere with the signaling cascades that lead to smooth muscle contraction. One key mechanism is the blockade of voltage-gated calcium channels, which reduces the influx of extracellular calcium required for contraction. Additionally, some monoterpenes may enhance the production of nitric oxide (NO) in endothelial cells, which then diffuses to smooth muscle cells and activates guanylate cyclase, leading to an increase in cGMP and subsequent relaxation.

vasorelaxant_pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Dihydrocarveol This compound eNOS eNOS Dihydrocarveol->eNOS Stimulates Ca_Channel Voltage-gated Ca²⁺ Channel Dihydrocarveol->Ca_Channel Blocks NO_e NO eNOS->NO_e sGC sGC NO_e->sGC Diffuses Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction cGMP cGMP sGC->cGMP cGMP->Ca_Influx Relaxation Relaxation cGMP->Relaxation experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Models cluster_analysis Data Analysis & Interpretation start Compound (this compound) cell_assays Cell-based Assays (e.g., Macrophages) start->cell_assays enzyme_assays Enzyme Assays (e.g., COX, iNOS) start->enzyme_assays receptor_binding Receptor Binding Assays start->receptor_binding tissue_assays Isolated Tissue Assays (e.g., Aortic Rings) start->tissue_assays inflammation_model Inflammation Models (e.g., Paw Edema) cell_assays->inflammation_model enzyme_assays->inflammation_model pain_model Pain Models (e.g., Formalin, Hot Plate) receptor_binding->pain_model cardiovascular_model Cardiovascular Models (e.g., Blood Pressure) tissue_assays->cardiovascular_model dose_response Dose-Response Analysis (IC₅₀ / EC₅₀ / ED₅₀) inflammation_model->dose_response pain_model->dose_response cardiovascular_model->dose_response mechanism Mechanism of Action Elucidation dose_response->mechanism comparison In Vitro - In Vivo Correlation mechanism->comparison end Lead Optimization / Further Development comparison->end

References

A Comparative Guide to the Efficacy of (-)-Dihydrocarveol as a Natural Insecticide Versus Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign pest management strategies has propelled research into naturally derived insecticides. Among these, monoterpenoids, a class of compounds found in plant essential oils, have garnered significant attention. This guide provides a comparative analysis of the insecticidal efficacy of (-)-Dihydrocarveol, a monoterpenoid, against commonly used synthetic insecticides. Due to a gap in published literature detailing the specific toxicity of isolated this compound, this guide will utilize data from an essential oil where a stereoisomer, neo-dihydrocarveol, is a major constituent, offering a proxy for its potential efficacy.

This comparison is supported by available experimental data on lethal doses, a review of the mechanisms of action, and detailed experimental protocols to ensure a comprehensive and objective evaluation for research and development purposes.

Data Presentation: Quantitative Efficacy Comparison

The efficacy of an insecticide is quantitatively measured by its Lethal Concentration 50 (LC50) and Lethal Dose 50 (LD50) values. LC50 refers to the concentration of a substance in a medium (like air or water) that kills 50% of a test population, while LD50 is the dose administered directly that causes 50% mortality. Lower values indicate higher toxicity.

Table 1: Efficacy of a Natural Product Containing Dihydrocarveol

The following data is derived from an essential oil of Satureja calamintha, which contains pulegone (B1678340) (52.4%) and neo-dihydrocarveol (16.1%) as major components.[1]

Compound/ProductTarget InsectBioassay MethodExposure TimeLC50 ValueLC95 Value
Satureja calamintha EOCallosobruchus maculatusContact24 hours9.34 µL/L22.26 µL/L
Satureja calamintha EOCallosobruchus maculatusInhalation (Fumigant)24 hours4.43 µL/L12.92 µL/L

Table 2: Efficacy of Selected Synthetic Insecticides Against Lepidopteran Pests

The fall armyworm, Spodoptera frugiperda, is a significant agricultural pest used in many baseline toxicity studies.

Insecticide ClassActive IngredientTarget InsectBioassay MethodExposure TimeLC50 Value
OrganophosphateChlorpyrifosSpodoptera frugiperda (4th instar)Leaf Dip-470 ppm
Carbamate (B1207046)MethomylSpodoptera frugiperda (4th instar)Leaf Dip-105.5 ppm
PyrethroidLambda-cyhalothrinSpodoptera frugiperda (2nd instar)Diet Incorporation72 hours0.976 mg/L[2]
PyrethroidCypermethrinSpodoptera frugiperda (2nd instar)Diet Incorporation72 hours0.803 mg/L[2]
DiamideBroflanilideSpodoptera frugiperda (2nd instar)Diet Incorporation72 hours0.606 mg/L[2]
DiamideFlubendiamideSpodoptera frugiperda (3rd instar)Leaf Dip72 hours37.65 µl/L[3]
AvermectinEmamectin BenzoateSpodoptera frugiperdaLeaf Dip48 hours0.33 - 0.38 µg/l[4]
SpinosynSpinosadSpodoptera frugiperda (4th instar)Leaf Dip-2.5 ppm

Mechanism of Action

Understanding the molecular targets of insecticides is critical for overcoming resistance and developing novel compounds. Natural and synthetic insecticides often operate through distinct mechanisms.

This compound and Monoterpenoids

The precise mechanism of action for this compound is not fully elucidated. However, research on essential oils and other monoterpenoids points towards a multi-target approach, primarily affecting the insect's nervous system. The two most probable targets are:

  • Acetylcholinesterase (AChE) Inhibition : AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[5] Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation of the nervous system, paralysis, and death.[5][6] This is a common mechanism for organophosphate and carbamate insecticides.[5][7]

  • Octopamine (B1677172) Receptor Modulation : Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, involved in various physiological processes. Monoterpenoids have been shown to interact with octopamine receptors, disrupting normal nerve function.

The diagram below illustrates the proposed inhibitory action on Acetylcholinesterase, a likely target for monoterpenoids.

AChE_Inhibition_Pathway cluster_pre_synapse Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_synapse Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by AChR ACh Receptor ACh->AChR binds to Products Choline + Acetate AChE->Products DHC This compound DHC->AChE inhibits Postsynaptic_Signal Continuous Stimulation AChR->Postsynaptic_Signal activates Paralysis Paralysis & Death Postsynaptic_Signal->Paralysis

Caption: Proposed mechanism of this compound via Acetylcholinesterase (AChE) inhibition.

Synthetic Insecticides

Synthetic insecticides typically have highly specific modes of action.

  • Pyrethroids (e.g., Lambda-cyhalothrin, Cypermethrin) : These compounds act on the voltage-gated sodium channels in nerve cell membranes.[8][9][10] They prevent the channels from closing, which leads to continuous nerve excitation, paralysis, and death.[9][10]

  • Organophosphates and Carbamates (e.g., Chlorpyrifos, Methomyl) : As mentioned, this class of insecticides irreversibly inhibits the enzyme acetylcholinesterase (AChE), causing toxic accumulation of acetylcholine at the synapse.[5][6][7]

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam) : These are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[11][12][13] Their binding leads to overstimulation of these receptors, resulting in paralysis and death.[11][12] They are selectively more toxic to insects because they bind more strongly to insect nAChRs than to their mammalian counterparts.[11][13]

Experimental Protocols

Standardized bioassays are essential for the reliable determination of insecticide efficacy. The choice of method depends on the insect's biology and the properties of the compound being tested.[14][15]

Topical Application Bioassay

This method determines the intrinsic toxicity of a non-volatile insecticide by applying it directly to the insect's body, typically the dorsal thorax.[16][17]

  • Preparation of Solutions : Prepare a stock solution of the test compound in a volatile solvent like acetone. Create a series of serial dilutions to establish a dose-response curve.[16][18]

  • Insect Anesthesia : Anesthetize a uniform group of test insects (e.g., by age and weight) using CO2 or chilling.[16]

  • Application : Using a calibrated micro-applicator or microsyringe, apply a precise, small volume (e.g., 0.2-1.0 µL) of each dilution to the dorsal thorax of each insect.[16] A control group is treated with solvent only.

  • Incubation and Assessment : House the treated insects in clean containers with access to food and water under controlled temperature, humidity, and light conditions.[16] Assess mortality at set intervals (e.g., 24, 48, 72 hours).[16] An insect is considered dead if it cannot make coordinated movements when gently prodded.[16]

  • Data Analysis : Correct mortality for control group deaths using Abbott's formula. Calculate LD50 values using probit analysis.

Leaf Dip Bioassay

This method is suitable for evaluating insecticides against foliage-feeding insects.[16][19]

  • Preparation of Solutions : Prepare aqueous dilutions of the insecticide from a stock solution. A surfactant (e.g., Triton X-100) is often added to ensure even coating of the leaf surface.[16]

  • Leaf Treatment : Dip fresh, undamaged leaves of a host plant into each test solution for a standardized time (e.g., 10-20 seconds).[20][21] Control leaves are dipped in a solution containing only water and the surfactant.

  • Drying : Allow the treated leaves to air-dry completely in a fume hood to evaporate the solvent.[16]

  • Exposure : Place each treated leaf into a petri dish or ventilated container lined with moist filter paper to maintain turgidity.[16] Introduce a known number of test insects into each container.[16]

  • Incubation and Assessment : Maintain the containers under controlled environmental conditions. Record mortality at specified time points (24, 48, 72 hours).[16]

  • Data Analysis : Analyze the mortality data using probit analysis to determine the LC50 value.

The diagram below outlines the general workflow for an insecticidal bioassay.

Bioassay_Workflow A 1. Prepare Stock & Serial Dilutions of Test Compound C 3. Apply Compound to Substrate (e.g., Leaf Dip, Diet Incorporation) A->C B 2. Select & Prepare Test Substrate (e.g., Leaf Disc, Artificial Diet) B->C D 4. Air Dry Substrate (if necessary) C->D E 5. Introduce Test Insects to Bioassay Arena D->E F 6. Incubate Under Controlled Conditions (Temp, Humidity, Photoperiod) E->F G 7. Assess Mortality at Timed Intervals (24, 48, 72h) F->G H 8. Data Analysis (e.g., Probit Analysis to find LC50/LD50) G->H

Caption: General workflow for an insecticide bioassay.

Fumigant Bioassay

This method is used to assess the toxicity of volatile compounds, such as those found in essential oils, against insects, particularly stored-product pests.[15][17]

  • Exposure Chamber : Use airtight glass jars or containers of a known volume as fumigation chambers.[22]

  • Compound Application : Apply a precise amount of the volatile test compound onto a filter paper or cotton ball.[22] Suspend this inside the sealed chamber, ensuring it does not directly contact the insects.[22] The concentration is expressed as the amount of compound per unit volume of air (e.g., µL/L air).

  • Insect Exposure : Place a known number of test insects inside the chamber before sealing. A control chamber contains a filter paper with no test compound.[22]

  • Incubation and Assessment : Keep the chambers at a constant temperature and humidity for a defined exposure period (e.g., 24 hours).[22] After exposure, transfer the insects to a clean environment with food and fresh air.

  • Data Analysis : Record mortality at set intervals post-exposure. Calculate LC50 values using probit analysis.

References

A comparative review of the therapeutic potential of p-menthane monoterpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-menthane (B155814) monoterpenoids, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant scientific interest for their diverse therapeutic properties. This guide provides a comparative analysis of four prominent p-menthane monoterpenoids: menthol (B31143), limonene, carvone, and perillyl alcohol. We will delve into their anti-inflammatory, analgesic, anticancer, and antimicrobial potential, presenting supporting experimental data in clearly structured tables, detailing the methodologies of key experiments, and visualizing the intricate signaling pathways they modulate.

Comparative Analysis of Therapeutic Activities

The therapeutic efficacy of p-menthane monoterpenoids spans a wide range of applications, from topical analgesics to potential anticancer agents. The following sections and tables summarize their comparative performance based on available experimental data.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these monoterpenoids, revealing their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

CompoundCell LineAssayIC50 ValueReference
Menthol Human epidermoid carcinoma (A431)MTT17.3 ± 6.49 µM (Neomenthol)[1]
Human breast cancer (MCF-7)MTT27.6 µg/mL[2]
Human breast cancer (MDA-MB-231)MTT31.2 µg/mL[2]
Human breast cancer (MDA-MB-436)MTT36.5 µg/mL[2]
Human lung cancer (A549)WST-8Cytotoxic at 3 mM[3]
Caco-2MTT12 mg/mL (L-menthol)[4]
Limonene Human colorectal adenocarcinoma (Caco-2)MTT18.6 µg/mL (136.6 µM)[5]
Human colorectal adenocarcinoma (HCT-116)MTT74.1 µg/mL (0.5 mM)[5]
Human bladder cancer (T24)WTS-19 µM[6]
Human chronic myelogenous leukemia (K562)MTT3.6 mM (24h), 3.29 mM (48h)[7]
Colon (502713), Neuroblastoma (IMR-32), Liver (Hep-2), Cervix (SiHa)MTT1.59, 1.75, 1.91, 2.54 µg/mL (in nanoemulsion)[8]
Carvone Human myeloma (KMS-5)MTT20 µM[9]
Human breast cancer (MCF-7)ProliferationIC50 1.2 mM[10]
Human breast cancer (MDA-MB-231)ProliferationIC50 1.0 mM[10]
Human fibrosarcoma (HT-1080), Breast carcinoma (MCF-7, MDA-MB-231), Lung carcinoma (A-549)Cytotoxicity10-30 µM (for some derivatives)[11]
Perillyl Alcohol Human lung cancer (A549)XTT125 µg/mL (Dehydroperillic acid)[12]
Human hepatocellular carcinoma (HepG2)XTT409.2 µg/mL[12]
Murine melanoma (B16)Growth Inhibition250 µM[13]
Glioblastoma (ANGM-CSS, A172)MTSHigh activity at 32,000 µg/mL[14]
Anti-inflammatory, Analgesic, and Antimicrobial Activities

These compounds also exhibit potent anti-inflammatory, analgesic, and antimicrobial effects, making them valuable for treating a variety of conditions.

CompoundActivityExperimental ModelKey FindingsReference
Menthol Anti-inflammatoryLPS-stimulated human monocytesSignificantly reduced LTB4, PGE2, and IL-1β production.[15]
AnalgesicHot plate test in miceMediated through selective activation of κ-opioid receptors.[16]
AntimicrobialBroth microdilutionActive against S. aureus and E. coli.[6]
Limonene Anti-inflammatoryMurine skin tumorigenesis modelModulates inflammation and oxidative stress.[17]
AntimicrobialNot specifiedPossesses antimicrobial properties.[18]
Carvone Anti-inflammatoryNot specifiedExhibits anti-inflammatory properties.[19]
AntimicrobialNot specifiedShows antimicrobial effects related to action on the cell membrane.[19]
Perillyl Alcohol Anti-inflammatoryNot specifiedImplied through anticancer mechanisms.
AntimicrobialNot specifiedLimited direct evidence found.

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the p-menthane monoterpenoids for a specified period (e.g., 24, 48, or 72 hours). A control group with vehicle (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.[20][21][22][23]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (p-menthane monoterpenoid) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Hot Plate Test for Analgesia in Mice

This method is used to evaluate the central analgesic activity of a compound.[24][25][26][27]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).

  • Animal Selection: Select mice and record their baseline reaction time by placing them on the hot plate and observing for signs of nociception, such as licking of the hind paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound or a standard analgesic (e.g., morphine) to the mice.

  • Post-Treatment Measurement: At specific time intervals after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction time.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[28][29][30][31][32]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the p-menthane monoterpenoid in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The addition of a redox indicator like resazurin (B115843) can aid in visualizing microbial growth.

Signaling Pathway Visualizations

The therapeutic effects of p-menthane monoterpenoids are often mediated by their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.

Menthol_Anti_inflammatory_Pathway Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 activates NFkB NF-κB TRPM8->NFkB inhibits p38_MAPK p38 MAPK TRPM8->p38_MAPK inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines promotes transcription p38_MAPK->Pro_inflammatory_Cytokines promotes production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Menthol's Anti-inflammatory Signaling Pathway.

Limonene_Anticancer_Pathway Limonene Limonene Ras Ras Limonene->Ras inhibits PI3K PI3K Limonene->PI3K inhibits Bax Bax Limonene->Bax upregulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis inhibition of pro-survival signals Akt Akt PI3K->Akt Akt->Apoptosis inhibition of pro-survival signals Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Caspases->Apoptosis

Limonene's Anticancer Signaling Pathway.

Carvone_Apoptosis_Pathway Carvone Carvone p53 p53 Carvone->p53 upregulates JAK_STAT3 JAK/STAT3 Pathway Carvone->JAK_STAT3 inhibits p38_MAPK p38 MAPK Pathway Carvone->p38_MAPK inhibits Bax Bax p53->Bax activates Bcl2 Bcl2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase3 Caspase-3 Cytochrome_c->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP JAK_STAT3->Apoptosis inhibits p38_MAPK->Apoptosis inhibits

Carvone's Apoptosis Signaling Pathway.

Perillyl_Alcohol_Anticancer_Pathway Perillyl_Alcohol Perillyl Alcohol Ras_prenylation Ras Protein Prenylation Perillyl_Alcohol->Ras_prenylation inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Perillyl_Alcohol->Cell_Cycle_Arrest induces G1 arrest Apoptosis Apoptosis Perillyl_Alcohol->Apoptosis induces Active_Ras Active Ras Ras_prenylation->Active_Ras Downstream_signaling Downstream Proliferation and Survival Signaling Active_Ras->Downstream_signaling Downstream_signaling->Cell_Cycle_Arrest promotes progression Downstream_signaling->Apoptosis inhibits

Perillyl Alcohol's Anticancer Signaling Pathway.

This comparative review highlights the significant therapeutic potential of p-menthane monoterpenoids. Their diverse mechanisms of action against various diseases underscore their promise as lead compounds for the development of novel therapeutics. Further research, including rigorous clinical trials, is warranted to fully elucidate their efficacy and safety in humans.

References

Assessing the Genotoxicity and Safety Profile of (-)-Dihydrocarveol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity and safety profile of (-)-Dihydrocarveol, a naturally occurring monoterpenoid. Due to the limited publicly available experimental data for this compound, this guide leverages safety assessments from regulatory bodies and compares its profile with structurally related and well-studied monoterpenes: carvone (B1668592) and limonene. This approach offers a comprehensive overview for researchers and professionals in drug development and chemical safety evaluation.

Executive Summary

This compound is a monoterpene alcohol found in various essential oils. While its toxicological properties have not been exhaustively investigated in publicly accessible studies, evaluations by prominent safety and regulatory bodies provide valuable insights. The Research Institute for Fragrance Materials (RIFM) has assessed dihydrocarveol (B1210190) (isomer unspecified) and concluded that, based on available data, it does not pose a genotoxicity concern. Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that dihydrocarveol presents "no safety concern at current levels of intake when used as a flavouring agent"[1]. The European Food Safety Authority (EFSA) also included dihydrocarveol within a group of flavouring substances that are not considered to have genotoxic potential[2][3].

In contrast, extensive experimental data are available for the structurally similar monoterpenes, carvone and limonene. Both are generally considered non-genotoxic. This guide presents a detailed comparison to provide a broader context for evaluating the safety of this compound.

Comparative Genotoxicity and Safety Data

The following tables summarize the available safety and genotoxicity information for this compound and its comparators, carvone and limonene.

Table 1: Genotoxicity Profile

CompoundAmes TestMicronucleus AssayComet AssayOther Genotoxicity DataOverall Genotoxicity Conclusion
This compound No data availableNo data availableNo data availableRIFM assessment of dihydrocarveol (isomer unspecified) indicates no concern for genotoxicity[4].Not considered genotoxic by regulatory and safety bodies based on available information.
Carvone (d- and l-isomers) Negative in Salmonella typhimurium strains TA98, TA100, TA1535, or TA1537 with or without S9 activation[2][5].No data availableNo data availableInduced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells in vitro[5].Not considered genotoxic or carcinogenic in chronic toxicity studies[6][7].
Limonene (d-isomer) Negative in various short-term in vitro tests[8].No data availableDid not cause genotoxic damage in lymphocytes and fibroblasts[9].Not considered genotoxic[1][9][10].Not genotoxic.

Table 2: General Safety Profile

CompoundAcute Toxicity (Oral LD50, rat)CarcinogenicityDermal SensitizationRegulatory Status
This compound > 5000 mg/kg[10][11]No data available. Not classified as a carcinogen by IARC[5].4% solution showed no irritation or sensitization in humans[10].FEMA GRAS; JECFA: No safety concern at current intake levels as a flavouring agent[1][12].
Carvone (d- and l-isomers) 1640 mg/kg (d-carvone)No evidence of carcinogenic activity in a 2-year NTP study in mice (d-carvone)[6].Mild skin sensitizer[6].EFSA established an ADI of 0.6 mg/kg bw/day for d-carvone[7].
Limonene (d-isomer) > 5000 mg/kgKidney tumors in male rats (species-specific, not relevant to humans)[1][8]. Not classified as a human carcinogen.Skin irritant and sensitizer, particularly its oxidation products[11].Generally Recognized as Safe (GRAS) for food use.

Experimental Protocols for Key Genotoxicity Assays

Detailed methodologies for standard genotoxicity assays are provided below to aid researchers in designing and interpreting studies.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.

Principle: The bacterial strains used have mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). When these bacteria are exposed to a mutagen, some may undergo a reverse mutation, regaining the ability to synthesize the amino acid and thus grow on a medium lacking it.

General Protocol:

  • Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Exposure: The test substance, at various concentrations, is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar (B569324) medium.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: The formation of micronuclei is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

General Protocol:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.

  • Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites as strand breaks. Electrophoresis is then performed.

  • Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide), and examined using a fluorescence microscope.

  • Scoring: Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

Visualizations

The following diagrams illustrate a typical workflow for genotoxicity testing and a hypothetical metabolic pathway for monoterpenoids.

GenotoxicityTestingWorkflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Confirmation Ames Ames Test (Bacterial Reverse Mutation) MN_vitro In Vitro Micronucleus Assay (Mammalian Cells) Ames->MN_vitro If positive or equivocal Comet_vitro In Vitro Comet Assay (Mammalian Cells) MN_vitro->Comet_vitro Further investigation of DNA damage MN_vivo In Vivo Micronucleus Assay (Rodent Hematopoietic Cells) Comet_vitro->MN_vivo If in vitro positive, proceed to in vivo Comet_vivo In Vivo Comet Assay (Multiple Organs) MN_vivo->Comet_vivo Assess DNA damage in target organs Transgenic Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays Comet_vivo->Transgenic Definitive in vivo mutagenicity TestSubstance Test Substance: This compound TestSubstance->Ames Initial Screen for Mutagenicity

Caption: A typical tiered approach for assessing the genotoxicity of a substance.

MonoterpenoidMetabolism cluster_PhaseI Phase I Metabolism (Functionalization) cluster_PhaseII Phase II Metabolism (Conjugation) DHC This compound Oxidation Oxidation (e.g., via Cytochrome P450) DHC->Oxidation Metabolite1 Hydroxylated/ Oxidized Metabolites Oxidation->Metabolite1 Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Metabolite1->Conjugation Conjugate Water-Soluble Conjugate Conjugation->Conjugate Excretion Excretion (Urine/Bile) Conjugate->Excretion

Caption: A simplified, hypothetical metabolic pathway for monoterpenoids like this compound.

Conclusion

For drug development and other applications where exposure levels may differ significantly from those in food, further specific genotoxicity testing of this compound, following the tiered approach outlined in this guide, would be necessary to complete a comprehensive safety assessment. Researchers are encouraged to consult the original reports from RIFM, JECFA, and EFSA for more detailed information.

References

Safety Operating Guide

Proper Disposal of (-)-Dihydrocarveol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Dihydrocarveol, a combustible liquid commonly used in fragrance and flavoring research, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, in addition to key safety data and handling protocols.

Properties and Hazards of this compound

Understanding the physical and chemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [1]
Appearance Light yellow clear, liquid[2]
Density 0.926 g/mL at 20 °C[1][2]
Flash Point 90 °C (194 °F) - closed cup[1][2]
Storage Class Combustible liquids[1]

This compound is classified as a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[3] It can cause skin and serious eye irritation.[3] The toxicological properties have not been thoroughly investigated, and it is crucial to handle it with appropriate safety precautions.[2][3]

Experimental Protocols for Safe Disposal

The recommended procedure for the disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. Adherence to these protocols is critical to minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[2]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: Wear impervious clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an ABEK (EN14387) filter.

2. Waste Collection:

  • Collect waste this compound in a suitable, closed container.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Label the waste container clearly as "Hazardous Waste" and specify the contents, including the concentration of this compound.

3. Accidental Spill Cleanup: In the event of a spill, follow these steps:

  • Avoid breathing vapors, mist, or gas.[2]

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Contain the spillage using an inert absorbent material such as sand, vermiculite, or diatomite.[3]

  • Collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing and place it in a designated container for disposal.[2]

  • Wash the spill site after material pickup is complete.[3]

4. Disposal Method: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] This ensures that the waste is managed in compliance with all federal, state, and local environmental regulations.[3]

An alternative method for disposal is incineration. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

Important Considerations:

  • Do not let the product enter drains.[2]

  • Store waste containers in a cool, dry, and well-ventilated place away from heat, flames, and sparks.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D F Contact Licensed Waste Disposal Service D->F E Handle Accidental Spills with Inert Absorbent E->C Contain & Collect G Arrange for Professional Collection & Disposal F->G H Alternatively, use Chemical Incineration with Scrubber F->H If available

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of (-)-Dihydrocarveol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Liquid) Gloves: Nitrile gloves. Inspect for tears or holes before use.[1][2] Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1][3] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapor or mist.[1][2] Lab Coat: Standard laboratory coat.
Dissolving and Solution Preparation Gloves: Nitrile gloves. Consider double-gloving if splashes are likely.[4] Eye Protection: Chemical safety goggles. A face shield may be necessary if there is a significant splash hazard.[4][5] Respiratory Protection: Work in a chemical fume hood.[2] Lab Coat: Chemical-resistant lab coat or apron.[1]
Conducting Reactions and Analysis Gloves: Nitrile gloves.[1][2] Eye Protection: Chemical safety goggles.[3] Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood.[2] Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] Lab Coat: Chemical-resistant lab coat.[1]
Large-Scale Operations (>10g) Gloves: Heavy-duty nitrile or butyl rubber gloves.[4] Eye Protection: Chemical safety goggles and a full-face shield.[4][5] Respiratory Protection: A NIOSH-approved full-face supplied air respirator is recommended if the respirator is the sole means of protection.[1] Protective Clothing: Chemical-resistant suit or apron over a lab coat.[1]

Operational Plan: Step-by-Step Handling of this compound

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS) for this compound.[1][2][3]

  • Ensure a chemical fume hood is available and functioning correctly.[2]

  • Locate the nearest eyewash station and safety shower.[6]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare a designated waste container for this compound waste.[1]

2. Handling the Chemical:

  • Don the appropriate PPE before entering the designated handling area.

  • Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use appropriate tools for transferring the liquid.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1]

  • Keep away from sources of ignition as it is a combustible liquid.[1][7]

3. Post-Handling Procedures:

  • Dispose of contaminated gloves and other disposable materials in the designated waste container.[1]

  • Clean the work area thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen.[3] Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.[1]

  • Disposal Method: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1][2]

  • Contaminated Packaging: Dispose of as unused product.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response sds Consult SDS ppe Don PPE sds->ppe setup Prepare Work Area ppe->setup weigh Weigh/Measure setup->weigh transfer Transfer/Aliquot weigh->transfer react Conduct Experiment transfer->react waste Dispose of Waste react->waste spill Spill react->spill exposure Exposure react->exposure decontaminate Clean Work Area waste->decontaminate doff Doff PPE decontaminate->doff wash Wash Hands doff->wash spill->waste first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.